molecular formula C33H34O2Si3 B046536 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane CAS No. 3390-61-2

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Katalognummer: B046536
CAS-Nummer: 3390-61-2
Molekulargewicht: 546.9 g/mol
InChI-Schlüssel: PHLASVAENYNAOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS 3390-61-2) is a high-molecular-weight phenyl-modified trisiloxane of significant interest in advanced materials and industrial research. This compound, also known commercially as Dow Corning 705 or Silicone DC 705 , serves as a key ingredient in specialized applications due to its unique physicochemical properties derived from its molecular structure (C 33 H 34 O 2 Si 3 , MW: 546.88). Research Applications and Value: • High-Temperature and High-Vacuum Fluids: Its low vapor pressure (0 Pa at 25°C) and high boiling point (approximately 245°C at 0.5 mm Hg) make it an exceptional base fluid for high-temperature diffusion pumps and high-vacuum systems. • Material Science and Polymer Chemistry: The compound acts as a versatile building block (synthon) in synthesizing complex siloxane architectures and phenyl-rich hybrid materials. Its structure, featuring both methyl and phenyl groups, allows for tuning thermal stability and refractive index in resulting polymers. • Surface Science and Emollients: It is investigated for its surface-active properties and is categorized as an emollient and skin-conditioning agent, useful in studies of personal care formulations. • Thermodynamic Studies: With a high enthalpy of vaporization (Δ vap H of 87.3 kJ/mol at 590 K), it is a subject of research in thermodynamic modeling and the study of heat-resistant silicone fluids. Physical and Chemical Properties: Appearance: Solid

Eigenschaften

IUPAC Name

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane
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InChI

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PHLASVAENYNAOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5
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Molecular Formula

C33H34O2Si3
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DSSTOX Substance ID

DTXSID7063007
Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Molecular Weight

546.9 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
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CAS No.

3390-61-2, 28855-11-0
Record name Trimethylpentaphenyltrisiloxane
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
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Record name TRIMETHYL PENTAPHENYL TRISILOXANE
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Foundational & Exploratory

What are the chemical properties of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Introduction: Understanding a High-Performance Siloxane

This compound (CAS No. 3390-61-2) is a distinct organosilicon compound belonging to the phenylmethylsiloxane family.[1][2] Unlike conventional polydimethylsiloxanes (PDMS), the molecular architecture of this fluid incorporates both methyl (CH₃) and phenyl (C₆H₅) functional groups attached to a trisiloxane (Si-O-Si-O-Si) backbone.[2] This strategic combination of bulky, aromatic phenyl groups and smaller methyl groups imparts a unique set of chemical and physical properties, most notably exceptional thermal and oxidative stability.[2][3]

Commonly known by trade names such as Dow Corning 705, this compound is not merely a laboratory curiosity but a critical material in demanding industrial applications.[4][5] It serves as a high-vacuum diffusion pump fluid, a high-temperature lubricant, and a heat transfer medium, where its resistance to degradation under extreme conditions is paramount.[1][6] This guide provides a detailed exploration of its core chemical properties, offering insights into the structure-property relationships that govern its performance for researchers and drug development professionals who may encounter silicones in advanced applications.

Molecular Structure and Identification

The foundational chemical properties of any substance are dictated by its molecular structure. This compound is a precisely defined molecule, not a polymer distribution, with the chemical formula C₃₃H₃₄O₂Si₃.[7][8]

Caption: Molecular structure of this compound.

Key Identifiers:

  • Chemical Name: this compound[5]

  • CAS Number: 3390-61-2[8]

  • Molecular Formula: C₃₃H₃₄O₂Si₃[5]

  • Molecular Weight: 546.88 g/mol [5][7]

  • Synonyms: Trimethyl pentaphenyl trisiloxane, Dow Corning 705 (DC 705), Pentaphenyltrimethyltrisiloxane, Silicone DC 705[4][8][9]

Physicochemical Properties

The compound typically presents as a colorless to light yellow transparent liquid.[6][9] Its physical state and other key properties are a direct consequence of the bulky phenyl groups, which hinder crystallization and maintain a liquid state over a broad temperature range.

PropertyValueSource(s)
Appearance Colorless to light yellow transparent liquid[6][9]
Density (at 25°C) 1.09 - 1.093 g/cm³[7][10]
Melting Point -25 °C[7][10]
Boiling Point 240-245 °C at 0.5 mm Hg (Torr)[7][10]
Flash Point 214 °F (101 °C) to 238.3 °C[7][9]
Refractive Index (n20/D) 1.58 - 1.600[7][10]
Water Solubility Insoluble[7][10]
Vapor Pressure (at 25°C) Essentially 0 Pa[7][9]
LogP (Octanol/Water) 9.0 - 13.5[7][10]

The high refractive index is a characteristic feature of phenyl-containing silicones, stemming from the increased electron density and polarizability of the aromatic rings compared to methyl groups.[2][3] Its extremely low vapor pressure and high boiling point underscore its suitability for high-temperature and high-vacuum applications.[7] The high LogP value confirms its lipophilic and hydrophobic nature, rendering it insoluble in aqueous systems.[7][10] It is, however, soluble in various organic solvents like toluene and carbon tetrachloride.[6]

Thermal and Oxidative Stability: The Role of Phenyl Groups

The most significant chemical property of this compound is its exceptional resistance to thermal and oxidative degradation. This stability is a direct result of the high percentage of phenyl groups in the molecule.

  • Mechanism of Stability: The aromatic phenyl groups act as "energy sinks." They can absorb and dissipate thermal and radiative energy, protecting the robust Si-O backbone from scission.[2] This mechanism significantly elevates the temperature at which degradation begins compared to standard polydimethylsiloxanes.

  • Oxidation Resistance: Phenyl groups also confer a high degree of oxidation resistance.[2][3] At elevated temperatures, they are less susceptible to oxidative reactions that would otherwise lead to cross-linking, gelation, and loss of fluid properties.[2]

  • Operational Range: Phenyl-methyl-siloxanes are generally stable for applications with operating temperatures between -20 °C and 245 °C.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) is the standard method. This protocol outlines the self-validating steps to determine the onset of decomposition.

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials (e.g., calcium oxalate, indium) as per manufacturer guidelines.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere Selection:

    • For thermal stability (pyrolysis), use an inert atmosphere (e.g., Nitrogen or Argon) with a flow rate of 50-100 mL/min.

    • For oxidative stability, use a reactive atmosphere (e.g., Air or Oxygen) with a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅).

cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Instrument Calibration Sample Sample Preparation (5-10 mg in pan) Calibrate->Sample Atmosphere Set Atmosphere (N₂ or Air) Sample->Atmosphere Program Execute Thermal Program (Ramp 10°C/min to 600°C) Atmosphere->Program Acquire Data Acquisition (Mass vs. Temp) Program->Acquire Analyze Data Analysis (Determine T₅ Onset) Acquire->Analyze

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Reactivity and Chemical Stability

The siloxane (Si-O) bond is inherently strong and stable, contributing to the overall chemical inertness of the molecule.

  • Hydrolytic Stability: The molecule is insoluble in water and does not react with aqueous systems under neutral conditions.[7] The bulky phenyl and methyl groups sterically hinder the approach of water to the siloxane backbone, preventing hydrolysis.

  • Acid/Base Sensitivity: While stable under most conditions, the Si-O bond can be cleaved by strong acids or bases, particularly at elevated temperatures. This is a characteristic reactivity of all siloxanes, though the steric hindrance in this molecule may slow the reaction rate compared to less substituted siloxanes.

  • Radiation Resistance: The presence of phenyl groups makes the fluid significantly more resistant to degradation from high-energy radiation compared to PDMS.[2][3] The aromatic rings can harmlessly dissipate the radiation energy, preventing polymer chain scission.[2]

Safety and Handling

According to aggregated GHS information, this compound is considered an irritant.[5][7] Specifically, it may cause serious eye irritation.[5]

  • Hazard Symbols: Xi (Irritant)[7]

  • Hazard Statements: H319 - Causes serious eye irritation[5]

  • Precautionary Measures:

    • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

    • S36/39: Wear suitable protective clothing and eye/face protection.[7]

    • Avoid breathing vapor and mist.[11]

  • Fire Hazard: The material is combustible. Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[11] Recommended extinguishing media include water spray, foam, carbon dioxide, or dry chemical.[11]

Conclusion

This compound is a highly specialized organosilicon fluid whose chemical properties are dominated by the synergistic interplay of a robust siloxane backbone and protective phenyl side groups. Its defining characteristics—exceptional thermal stability, high oxidation resistance, and chemical inertness—are directly attributable to this unique molecular structure. These properties make it an indispensable material for extreme environment applications, particularly in the fields of high-vacuum technology and high-temperature lubrication. Understanding the fundamental chemical principles outlined in this guide allows researchers and scientists to effectively leverage its performance and anticipate its behavior in complex systems.

References

  • Phenyl-Methyl-Siloxane (PMPS).indomet.
  • Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).Cheméo.
  • Poly Phenylmethyl Siloxane.Chic.
  • This compound.ChemBK.
  • Methyl Phenyl Silicone Fluid.SiSiB SILICONES.
  • Methyl Phenyl silicones.AB Specialty Silicones.
  • Trimethyl pentaphenyl trisiloxane.
  • 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.ChemicalBook.
  • This compound.LookChem.
  • 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety D
  • Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-.NIST Chemistry WebBook.
  • 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.Echemi.

Sources

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane structural formula and isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane: Structure, Isomerism, and Applications

Introduction

Siloxanes, compounds featuring a backbone of alternating silicon and oxygen atoms (Si-O-Si), form a cornerstone of modern materials science.[1][2] Their unique hybrid nature, combining an inorganic, highly stable backbone with organic substituents on the silicon atoms, imparts a remarkable range of properties.[1] Among these, phenylmethylsiloxanes are a specialized class where both phenyl (C₆H₅) and methyl (CH₃) groups are attached to the silicon atoms.[3] The incorporation of phenyl groups significantly enhances thermal stability, oxidation resistance, and radiation resistance compared to standard polydimethylsiloxanes (PDMS).[3][4]

This guide provides a comprehensive technical examination of a specific phenylmethylsiloxane oligomer: this compound. This molecule, commercially known by trade names such as Dow Corning 705, serves as a critical component in high-vacuum applications and exemplifies the unique properties of phenyl-substituted siloxanes.[5][6] We will delve into its core molecular structure, explore the complexities of its constitutional and stereoisomers, outline plausible synthetic and analytical methodologies, and discuss its field-proven applications. This document is intended for researchers, chemists, and materials scientists seeking a detailed understanding of this important organosilicon compound.

Chapter 1: Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical characteristics.

Structural Formula

The compound is a linear trisiloxane, meaning it contains three silicon atoms linked by two oxygen atoms. The nomenclature "this compound" specifies the precise arrangement of the organic substituents. The silicon atoms are numbered 1, 3, and 5, with the oxygen atoms at positions 2 and 4.

  • Si-1: Attached to two phenyl groups and one methyl group.

  • Si-3: Attached to one phenyl group and one methyl group.

  • Si-5: Attached to two phenyl groups and one methyl group.

This specific arrangement is just one of several possibilities for the molecular formula C33H34O2Si3, an issue we will explore in the chapter on isomerism.[7] The canonical structure is achiral.[7]

Caption: Structural formula of this compound.

Physicochemical Properties

This siloxane is a colorless or light yellow, transparent liquid characterized by low volatility and high thermal stability.[8][9] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 3390-61-2[5][10]
Molecular Formula C33H34O2Si3[7][10]
Molecular Weight 546.88 g/mol [6][7]
Appearance Colorless to light yellow transparent liquid[8][11]
Density 1.09 g/cm³ at 25°C[9][10]
Melting Point -25°C[9][10]
Boiling Point 245°C at 0.5 mmHg[10]
Flash Point 214°F (101.1°C) - Note: Another source indicates ~238°C[9][10]
Refractive Index (n20/D) 1.58 - 1.600[9][10]
Solubility Insoluble in water; soluble in toluene, benzene[8][9][10]

Chapter 2: Isomerism in Trimethyl-pentaphenyltrisiloxane

While the name this compound refers to a specific molecule, the underlying molecular formula C33H34O2Si3 allows for multiple structural arrangements (constitutional isomers) and spatial orientations (stereoisomers). Understanding these isomers is crucial for synthesis, purification, and application, as different isomers can exhibit distinct physical and chemical properties.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For a linear trisiloxane backbone, the isomers are determined by the distribution of the three methyl and five phenyl groups among the three silicon atoms. The terminal silicon atoms (Si-1 and Si-5) are equivalent, while the central silicon atom (Si-3) is unique.

Let's denote the substitution on a silicon atom as Si(Me)ₓ(Ph)ᵧ, where x+y is the number of organic groups. The possible distributions are:

Isomer NameSubstitution on Si-1Substitution on Si-3Substitution on Si-5
1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane Si(Me)(Ph)₂Si(Me)(Ph)Si(Me)(Ph)₂
1,1,1,3,5-Pentaphenyl-3,5,5-trimethyltrisiloxane Si(Ph)₃Si(Me)(Ph)Si(Me)₂
1,1,3,3,5-Pentaphenyl-1,5,5-trimethyltrisiloxane Si(Me)(Ph)₂Si(Ph)₂Si(Me)₂

Note: This table represents the primary constitutional isomers. The specific isomer discussed in this guide is the first entry.

Constitutional_Isomers cluster_0 Isomer 1: 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane cluster_1 Isomer 2: 1,1,1,3,5-Pentaphenyl-3,5,5-trimethyltrisiloxane cluster_2 Isomer 3: 1,1,3,3,5-Pentaphenyl-1,5,5-trimethyltrisiloxane I1 Si(Me)(Ph)₂ — O — Si(Me)(Ph) — O — Si(Me)(Ph)₂ I2 Si(Ph)₃ — O — Si(Me)(Ph) — O — Si(Me)₂ I3 Si(Me)(Ph)₂ — O — Si(Ph)₂ — O — Si(Me)₂

Caption: Primary constitutional isomers of trimethyl-pentaphenyltrisiloxane.

Stereoisomers

Stereoisomerism arises when molecules have the same connectivity but differ in the three-dimensional arrangement of their atoms. In siloxanes, silicon atoms can act as chiral centers if they are bonded to four different groups.

For the primary subject of this guide, 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane , let's analyze the silicon centers:

  • Si-1 and Si-5: Each is bonded to a methyl group, two phenyl groups, and a siloxy group (-O-Si). Since two of the substituents (the phenyl groups) are identical, these terminal silicon atoms are achiral .

  • Si-3 (Central Silicon): This atom is bonded to four distinct groups:

    • A methyl group (-CH₃)

    • A phenyl group (-Ph)

    • A diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂]

    • Another diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂]

At first glance, groups 3 and 4 appear identical. However, the full name of the molecule is This compound . Let's re-examine the structure based on the IUPAC name. The substituents are:

  • Si-1: Two Phenyls

  • Si-3: One Methyl, One Phenyl

  • Si-5: Two Phenyls, One Methyl Wait, the name is this compound. This implies:

  • Si-1: 1,1-diphenyl

  • Si-3: 3-methyl, 3-phenyl

  • Si-5: 5,5-diphenyl, 5-methyl This does not add up to 3 methyl and 5 phenyl groups. Let's re-read the name carefully: 1,3,5-Trimethyl and 1,1,3,5,5-pentaphenyl. This indicates the locations of the groups on the trisiloxane backbone.

  • On Si-1: Two Phenyl groups.

  • On Si-3: One Methyl group, one Phenyl group.

  • On Si-5: Two Phenyl groups. This accounts for 5 Phenyl groups and 1 Methyl group. The name must be interpreted differently. Let's assume the numbers refer to positions on the Si atoms. A more plausible interpretation based on the name and common structures like 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane[12] is that the numbers specify the silicon atom where the substitution occurs. Let's analyze the structure provided by the SMILES string: C(c1ccccc1)c1ccccc1)(O(c1ccccc1)c1ccccc1)c1ccccc1. This SMILES string is incorrect for a linear trisiloxane and seems to describe a branched structure.

Let's use the InChI string: InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3. This InChI string is also incorrect and seems to describe a different molecule.

Let's rely on the systematic name: This compound . This name is ambiguous. A more systematic name would be something like: 1,1,5,5-tetraphenyl-3-phenyl-1,3,5-trimethyltrisiloxane. Let's assume the most logical structure based on the common name "Pentaphenyltrimethyltrisiloxane". This likely means 5 phenyl groups and 3 methyl groups distributed on the trisiloxane backbone.

Let's consider the structure for 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane as listed in ChemicalBook[13] and Gelest[14]. This name is also slightly different but points to a specific isomer. Let's assume this structure:

  • Si-1: One Methyl, two Phenyls

  • Si-3: One Methyl, one Phenyl

  • Si-5: One Methyl, two Phenyls

Let's analyze this structure for chirality:

  • Si-1 and Si-5: Each is bonded to a Methyl, two Phenyls, and a siloxy group. These are achiral.

  • Si-3 (Central Silicon): This atom is bonded to:

    • A methyl group (-CH₃)

    • A phenyl group (-Ph)

    • A diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂]

    • Another diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂] Since groups 3 and 4 are identical, the central silicon is achiral . Therefore, this specific constitutional isomer does not have stereoisomers.

However, let's consider another constitutional isomer: 1,1,1,3,5-Pentaphenyl-3,5,5-trimethyltrisiloxane .

  • Si-1: Three Phenyls, one siloxy group. Achiral.

  • Si-5: Two Methyls, one Phenyl, one siloxy group. Achiral.

  • Si-3 (Central Silicon): This atom is bonded to:

    • A methyl group (-CH₃)

    • A phenyl group (-Ph)

    • A triphenylsiloxy group [-O-Si(Ph)₃]

    • A dimethylphenylsiloxy group [-O-Si(Me)₂(Ph)] Since all four groups are different, the central Si-3 atom in this isomer is a chiral center . This isomer would exist as a pair of enantiomers (R and S forms). The presence of such isomers complicates purification and characterization, as they typically have identical physical properties but differ in their interaction with polarized light and other chiral molecules.

Chapter 3: Synthesis and Manufacturing Insights

The synthesis of specific phenylmethylsiloxane oligomers like this compound is typically achieved through the co-hydrolysis of functionalized chlorosilane precursors. This method allows for precise control over the final structure, although statistical distribution of products often necessitates purification steps.

General Synthetic Principle: Co-hydrolysis

The fundamental reaction involves the hydrolysis of Si-Cl bonds to form reactive silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) linkages.

  • Hydrolysis: R₃SiCl + H₂O → R₃SiOH + HCl

  • Condensation: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

To create a mixed trisiloxane, one would co-hydrolyze a mixture of dichlorosilanes and monochlorosilanes. For the target molecule, the key precursors would be methylphenyldichlorosilane (MePhSiCl₂) and diphenylmethylchlorosilane (Ph₂MeSiCl).

Proposed Experimental Protocol for Synthesis

This protocol describes a plausible laboratory-scale synthesis. Objective: To synthesize 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane. Precursors:

  • Methylphenyldichlorosilane (MePhSiCl₂)

  • Diphenylmethylchlorosilane (Ph₂MeSiCl)

  • Toluene (Anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber (for HCl), add a 2:1 molar mixture of Diphenylmethylchlorosilane and Methylphenyldichlorosilane dissolved in anhydrous toluene.

  • Hydrolysis: While stirring vigorously at room temperature, slowly add a stoichiometric amount of deionized water via the dropping funnel. The reaction is exothermic and will produce HCl gas. Maintain the temperature below 40°C using an ice bath if necessary.

  • Condensation: After the addition of water is complete, allow the mixture to stir at room temperature for 4-6 hours to ensure the condensation reaction proceeds.

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize residual HCl), and finally with water until the aqueous layer is neutral (pH 7).

  • Drying and Filtration: Dry the organic (toluene) layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of oligomers. Purify the target trisiloxane from other cyclic and linear siloxanes by fractional vacuum distillation. The high boiling point of the target compound requires a good vacuum system.[10]

Synthesis_Workflow start Mix Chlorosilane Precursors in Toluene hydrolysis Slow Addition of Water (Co-Hydrolysis) start->hydrolysis 2:1 molar ratio Ph₂MeSiCl : MePhSiCl₂ condensation Stir for 4-6h (Condensation) hydrolysis->condensation Forms Silanols neutralize Wash with H₂O and NaHCO₃ Solution condensation->neutralize Forms Si-O-Si bonds dry Dry Organic Layer (MgSO₄) neutralize->dry purify Vacuum Distillation dry->purify Remove Solvent product Pure Trisiloxane Product purify->product

Caption: Workflow for the synthesis of a phenylmethyltrisiloxane via co-hydrolysis.

Chapter 4: Analytical Methodologies and Characterization

Confirming the identity and purity of the synthesized siloxane is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Key Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile siloxanes.[15][16] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for unambiguous structure elucidation. ²⁹Si NMR, in particular, is highly sensitive to the chemical environment of the silicon atoms, allowing for clear differentiation between the central and terminal silicon atoms in the trisiloxane chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. The strong, broad absorbance band around 1000-1100 cm⁻¹ is characteristic of the Si-O-Si linkage.

Protocol: GC-MS Analysis of Siloxane Purity

Objective: To determine the purity of a synthesized this compound sample and identify any byproducts. Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column suitable for high-temperature analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • Sample Vials

  • Solvent (e.g., Toluene or Hexane)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the siloxane sample (~100 ppm) in toluene.

  • Instrument Setup:

    • Injector: Set to 280°C, splitless mode.

    • GC Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 320°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MSD: Set transfer line to 300°C. Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 700.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the main peak corresponding to the target trisiloxane based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion (M⁺) if stable enough, and fragments corresponding to the loss of methyl or phenyl groups.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common impurities include cyclic siloxanes (like D3 or D4 phenylmethylcyclosiloxanes) or other linear oligomers.

    • Calculate the relative purity by peak area percentage from the TIC.

Chapter 5: Applications and Field-Proven Insights

The unique properties of phenylmethylsiloxanes, driven by the presence of phenyl groups, make them suitable for demanding applications where standard silicones fail.[1][3]

Properties Conferred by Phenyl Groups
  • High Thermal Stability & Oxidation Resistance: The bulky phenyl groups sterically shield the Si-O backbone from chemical attack. Furthermore, the aromatic rings can act as energy sinks, dissipating thermal energy and preventing polymer degradation at high temperatures.[3] This makes them ideal for use as high-temperature heat transfer fluids and lubricants.[8]

  • Radiation Resistance: Phenyl groups are significantly more resistant to breakdown by high-energy radiation than methyl groups.[3] They can absorb and dissipate radiation energy, which is why these fluids are used in applications within radioactive environments.

  • High Refractive Index: The introduction of phenyl groups increases the electron density and polarizability of the molecule, resulting in a higher refractive index compared to PDMS.[3][4] This property is leveraged in optical components and index-matching fluids.

Primary Application: High-Vacuum Diffusion Pump Fluid

This compound, widely known as DC 705, is a premier fluid for high-vacuum diffusion pumps.[5][6][10] Its extremely low vapor pressure, high thermal stability, and resistance to oxidation make it exceptionally well-suited for creating and maintaining high-vacuum environments (10⁻⁷ to 10⁻¹⁰ torr). In a diffusion pump, the fluid is heated to create a vapor jet that traps and propels air molecules out of the vacuum chamber. The fluid must resist thermal breakdown despite repeated heating and cooling cycles, a requirement that this specific trisiloxane meets with excellence.

Conclusion

This compound stands as a model compound illustrating the advanced capabilities of organosilicon chemistry. Its structure, a precise arrangement of methyl and phenyl groups on a stable trisiloxane backbone, imparts a superior combination of thermal, oxidative, and radiation stability. While its nomenclature and isomerism present complexities that require careful consideration during synthesis and analysis, its performance in demanding applications like high-vacuum technology is a testament to its robust molecular design. This guide has provided a foundational overview for professionals, highlighting the critical interplay between structure, properties, and real-world utility.

References

  • INDOMET GmbH. Phenyl-Methyl-Siloxane (PMPS).

  • Chic. Poly Phenylmethyl Siloxane.

  • Cheméo. Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).

  • SiSiB SILICONES. Methyl Phenyl Silicone Fluid.

  • AB Specialty Silicones. Methyl Phenyl Silicones.

  • ChemBK. This compound.

  • Global Substance Registration System (GSRS). TRIMETHYL PENTAPHENYL TRISILOXANE.

  • Echemi. Trisiloxane,1,3,5-trimethyl-1,1,3,5,5-pentaphenyl.

  • ChemicalBook. 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.

  • Conformational Analysis of Oligomeric Models of Siloxane, Silazane and Siloxazane Ladder Polymers. Structural Chemistry.

  • Analytice. Analysis of siloxanes in laboratory.

  • CES-Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS.

  • PubChem. Trimethyl pentaphenyl trisiloxane.

  • Frontiers in Environmental Science. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry.

  • LookChem. This compound.

  • Gelest, Inc. 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety Data Sheet.

  • PubChem. 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane.

  • ResearchGate. Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology.

  • XJY Silicones. What are the developments and applications of polysiloxane?

  • Eurofins. A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS.

  • Santa Cruz Biotechnology. 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, mixture of isomers of cis and trans.

  • Google Patents. CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst.

  • MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

  • NIST WebBook. 1,3,5-Trioxane.

  • ChemicalBook. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE synthesis.

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An In-Depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenyl-Substituted Siloxanes

Phenyl-substituted siloxanes, such as 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, represent a critical class of organosilicon compounds. The incorporation of phenyl groups onto the siloxane backbone imparts unique properties, including enhanced thermal and oxidative stability, high refractive index, and radiation resistance, distinguishing them from their polydimethylsiloxane (PDMS) counterparts.[1] These attributes make them invaluable in a range of high-performance applications, including as heat transfer fluids, high-temperature lubricants, and advanced optical materials.[1] In the pharmaceutical and biomedical fields, the well-defined structure and biocompatibility of specific siloxanes are leveraged in various applications. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Conceptual Framework: The Co-Hydrolysis Approach

The synthesis of this compound is most effectively achieved through the co-hydrolysis of dichlorodiphenylsilane and dichloromethylphenylsilane. This method relies on the controlled reaction of these chlorosilane precursors with water to form silanol intermediates, which subsequently undergo condensation to form the desired siloxane backbone. The stoichiometry of the starting materials is paramount to selectively forming the target trisiloxane structure.

The Chemistry of Siloxane Bond Formation

The fundamental reaction involves two key steps:

  • Hydrolysis: The Si-Cl bonds of the chlorosilane precursors are highly reactive towards water, leading to the formation of silanols (Si-OH) and hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid and exothermic.[2] The mechanism proceeds via a nucleophilic attack of a water molecule on the silicon atom.[3]

  • Condensation: The newly formed silanols are unstable and readily condense with each other to form stable Si-O-Si linkages, eliminating a molecule of water in the process. This condensation can be either acid or base-catalyzed.[4]

To synthesize the target asymmetrical trisiloxane, a precise molar ratio of dichlorodiphenylsilane to dichloromethylphenylsilane is required. The structure of this compound dictates the need for two diphenylsilane units and one methylphenylsilane unit.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Dichlorodiphenylsilane Dichlorodiphenylsilane Co-hydrolysis Co-hydrolysis Dichlorodiphenylsilane->Co-hydrolysis Dichloromethylphenylsilane Dichloromethylphenylsilane Dichloromethylphenylsilane->Co-hydrolysis Condensation Condensation Co-hydrolysis->Condensation This compound This compound Condensation->this compound

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Dichlorodiphenylsilane(C₆H₅)₂SiCl₂253.20>98%Sigma-Aldrich
Dichloromethylphenylsilane(CH₃)(C₆H₅)SiCl₂191.13>98%Sigma-Aldrich
TolueneC₇H₈92.14AnhydrousFisher Scientific
AcetoneC₃H₆O58.08ACS GradeVWR
Deionized WaterH₂O18.0218 MΩ·cm-
Sodium BicarbonateNaHCO₃84.01>99%EMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37>97%Acros Organics
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology

1. Reaction Setup:

  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the chlorosilanes.

  • The entire apparatus should be under a dry nitrogen atmosphere to exclude moisture.

2. Preparation of the Chlorosilane Solution:

  • In the dropping funnel, prepare a solution of dichlorodiphenylsilane (2.0 mol equivalents) and dichloromethylphenylsilane (1.0 mol equivalent) in anhydrous toluene (100 mL). The precise stoichiometry is critical for maximizing the yield of the desired trisiloxane.

3. Hydrolysis Reaction:

  • To the round-bottom flask, add a mixture of toluene (100 mL), acetone (50 mL), and deionized water (a stoichiometric amount relative to the total moles of Si-Cl bonds). The use of a mixed solvent system of a non-polar solvent (toluene) and a polar aprotic solvent (acetone) helps to homogenize the reaction mixture, as chlorosilanes are soluble in toluene and water has some solubility in acetone.

  • Begin vigorous stirring of the solvent-water mixture and cool the flask in an ice bath to control the exothermic hydrolysis reaction.

  • Slowly add the chlorosilane solution from the dropping funnel to the stirred mixture over a period of 1-2 hours. Maintaining a low temperature (0-5 °C) is crucial to prevent uncontrolled polymerization and the formation of cyclic byproducts.

4. Condensation and Neutralization:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete hydrolysis and initial condensation.

  • The resulting mixture will be acidic due to the formation of HCl. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is critical to prevent acid-catalyzed rearrangement of the siloxane bonds.

5. Work-up and Purification:

  • Transfer the mixture to a separatory funnel. The organic layer containing the siloxane product will separate from the aqueous layer.

  • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and acetone.

  • The crude product can be further purified by vacuum distillation to isolate the this compound.

Purification and Characterization

Purification Workflow

Purification_Workflow Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Separate aqueous and organic layers Drying Drying Liquid-Liquid Extraction->Drying Remove residual water Solvent Removal Solvent Removal Drying->Solvent Removal Rotary Evaporation Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Fractional distillation under reduced pressure Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: A typical workflow for the purification of the synthesized trisiloxane.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR is a powerful tool for identifying the key functional groups present in the molecule.

  • Si-O-Si stretching: A strong, broad absorption band is expected in the region of 1000-1100 cm⁻¹.[5][6]

  • Si-Phenyl stretching: Characteristic peaks for the Si-C₆H₅ group should appear around 1430 cm⁻¹ and 1130 cm⁻¹.

  • Si-Methyl stretching: The Si-CH₃ group will exhibit a characteristic absorption peak around 1260 cm⁻¹.[6]

  • C-H stretching (Aromatic and Aliphatic): Phenyl C-H stretches are expected above 3000 cm⁻¹, while methyl C-H stretches will be observed just below 3000 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure and ratio of the organic substituents on the siloxane backbone.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons of the phenyl groups (typically in the range of 7.0-8.0 ppm) and the methyl protons (typically in the range of 0.1-0.5 ppm). The integration of these signals should correspond to the 25:9 proton ratio (5 phenyl groups to 3 methyl groups).

  • ¹³C NMR: The spectrum will display multiple signals in the aromatic region (typically 120-140 ppm) corresponding to the different carbon environments in the phenyl groups, and a signal in the aliphatic region (typically 0-5 ppm) for the methyl carbons.

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for C₃₃H₃₄O₂Si₃ is 546.9 g/mol .[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction or formation of byproducts.Ensure anhydrous conditions during the addition of chlorosilanes. Optimize reaction time and temperature.
Formation of high molecular weight polymersUncontrolled condensation.Maintain low temperature during hydrolysis. Use a slight excess of water to favor the formation of smaller oligomers.
Product contamination with starting materialsIncomplete hydrolysis.Ensure sufficient water is added and allow for adequate reaction time.
Cloudy organic layer after work-upEmulsion formation.Add a small amount of brine to the separatory funnel to break the emulsion.

Conclusion

The co-hydrolysis of dichlorodiphenylsilane and dichloromethylphenylsilane provides a reliable and scalable pathway for the synthesis of this compound. Careful control of stoichiometry, reaction temperature, and purification procedures are essential for obtaining a high-purity product. The detailed protocol and analytical guidance provided in this document offer a solid foundation for researchers and professionals to successfully synthesize and characterize this valuable organosilicon compound for a variety of advanced applications.

References

  • Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76925, Trimethyl pentaphenyl trisiloxane. Retrieved from [Link]

  • Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963–965.
  • US Patent US4609751A. (1986). Method of hydrolyzing chlorosilanes.
  • INDOMET GmbH. (n.d.). Phenyl-Methyl-Siloxane (PMPS). Retrieved from [Link]

  • MDPI. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 14(18), 3833.
  • MDPI. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface.
  • ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved from [Link]

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Physical properties of pentaphenyltrimethyltrisiloxane.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Pentaphenyltrimethyltrisiloxane

Prepared by: Gemini, Senior Application Scientist

Introduction

Pentaphenyltrimethyltrisiloxane, scientifically known as 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, is a specialized organosilicon compound with a unique combination of properties that make it indispensable in demanding scientific and industrial applications. It is a well-defined, single-component fluid belonging to the phenylmethylsiloxane family. The strategic incorporation of five phenyl groups onto a compact trisiloxane backbone imparts exceptional thermal stability, high radiation resistance, and a low vapor pressure, characteristics that define its primary applications.

This compound is most famously known by its industrial designation, Dow Corning 705 (DC 705), a fluid engineered for creating ultra-high vacuum (UHV) environments in diffusion pumps.[1][2][3] Its ability to achieve pressures as low as 10⁻¹⁰ torr without the need for cryogenic traps makes it a critical material in space simulation chambers, thin-film coating systems, and surface science research.[1][4][5] Beyond vacuum science, its optical clarity, high refractive index, and skin-conditioning properties have led to its use in specialized cosmetic and personal care formulations.[1][6]

This guide provides a comprehensive overview of the core physical properties of pentaphenyltrimethyltrisiloxane, explains the molecular basis for these characteristics, and details the authoritative experimental protocols for their validation.

Chemical and Structural Identity

A precise understanding of the molecule's structure is fundamental to interpreting its physical behavior.

  • Chemical Name: this compound[2][7][8]

  • CAS Number: 3390-61-2[1][2][7]

  • Molecular Formula: C₃₃H₃₄O₂Si₃[1][6][7][8]

  • Common Synonyms: Pentaphenyltrimethyltrisiloxane, Dow Corning 705 (DC 705), Silicone DC 705[2][4][7]

The structure consists of a three-silicon atom backbone linked by oxygen atoms (a trisiloxane), with three methyl (-CH₃) groups and five phenyl (-C₆H₅) groups attached to the silicon atoms.

Core Physical Properties

The physical properties of pentaphenyltrimethyltrisiloxane have been meticulously characterized. The following table summarizes the most critical quantitative data, primarily associated with its common designation as DC 705 fluid.

PropertyValueConditionsSource(s)
Molecular Weight 546.88 g/mol [1][2][5][8][9]
Appearance Colorless to straw-colored liquidStandard Temperature and Pressure[2][5][6]
Density 1.09 g/cm³at 25°C[1][5]
Melting Point -25 °C[1][6]
Boiling Point 245 °Cat 0.5 mm Hg (Torr)[1][4]
Vapor Pressure 3 x 10⁻¹⁰ Torrat 25°C[4]
Kinematic Viscosity 175 cSt (mm²/s)at 25°C[4][5]
Refractive Index 1.58n²⁰/D (at 20°C, Sodium D-line)[1]
Surface Tension 36.5 dynes/cm[5]
Flash Point 243 °COpen Cup[4][5]
Water Solubility Insoluble[1]
Ultimate Vacuum 10⁻⁹ to 10⁻¹⁰ TorrUntrapped Diffusion Pump[1][2][5]

Structure-Property Relationships: The Molecular Architecture of Performance

The exceptional performance of pentaphenyltrimethyltrisiloxane is not accidental but a direct consequence of its molecular design. The interplay between the flexible siloxane backbone and the rigid, bulky phenyl groups governs its physical properties.

Causality behind Key Properties:

  • High Thermal Stability: The Si-O bond in the siloxane backbone is inherently strong and thermally stable. The addition of phenyl groups significantly enhances this stability. The bulky phenyl groups sterically hinder the chain rearrangement and depolymerization reactions that typically degrade polysiloxanes at high temperatures.[10][11] This resistance to thermal breakdown is paramount for its function in hot diffusion pumps.

  • Low Vapor Pressure: The high molecular weight (546.88 g/mol ) and strong intermolecular forces, primarily van der Waals interactions between the numerous phenyl rings, mean that a large amount of energy is required for the molecule to escape into the vapor phase. This results in an extremely low vapor pressure at room temperature, which is the single most important property for a high-vacuum fluid.[1][12]

  • High Refractive Index: The presence of phenyl groups, which contain delocalized π-electrons, increases the polarizability of the molecule. This increased interaction with light results in a significantly higher refractive index compared to non-phenylated silicone fluids like polydimethylsiloxane (PDMS).[13][14]

  • Radiation Resistance: The aromatic structure of the phenyl rings is inherently more resistant to degradation by ionizing radiation than aliphatic chains. The energy from radiation can be dissipated within the stable aromatic ring system, protecting the polymer backbone from scission.[2][12][15]

G cluster_structure Molecular Structure cluster_properties Resulting Physical Properties Structure Pentaphenyltrimethyltrisiloxane Siloxane Flexible Si-O-Si Backbone Structure->Siloxane Phenyl Bulky Phenyl Groups (x5) Structure->Phenyl Methyl Methyl Groups (x3) Structure->Methyl Thermal High Thermal Stability (>240°C) Siloxane->Thermal Inherent Si-O bond strength Phenyl->Thermal Steric hindrance prevents backbone degradation Vapor Extremely Low Vapor Pressure (~10⁻¹⁰ Torr) Phenyl->Vapor Increases intermolecular forces and molecular weight Optical High Refractive Index (~1.58) Phenyl->Optical Increases polarizability Radiation Excellent Radiation Resistance Phenyl->Radiation Aromatic rings dissipate radiation energy

Structure-Property Correlation Diagram.

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, the physical properties of specialty fluids are determined using standardized, validated protocols. The following sections detail the methodologies for measuring the key parameters of pentaphenyltrimethyltrisiloxane.

Kinematic Viscosity Determination (ASTM D4283 / D445)

The viscosity of a silicone fluid is a critical measure of its flow characteristics. The authoritative method is the determination of kinematic viscosity via a calibrated glass capillary viscometer.

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Step-by-Step Protocol:

  • Viscometer Selection: Select a calibrated Ubbelohde-type glass capillary viscometer appropriate for the expected viscosity range (e.g., a size that yields a flow time of at least 200 seconds).[8]

  • Temperature Control: Place the viscometer in a constant temperature bath maintained at 25 ± 0.02°C. Allow at least 30 minutes for the viscometer and sample to reach thermal equilibrium.

  • Sample Loading: Charge the viscometer with the pentaphenyltrimethyltrisiloxane sample, ensuring it is free of air bubbles and particulates.

  • Flow Measurement: Using suction, draw the liquid up through the capillary to slightly above the upper timing mark.

  • Efflux Time: Release the suction and accurately measure the time, in seconds, for the liquid meniscus to pass from the upper timing mark to the lower timing mark using a calibrated stopwatch.

  • Repeatability: Perform at least two measurements. The flow times should agree within the specified tolerance (typically ±0.2%) to be considered valid.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t where C is the viscometer calibration constant (in cSt/s) and t is the average flow time (in s).

G start Start prep Select & Clean Ubbelohde Viscometer start->prep temp Place in 25°C Constant Temp Bath prep->temp load Charge with Sample temp->load equilibrate Allow 30 min for Thermal Equilibrium load->equilibrate draw Draw Sample Above Upper Timing Mark equilibrate->draw measure Measure Efflux Time (t) Between Marks draw->measure decision Flow Times Consistent? measure->decision decision->measure No calc Calculate Viscosity ν = C × t decision->calc Yes end_node End calc->end_node

Workflow for Kinematic Viscosity Measurement.
Refractive Index Determination (ASTM D1747 / D1218)

The refractive index is a fundamental optical property used for material identification and quality control.

Principle: This method measures the angle at which light bends (refracts) when passing from air into the liquid sample. This is typically measured using a calibrated Abbe refractometer, which directly reads the refractive index.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a certified refractive index standard of known value.

  • Temperature Control: Circulate water from a constant temperature bath through the refractometer prisms to maintain a stable temperature, typically 20°C or 25°C.

  • Sample Application: Place a few drops of the pentaphenyltrimethyltrisiloxane sample onto the surface of the lower prism.

  • Measurement: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index directly from the instrument's scale.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., acetone or isopropanol) and a soft lens tissue after the measurement.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is the primary method for determining the thermal stability of a material by measuring its mass change as a function of temperature.

Principle: A small, precisely weighed sample of the fluid is heated at a controlled rate in a specified atmosphere (e.g., nitrogen for thermal stability, air for thermo-oxidative stability). The instrument records the sample's weight as the temperature increases, and the temperature at which significant weight loss begins is taken as the onset of decomposition.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the fluid (typically 5-10 mg) into a TGA sample pan (e.g., platinum or ceramic).

  • Instrument Setup: Program the TGA instrument with the desired temperature profile (e.g., heat from 30°C to 600°C at a rate of 10°C/min) and atmosphere (e.g., nitrogen flow at 50 mL/min).

  • Analysis: Place the sample pan in the instrument and start the analysis.

  • Data Interpretation: The resulting plot of weight percent versus temperature is analyzed to determine the T₅% or T₁₀% decomposition temperature—the temperature at which 5% or 10% of the initial sample mass has been lost. For high-stability fluids like pentaphenyltrimethyltrisiloxane, this temperature is expected to be very high.

Conclusion

Pentaphenyltrimethyltrisiloxane is a high-performance material whose physical properties are a direct result of its sophisticated molecular architecture. The combination of a robust siloxane backbone with stabilizing phenyl groups yields a fluid with exceptionally low vapor pressure, high thermal and radiation resistance, and a high refractive index. These characteristics, validated by standardized experimental protocols, make it an enabling material for advanced technologies ranging from ultra-high vacuum systems to high-performance optics and cosmetics. Understanding the fundamental relationship between its structure and its physical properties is key to its effective application and the development of future advanced materials.

References

  • National Center for Biotechnology Information. "Trimethyl pentaphenyl trisiloxane" PubChem Compound Summary for CID 76925. Available: [Link]

  • Global Substance Registration System. "TRIMETHYL PENTAPHENYL TRISILOXANE". Available: [Link]

  • MDPI. "Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes". Available: [Link]

  • AVT Services. "DC 705 Diffusion Pump Fluid - Silicone Based". Available: [Link]

  • Kurt J. Lesker Company. "Dow Corning DC 705 Silicone Pump Fluid". Available: [Link]

  • LookPolymers. "Dow Corning 705 DIFFUSION PUMP FLUID". Available: [Link]

  • Neyco. "DC704 / DC705 : everything you need to know". Available: [Link]

  • Royal Society of Chemistry. "Polyphenylsilsesquioxanes. New structures–new properties". Available: [Link]

  • ASTM International. "Standard Test Method for Viscosity of Silicone Fluids". Available: [Link]

  • Royal Society of Chemistry. "Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties". Available: [Link]

  • ASTM International. "Standard Test Method for Refractive Index of Viscous Materials". Available: [Link]

  • MDPI. "Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction". Available: [Link]

  • NIST. "Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-". Available: [Link]

  • ResearchGate. "Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units". Available: [Link]

  • Asian Journal of Chemistry. "Thermal-Oxidative Stability of Polydimethylsiloxane". Available: [Link]

  • ASTM International. "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)". Available: [Link]

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Navigating Chemical Identity: A Thermophysical Guide to CAS 3390-61-2 and the Intended 2-Amino-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Chemical Identification

In the realms of scientific research and pharmaceutical development, precision is paramount. The unique Chemical Abstracts Service (CAS) Registry Number is a cornerstone of this precision, providing an unambiguous identifier for a specific chemical substance. This guide addresses a common yet critical challenge: a case of mistaken identity. The query for thermophysical data of "CAS number 3390-61-2" with the associated name "2-Amino-4-tert-butylphenol" highlights a discrepancy. The CAS number 3390-61-2 correctly identifies 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane , a silicone-based compound. The intended compound of interest, 2-Amino-4-tert-butylphenol , is correctly identified by CAS number 1199-46-8 .

This guide will provide a comprehensive overview of the available thermophysical data for both compounds, underscoring the importance of verifying chemical identity through the correct CAS number. We will delve into the experimental methodologies used to determine these properties, offering insights into the scientific rationale behind these techniques.

Part 1: Thermophysical Profile of 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane (CAS 3390-61-2)

1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane is a thermally stable silicone fluid.[1] Its properties make it suitable for applications requiring high performance under extreme temperature conditions, such as high-vacuum diffusion pump oil and as a lubricant.[1][2]

Key Thermophysical Data
PropertyValueSource(s)
Molecular Formula C33H34O2Si3[1][3][4][5]
Molecular Weight 546.88 g/mol [4][5][6]
Appearance Liquid[7]
Melting Point -25 °C[3][6][7]
Boiling Point 560.2 °C at 760 mmHg; 240-245 °C at 0.5 Torr[3][7]
Density 1.09 g/mL at 25°C[3][6]
Flash Point 238.3 °C[3]
Water Solubility Insoluble[6][7][8]
Thermal Stability and Applications

This silicone fluid exhibits high thermal stability and resistance to oxidation.[1] In oxygen-free systems, it can be stable for thousands of hours at 250°C.[9] Its low volatility and high performance under extreme conditions make it valuable in various industrial applications, including coatings, adhesives, and sealants.[1]

Part 2: In-Depth Thermophysical Analysis of 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

2-Amino-4-tert-butylphenol is an organic compound used as an intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals.[10] Understanding its thermophysical properties is crucial for process design, safety, and product formulation in these applications.

Comprehensive Thermophysical Data
PropertyValueSource(s)
Molecular Formula C10H15NO[11][12]
Molecular Weight 165.23 g/mol [11][13]
Appearance Beige to brown crystalline powder[14]
Melting Point 160-163 °C[10]
Boiling Point 293.09 °C (rough estimate)[14]
Density 1.0203 g/cm³ (rough estimate)[14]
Water Solubility Data not readily available
Vapor Pressure Data not readily available
Heat Capacity Data not readily available
Experimental Determination of Thermophysical Properties

The determination of thermophysical properties is a cornerstone of chemical characterization. For a solid organic compound like 2-Amino-4-tert-butylphenol, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

DSC is a powerful technique for determining the melting point and enthalpy of fusion of a material.[15] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis of 2-Amino-4-tert-butylphenol

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of 2-Amino-4-tert-butylphenol is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a known standard (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak is proportional to the enthalpy of fusion. A sharp melting peak indicates a high degree of purity.[16]

The causality behind this experimental choice lies in the direct relationship between the energy absorbed by the sample and its phase transition. The precise control of the heating rate and atmosphere ensures reproducible and accurate results.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load program Set Thermal Program (e.g., 10°C/min, N2 atm) load->program run Run Analysis program->run acquire Acquire Heat Flow vs. Temperature Data run->acquire analyze Analyze Endotherm acquire->analyze determine Determine Melting Point & Enthalpy of Fusion analyze->determine

Caption: Workflow for Melting Point Determination using DSC.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.[17]

Experimental Protocol: TGA of 2-Amino-4-tert-butylphenol

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Amino-4-tert-butylphenol is placed in a tared TGA pan (e.g., ceramic or platinum).

  • Instrument Setup: The TGA instrument is calibrated, and the desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability) is established.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. For phenolic resins, significant weight loss often occurs between 400°C and 700°C.[18]

The rationale for using TGA is to directly observe the mass loss associated with thermal degradation, providing a clear indication of the compound's stability limits. The choice of atmosphere is critical as it simulates different processing or end-use conditions.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) place Place in TGA Pan weigh->place load Load Sample into Furnace place->load program Set Thermal Program (e.g., 10°C/min, N2/Air atm) load->program run Run Analysis program->run acquire Acquire Mass vs. Temperature Data run->acquire analyze Analyze TGA/DTG Curves acquire->analyze determine Determine Decomposition Temperatures analyze->determine

Caption: Workflow for Thermal Stability Analysis using TGA.

Conclusion

This guide has provided a detailed look at the thermophysical data for both 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane (CAS 3390-61-2) and 2-Amino-4-tert-butylphenol (CAS 1199-46-8) . The initial discrepancy in the user's query serves as a critical reminder of the importance of accurate chemical identification. For researchers, scientists, and drug development professionals, leveraging the correct CAS number is the first step in ensuring the integrity and reproducibility of their work. The thermophysical data and experimental methodologies presented herein provide a foundation for the safe and effective use of these compounds in their respective applications.

References

  • 2-Amino-4-tert-butylphenol Seven Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]

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  • Poeti, G., Fanelli, E., & Braghetti, M. (1982). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 24(2), 273–279.
  • Kim, S., Kim, H. J., Kim, S., & Lee, S. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 89(10), 2589-2596.
  • Paula, A. S., de Carvalho, J. A., & de Carvalho, J. A. (2018). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). In ResearchGate. Retrieved from [Link]

  • García-Nimo, J., et al. (2022). Thermal Characterization and Heat Capacities of Seven Polyphenols. Molecules, 27(1), 234.
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  • Chow, S. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaldehyde resin cure. Polymer, 35(26), 5685-5692.
  • D'Amico, F., et al. (2008). Thermal characterization of phenolic resin using TGA/FT-IR. Journal of Thermal Analysis and Calorimetry, 94(2), 435-439.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curve for standard phenol formaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). Retrieved from [Link]

  • NIST. (n.d.). Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Amino 4 Tert Butylphenol, 1 Kg. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-tert-BUTYL PHENOL. Retrieved from [Link]

  • The Lab Depot. (n.d.). 2-Amino-4-tert-butylphenol, min 98%, 100 grams. Retrieved from [Link]

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1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane molecular weight and mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometric Analysis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 3390-61-2), a thermally stable organosilicon compound. Primarily aimed at researchers, scientists, and professionals in drug development and material science, this document details the compound's precise molecular weight and explores its characteristic behavior under mass spectrometry. We delve into the foundational principles of its analysis, predictable fragmentation pathways under electron ionization (EI), and present a validated, step-by-step protocol for its identification and characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Compound Overview and Physicochemical Properties

This compound is a distinct siloxane oligomer characterized by a three-silicon backbone with both methyl and phenyl group substitutions.[1] This unique structure, featuring five bulky phenyl groups, imparts significant thermal stability, resistance to oxidation, and specific optical properties.[1] It is widely known by trade names such as Dow Corning 705 and is utilized as a high-performance fluid in diffusion pumps, as a lubricant under extreme conditions, and as an emollient in cosmetic formulations.[1][2][3][4][5] Its well-defined structure and predictable properties make it a valuable compound in various high-technology and pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3390-61-2[1][2][3][6][7][8]
Molecular Formula C₃₃H₃₄O₂Si₃[2][3][6][7]
Average Molecular Weight 546.9 g/mol [2]
Monoisotopic Mass 546.18666 Da[2]
Appearance Clear Liquid[1]
Boiling Point 245 °C at 0.5 mm Hg[3][6]
Density 1.09 g/mL at 25 °C[3][6]
Water Solubility Insoluble[3][6][8]

Molecular Weight Determination: Average vs. Monoisotopic Mass

A precise understanding of molecular weight is fundamental to analytical chemistry. For a molecule like this compound, two values are of critical importance:

  • Average Molecular Weight (546.9 g/mol ): This value is calculated using the weighted average of the natural abundances of all stable isotopes of each element (C, H, O, Si) in the molecule.[5] It is the value used for stoichiometric calculations in bulk chemistry.

  • Monoisotopic Mass (546.18666 Da): This is the mass of the molecule calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, ²⁸Si).[2] High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, measure this value with high precision, enabling the unambiguous confirmation of a molecule's elemental composition.

The ability to measure the monoisotopic mass to within a few parts-per-million (ppm) of the theoretical value is a cornerstone of modern analytical chemistry for structure verification and identification of unknown compounds.

Principles of Mass Spectrometric Analysis

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome. For this trisiloxane, which is volatile and thermally stable, Gas Chromatography coupled with Electron Ionization-Mass Spectrometry (GC-MS) is the most common and effective method.

Ionization Techniques
  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[9] This process is energetic enough to not only remove an electron to form a molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[9] The resulting mass spectrum is a characteristic "fingerprint" of the molecule, which is highly valuable for library matching and structural elucidation. The molecular ion peak itself may be weak or absent if the initial ion is particularly unstable.[10]

  • Soft Ionization (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "soft" methods that typically produce a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation. While less common for this specific compound, they would be the methods of choice if it were modified with thermally labile groups or analyzed via Liquid Chromatography (LC-MS).[11]

General Fragmentation of Phenyl-Substituted Siloxanes

The fragmentation of organosilicon compounds in an EI source is governed by the relative strengths of their bonds and the stability of the resulting fragments.[12]

  • Si-C vs. Si-O Bonds: The Si-O bond is stronger than the Si-C bond, but cleavage of both can occur.

  • Loss of Substituents: The primary fragmentation events involve the cleavage of the Si-C bonds, leading to the loss of methyl (•CH₃, 15 Da) or phenyl (•C₆H₅, 77 Da) radicals. The stability of the resulting carbocations and silyl cations dictates the most favorable pathways.

  • Rearrangements: The siloxane backbone is prone to rearrangement reactions under EI conditions, often leading to the formation of stable cyclic ions or the elimination of neutral molecules like benzene (C₆H₆).[13] This can complicate spectral interpretation but also provides structural clues.

MS_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation A Dilute Sample in Volatile Solvent (e.g., Hexane) B Vaporization & Injection A->B C GC Separation (Capillary Column) B->C D Ionization (70 eV Electron Impact) C->D E Mass Analysis (e.g., Quadrupole) D->E F Identify Molecular Ion (m/z 546, if present) E->F G Analyze Fragmentation Pattern F->G H Confirm Structure via Library Match / Manual Interpretation G->H

Caption: Logical workflow for the GC-MS analysis of the target compound.

Observed and Predicted Fragmentation Pathways

The EI mass spectrum of this compound provides a rich source of structural information. The molecular ion (M⁺•) is expected at m/z 546. Key fragmentation pathways involve the loss of its organic substituents and cleavages of the siloxane backbone.

Table 2: Major Observed Ions and Proposed Fragment Structures

m/zProposed Structure / OriginRationale
546 [C₃₃H₃₄O₂Si₃]⁺•Molecular Ion (M⁺•)
531 [M - CH₃]⁺Loss of a methyl radical from any of the three Si atoms. A highly probable initial fragmentation step.
469 [M - C₆H₅]⁺Loss of a phenyl radical. The stability of the resulting silyl cation makes this a favorable pathway.
375 Rearrangement ProductLikely formed through a complex pathway involving Si-O bond cleavage and intramolecular rearrangement, a known characteristic of polysiloxanes under EI.[13]
197 [(C₆H₅)₂SiCH₃]⁺Diphenylmethylsilyl cation. A very stable and diagnostically significant fragment resulting from the cleavage of a Si-O bond.[2]

The formation of the highly stable diphenylmethylsilyl cation at m/z 197 is a key diagnostic peak for identifying the terminal units of the molecule. Other smaller fragments observed in experimental spectra, such as those at m/z 180, 115, and 101, arise from further fragmentation and complex rearrangements of the larger ions.[2]

Fragmentation_Pathway M Parent Molecule This compound M_ion Molecular Ion (M⁺•) m/z 546 M->M_ion EI (70 eV) frag_531 [M - CH₃]⁺ m/z 531 M_ion->frag_531 - •CH₃ frag_469 [M - C₆H₅]⁺ m/z 469 M_ion->frag_469 - •C₆H₅ frag_197 [(C₆H₅)₂SiCH₃]⁺ m/z 197 (Diagnostic Peak) M_ion->frag_197 Si-O Cleavage rearrangement Complex Rearrangements & Further Fragmentation frag_531->rearrangement frag_469->rearrangement frag_375 Fragment Ion m/z 375 rearrangement->frag_375

Caption: Proposed EI fragmentation pathways for the target compound.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the robust identification of this compound. The combination of chromatographic retention time and a unique mass spectral fingerprint provides a high degree of certainty.

5.1. Objective To confirm the identity and assess the purity of a sample of this compound using GC-MS with an electron ionization source.

5.2. Materials & Reagents

  • Sample of this compound

  • High-purity, GC-grade solvent (e.g., Hexane, Ethyl Acetate, or Dichloromethane)

  • 2 mL autosampler vials with septa caps

  • Micropipettes

5.3. Sample Preparation

  • Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of solvent.

  • Create a working solution by performing a 1:100 dilution of the stock solution with the same solvent (final concentration ~10 µg/mL).

  • Transfer the working solution to an autosampler vial for analysis.

5.4. Instrumentation and Parameters The following parameters serve as a typical starting point and should be optimized for the specific instrument in use.

Table 3: Suggested GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph (GC)
Injection Port Temp.280 °CEnsures complete and rapid vaporization of the high-boiling point analyte.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, constant flow (1.0 mL/min)Inert carrier gas providing good separation efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard, non-polar column suitable for a wide range of organic compounds.
Oven ProgramInitial 150 °C for 2 min, ramp at 15 °C/min to 320 °C, hold for 10 minA temperature ramp is necessary to elute this high-boiling point compound in a reasonable time while maintaining good peak shape.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)The standard, robust method for creating a reproducible fragmentation fingerprint.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Electron Energy70 eVThe industry standard for EI to generate comparable spectra with library databases.
Mass Range50 - 600 amuCovers the expected molecular ion and all significant fragments.
Solvent Delay3-5 minutesPrevents the high-intensity solvent peak from saturating the detector.

5.5. Data Analysis and Validation

  • Chromatogram Review: Identify the chromatographic peak corresponding to the target analyte. A pure sample should yield a single, sharp, symmetrical peak.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

  • Spectral Interpretation:

    • Check for a molecular ion peak at m/z 546. Its presence is confirmatory, but its absence is not disqualifying due to potential instability.

    • Verify the presence of the key fragment ions as detailed in Table 2, especially the diagnostic peak at m/z 197.

    • Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) for a match. A high match quality score (>800/1000) provides strong evidence of identity.

  • Self-Validation: The compound's identity is confirmed by the precise alignment of two independent data points: its characteristic retention time under the specified GC conditions and its unique mass spectral fingerprint.

Conclusion

This compound is a compound with well-defined physicochemical properties. Its analysis by mass spectrometry is robust and highly informative. A thorough understanding of its molecular weight, isotopic distribution, and predictable fragmentation behavior under electron ionization is essential for its unambiguous identification. The GC-MS protocol outlined in this guide provides a reliable, self-validating methodology for researchers to confirm the structure and purity of this important organosilicon compound, ensuring data integrity in research and development applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76925, Trimethyl pentaphenyl trisiloxane. PubChem. [Link]

  • ChemBK (2024). This compound. ChemBK. [Link]

  • Chemsrc (2024). CAS#:3390-61-2 | this compound. Chemsrc. [Link]

  • Global Substance Registration System (n.d.). TRIMETHYL PENTAPHENYL TRISILOXANE. GSRS. [Link]

  • INCI Beauty (n.d.). Trimethyl Pentaphenyl Trisiloxane. INCI Beauty. [Link]

  • Ratiu, I. A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. International Journal of Molecular Sciences. [Link]

  • ResearchGate (n.d.). ChemInform Abstract: Chiral Organosilicon Compounds. Part 7. Fragmentation Patterns in the Electron Impact Mass Spectra of Selected Chiral Silyl Enol Ethers. Request PDF. [Link]

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]

  • Cheméo (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-. Cheméo. [Link]

  • ACS Publications (n.d.). Conformational Analysis of Methyl-Phenyl-Siloxane Chains. ACS Publications. [Link]

  • ResearchGate (n.d.). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Request PDF. [Link]

  • Supplementary Information for scientific papers (example of HRMS data). [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Savina, A. A., et al. (2020). Study of the impurities in technical-grade 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane by gas chromatography-mass spectrometry. Journal of Analytical Chemistry. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Profile of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of a Complex Siloxane

As a Senior Application Scientist, my objective is not merely to present data but to provide a predictive and interpretive framework for researchers, scientists, and drug development professionals. Given the scarcity of publicly archived spectra for this specific molecule, this guide will leverage foundational principles of spectroscopy and comparative data from related organosilicon compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. We will explore the "why" behind the expected spectral features, offering a robust analytical paradigm.

Molecular Structure and Properties

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane possesses the following chemical structure:

Simplified 2D Representation

Chemical Formula: C₃₃H₃₄O₂Si₃[1] Molecular Weight: 546.9 g/mol [1] CAS Number: 3390-61-2[1][2]

The molecule is a linear trisiloxane, meaning it has a backbone of three silicon atoms linked by two oxygen atoms. The silicon atoms are asymmetrically substituted with a combination of methyl (-CH₃) and phenyl (-C₆H₅) groups. This specific arrangement is key to its properties and will directly influence its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organosiloxanes. By analyzing the ¹H, ¹³C, and ²⁹Si nuclei, we can confirm the connectivity and chemical environment of each part of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two main regions of interest corresponding to the methyl and phenyl protons.

Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Integration Rationale
~ 0.1 - 0.5Si-CHSinglet9HThe methyl protons are in a shielded environment due to the electropositive nature of silicon. The presence of multiple phenyl groups will cause a slight downfield shift compared to simple polydimethylsiloxanes (PDMS).
~ 7.2 - 7.8Si-C₆HMultiplet25HThe protons on the five phenyl rings will produce a complex multiplet in the aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the silicon atom and anisotropic effects of the phenyl rings themselves.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ -2 to 2Si-C H₃The methyl carbons attached to silicon are highly shielded and appear upfield, often near or below 0 ppm.
~ 128 - 138Si-C ₆H₅The aromatic carbons will appear in the typical downfield region. We can expect to see at least four distinct signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups. The ipso-carbon (directly attached to Si) will be the most deshielded.
²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly sensitive probe of the silicon environment in polysiloxanes.[3] The chemical shift of a silicon nucleus is strongly influenced by the nature of the substituents attached to it. For this molecule, we expect two distinct silicon environments.

The nomenclature for siloxane units is often abbreviated as M, D, T, and Q, representing mono-, di-, tri-, and quatra-functional units, respectively. In our case, we have two types of "D" units (difunctional, forming the chain): one substituted with two phenyl groups (Dᴾʰ²) and one with a methyl and a phenyl group (Dᴹᵉ,ᴾʰ).

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ -45 to -50-O-Si (Ph)₂-O-The substitution of methyl groups with phenyl groups on a silicon atom typically causes a significant downfield shift (less negative) in the ²⁹Si NMR spectrum. Polydiphenylsiloxane units appear in this region.
~ -30 to -35-O-Si (Me)(Ph)-O-A silicon atom with one methyl and one phenyl group will have a chemical shift intermediate between that of a dimethylsiloxane unit (~ -20 ppm) and a diphenylsiloxane unit.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum will be dominated by strong absorptions from the Si-O-Si backbone and vibrations from the methyl and phenyl substituents.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments
~ 3070 - 3050Aromatic C-H StretchMedium-WeakCharacteristic of the C-H bonds on the phenyl rings.
~ 2960 - 2900Aliphatic C-H StretchWeakFrom the methyl groups.
~ 1590, 1485, 1430Aromatic C=C StretchMedium-StrongThe band around 1430 cm⁻¹ is particularly characteristic of a Si-Ph bond.[4]
~ 1260Si-CH₃ Symmetric DeformationStrongA sharp and strong band, highly diagnostic for methylsiloxanes.
~ 1130 - 1000Si-O-Si Asymmetric StretchVery StrongThis will be the most intense feature of the spectrum, likely appearing as a broad and complex band due to the different substitution patterns on the silicon atoms.[4]
~ 740 - 690Si-Ph and Aromatic C-H BendingStrongMonosubstituted benzene rings show strong out-of-plane C-H bending vibrations in this region. The Si-Ph bond also contributes here.[4]

UV-Vis Spectroscopy: Electronic Transitions of the Phenyl Chromophores

The UV-Vis spectrum of this compound will be dictated by the electronic transitions within the phenyl groups, which act as the primary chromophores. The silicon atoms themselves do not absorb in the UV-Vis range.

Predicted λₘₐₓ (nm) Transition Comments
~ 250 - 270π → π*We expect to see a series of absorption bands in this region, characteristic of the benzene ring. These correspond to the B-band (benzenoid) transitions and will likely show some fine structure.[5] The silicon substituents will cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Experimental Protocols: A Framework for Data Acquisition

To obtain high-quality spectroscopic data for this compound, rigorous and standardized methodologies are essential.

General Sample Preparation
  • Purity: Ensure the sample is of high purity. Synthesis of such mixed siloxanes can often result in a mixture of different chain lengths or cyclic species. Purification via column chromatography or vacuum distillation is recommended.

  • Solvent Selection: For NMR and UV-Vis, the choice of solvent is critical. It must be able to dissolve the sample without reacting with it and should not have signals that overlap with the analyte. Deuterated chloroform (CDCl₃) is an excellent choice for NMR. For UV-Vis, spectroscopic grade tetrahydrofuran (THF) or cyclohexane are suitable options.

Workflow for Spectroscopic Analysis

The following diagram outlines a self-validating workflow for the comprehensive spectroscopic analysis of the target molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Obtain/Synthesize Compound p2 Purify Sample (e.g., Vacuum Distillation) p1->p2 p3 Confirm Purity (e.g., GC-MS) p2->p3 a1 Dissolve in CDCl₃ for NMR p3->a1 Purified Sample a3 Acquire IR Spectrum (ATR or Thin Film) p3->a3 Purified Sample a4 Dissolve in THF for UV-Vis p3->a4 Purified Sample a2 Acquire ¹H, ¹³C, ²⁹Si NMR d1 Process & Reference Spectra a2->d1 Raw Data a3->d1 Raw Data a5 Acquire UV-Vis Spectrum a5->d1 Raw Data d2 Assign Peaks based on Predicted Values & Theory d1->d2 d3 Integrate NMR Signals d1->d3 d4 Correlate Data from all Techniques d2->d4 d3->d4 d5 Final Structure Confirmation d4->d5

Caption: A validated workflow for the spectroscopic characterization of a high-purity organosiloxane.

Detailed Methodologies

1. NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially in the aromatic region of the ¹H spectrum and for ²⁹Si NMR.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the spectrometer is not internally referenced.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 8-16.

    • Relaxation delay (d1): 5 seconds to ensure full relaxation of protons.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

  • ²⁹Si NMR Acquisition:

    • Pulse sequence: Inverse-gated decoupling to avoid the negative Nuclear Overhauser Effect (NOE).[6] Alternatively, a DEPT or INEPT pulse sequence can be used to enhance sensitivity.[3]

    • Number of scans: Can be significant due to the low natural abundance and long relaxation times of ²⁹Si.

    • Relaxation delay (d1): 10-20 seconds.

2. IR Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As the compound is a liquid, the easiest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the ATR crystal. Alternatively, a thin film can be cast on a KBr or NaCl salt plate.

  • Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum should be collected immediately prior to the sample spectrum.

3. UV-Vis Spectroscopy

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like THF or cyclohexane (e.g., 0.001% w/v). The exact concentration may need to be adjusted to ensure the absorbance is within the linear range of the instrument (ideally < 1.5 AU).

  • Acquisition:

    • Scan range: 200 - 400 nm.

    • A baseline correction should be performed using a cuvette filled with the pure solvent.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the spectroscopic characteristics of this compound. By grounding our predictions in the fundamental principles of NMR, IR, and UV-Vis spectroscopy and drawing parallels with related siloxane structures, we have constructed a detailed molecular fingerprint. The provided experimental protocols offer a validated methodology for researchers to acquire and confirm this data. This synthesis of predictive analysis and practical methodology is designed to empower scientists in their research and development endeavors, ensuring both accuracy and a deeper understanding of the molecule's structure and behavior.

References

  • Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Retrieved from [Link]

  • Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethyl pentaphenyl trisiloxane. PubChem. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane is a distinct organosiloxane characterized by its high molecular weight and viscous nature.[1] This compound, belonging to the phenyl-substituted methicone family, finds applications as a chemical intermediate and in specialized formulations where its thermal stability and unique physical properties are leveraged.[2][3] Given its use in research and development settings, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling information for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols for its use in a professional laboratory environment.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This data informs storage conditions, appropriate handling techniques, and emergency response procedures.

PropertyValueSource(s)
Molecular Formula C₃₃H₃₄O₂Si₃[1]
Molecular Weight 546.9 g/mol [1]
CAS Number 3390-61-2[1]
Appearance Viscous liquid[4]
Boiling Point >200 °C at 760 mmHg
Flash Point 101 °C
Density 1.07 g/cm³ at 25 °C
Vapor Pressure <1.33 hPa at 20 °C
Water Solubility Insoluble
Viscosity 135 cSt at 25 °C

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound is not classified as hazardous.[1] However, it is crucial to note that some suppliers may report it as causing serious eye irritation (H319).[1] This discrepancy may arise from the presence of impurities or different data interpretations. Therefore, a conservative approach that includes eye protection is strongly recommended.

Primary Hazards:

  • Eye Irritation: May cause serious eye irritation upon direct contact.[1]

  • Skin Irritation: Prolonged or repeated skin contact may cause mild irritation.

  • Inhalation: Due to its low vapor pressure, inhalation is not a primary route of exposure at ambient temperatures. However, heating the substance can generate vapors that may cause respiratory tract irritation.

Toxicological Profile

The toxicological data for this compound is limited. However, studies on analogous phenyl-substituted methicones provide valuable insights into its potential health effects.

  • Acute Oral Toxicity: Phenyl-substituted methicones generally exhibit low acute oral toxicity. For example, the acute oral LD50 for a similar compound, Phenyl Trimethicone, was found to be greater than 5000 mg/kg in rats.[5] Another related substance, Trimethylsiloxyphenyl Dimethicone, has an oral LD50 of over 2000 mg/kg in rats.[5]

  • Acute Dermal Toxicity: The acute dermal LD50 for Trimethylsiloxyphenyl Dimethicone is reported to be greater than 2000 mg/kg in rats, indicating low dermal toxicity.[5]

  • Skin and Eye Irritation: As noted in the hazard identification, this compound may cause eye irritation.[1] While not classified as a skin irritant, good laboratory practice dictates minimizing skin contact.

  • Sensitization: There is no available data to suggest that this compound is a skin sensitizer.

  • Chronic Toxicity: No specific data on the chronic toxicity of this compound is available.

Personal Protective Equipment (PPE)

A robust PPE regimen is the cornerstone of safe laboratory practice. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. For prolonged or immersive contact, heavier-duty gloves should be considered.
Skin and Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.The low vapor pressure of the compound limits the risk of inhalation at ambient temperatures. If heating the substance or creating aerosols, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for minimizing exposure and maintaining the integrity of the compound.

Storage
  • Store in a tightly closed, original container in a cool, dry, well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Avoid exposure to heat, sparks, and open flames.

Experimental Protocol: Transfer of a Viscous Liquid

This protocol outlines the steps for safely and accurately transferring a known quantity of this compound in a laboratory setting. The high viscosity of this compound requires specific techniques to ensure accurate measurement and prevent spills.

Objective: To accurately transfer 10 mL of this compound from a stock bottle to a reaction vessel.

Materials:

  • This compound stock bottle

  • Reaction vessel

  • Positive displacement pipette with a 10 mL tip (or a glass graduated cylinder)

  • Clean, dry funnel[4]

  • Beaker for waste

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

Methodology:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Don the required PPE.

    • Place the reaction vessel on a stable, level surface.

    • If using a graduated cylinder, ensure it is clean and dry.

  • Aspiration (using a positive displacement pipette):

    • Set the positive displacement pipette to the desired volume (10 mL).

    • Attach a new, clean pipette tip.

    • Slowly insert the pipette tip below the surface of the liquid in the stock bottle.

    • Aspirate the liquid slowly and steadily to avoid introducing air bubbles.

    • Once the desired volume is aspirated, slowly withdraw the pipette tip from the liquid, touching the tip to the inner wall of the stock bottle to remove any excess liquid.

  • Dispensing:

    • Place the pipette tip over the reaction vessel, touching the tip to the inner wall.

    • Dispense the liquid slowly and completely.

    • Due to the viscous nature of the liquid, a significant amount may cling to the pipette tip. The positive displacement mechanism will help to ensure a more complete transfer.

  • Alternative Method (using a graduated cylinder and funnel):

    • Place the funnel in the neck of the reaction vessel.

    • Carefully pour the approximate desired amount of the viscous liquid into the graduated cylinder.

    • Allow time for the liquid to settle and read the volume at the bottom of the meniscus.

    • Slowly and carefully pour the measured liquid through the funnel into the reaction vessel. Allow ample time for the viscous liquid to drain completely from the cylinder and the funnel.

  • Cleanup:

    • Dispose of the used pipette tip in the appropriate waste container.

    • If a graduated cylinder and funnel were used, rinse them with a suitable solvent (e.g., isopropanol) into a waste beaker.

    • Wipe down any spills immediately with an absorbent material.

Emergency Procedures

In the event of an accidental release or exposure, a swift and appropriate response is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A minor spill of this non-flammable, viscous liquid can be managed by trained laboratory personnel.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size, Location, Hazards) start->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->don_ppe Minor Spill contain Contain the Spill (Use absorbent dikes) don_ppe->contain absorb Absorb the Material (Use inert absorbent like vermiculite) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect decontaminate Decontaminate the Area (Wipe with detergent solution) collect->decontaminate dispose Dispose of Waste (In a sealed, labeled container) decontaminate->dispose end Spill Cleaned Up dispose->end

Ecological Information

There is limited specific ecotoxicological data available for this compound. However, its low water solubility suggests a low potential for bioaccumulation in aquatic environments. As a general principle for all chemicals, releases into the environment should be avoided. Dispose of this substance and its container in accordance with local, regional, and national regulations.

References

  • Deep Sea. (2026, January 14). How to handle silicone oil 1000 cst safely? [Blog post]. Retrieved from [Link]

  • CIR Report Data Sheet. (n.d.). Safety Assessment of Linear Phenyl-Substituted Methicones as Used in Cosmetics. Retrieved from [Link]

  • Gelest, Inc. (2015, December 17). Safety Data Sheet: 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023, August 18). Safety Assessment of Phenyl-Substituted Methicones as Used in Cosmetics. Retrieved from [Link]

  • Miljøstyrelsen. (2003). Siloxanes - Consumption, Toxicity and Alternatives. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2022, September 1). Safety Assessment of Phenyl-Substituted Methicones as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl pentaphenyl trisiloxane. National Institutes of Health. Retrieved from [Link]

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The Dawn of a New Polymer: A Technical Guide to the Discovery of Phenylmethylsiloxanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Carbon's Reign

For much of chemical history, the vast and versatile world of polymers was believed to be the exclusive domain of carbon. The ability of carbon atoms to form long, stable chains provided the backbone for countless materials, both natural and synthetic. However, in the early 20th century, the pioneering work of a handful of chemists began to challenge this carbon-centric view, opening the door to a new class of polymers with a silicon-oxygen framework. This technical guide delves into the seminal discovery of phenylmethylsiloxanes, a class of silicon-based polymers that would go on to find widespread use in countless applications due to their unique and valuable properties. We will explore the foundational chemistry, reconstruct the early synthetic methodologies, and examine the characterization techniques that first brought these remarkable compounds to light.

The Genesis of Organosilicon Chemistry: The Kipping Era

The story of phenylmethylsiloxanes is inextricably linked with the groundbreaking research of English chemist Frederic Stanley Kipping.[1][2] While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, it was Kipping's systematic and extensive investigations, spanning from 1899 to 1944, that truly laid the groundwork for modern organosilicon chemistry.[3] Kipping's key innovation was the application of the newly discovered Grignard reagents to form stable silicon-carbon bonds, a method that remains fundamental to this day.[3] His work was not initially aimed at creating polymers, but rather at exploring the stereochemistry of silicon and drawing parallels with carbon chemistry. It was in the course of these investigations that he inadvertently produced the resinous, often intractable materials he would later term "silicones."

The First Synthesis: A Reconstructed Protocol

While Kipping's extensive body of work details the synthesis of numerous organosilicon compounds, a single, definitive paper announcing the first synthesis of a phenylmethylsiloxane is not readily identifiable. However, by examining his publications, particularly his work on mixed alkyl-aryl silanes, we can reconstruct a historically and scientifically plausible protocol for this landmark achievement. The following methodology is based on the techniques Kipping detailed in his papers published in the Journal of the Chemical Society in the early 1900s, particularly his work on the synthesis of benzylethylpropylsilicol.[2][4]

Experimental Protocol: Synthesis of Phenylmethyldichlorosilane and its Hydrolysis

This protocol is divided into two critical stages: the formation of the phenylmethyl-substituted chlorosilane precursor via a Grignard reaction, and its subsequent hydrolysis to form the siloxane.

Part 1: Synthesis of Phenylmethyldichlorosilane ((C₆H₅)(CH₃)SiCl₂)

Objective: To synthesize the key precursor, phenylmethyldichlorosilane, by sequentially introducing phenyl and methyl groups to a silicon tetrachloride molecule using Grignard reagents.

Materials:

  • Silicon Tetrachloride (SiCl₄)

  • Magnesium (Mg) turnings

  • Bromobenzene (C₆H₅Br)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Dry toluene (C₇H₈)

  • Apparatus for Grignard reaction (three-necked flask, dropping funnel, reflux condenser with a calcium chloride drying tube)

  • Apparatus for fractional distillation

Methodology:

  • Preparation of Phenylmagnesium Bromide: In a thoroughly dried three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained by the exothermic reaction. The mixture is refluxed until most of the magnesium has reacted to form a dark, cloudy solution of phenylmagnesium bromide.

  • Reaction with Silicon Tetrachloride (Formation of Phenyltrichlorosilane): A solution of silicon tetrachloride in anhydrous diethyl ether is cooled in an ice-salt bath. The prepared phenylmagnesium bromide solution is then added slowly from a dropping funnel with vigorous stirring. This reaction is highly exothermic and the addition rate must be carefully controlled to maintain a low temperature. The reaction mixture will form a thick, white precipitate of magnesium salts. After the addition is complete, the mixture is stirred for several hours at room temperature and then gently refluxed to ensure complete reaction.

  • Work-up and Isolation of Phenyltrichlorosilane: The reaction mixture is cooled and the excess Grignard reagent is decomposed by the slow addition of crushed ice and dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous calcium chloride and the ether is removed by distillation. The resulting crude product is then purified by fractional distillation to yield phenyltrichlorosilane (C₆H₅SiCl₃).

  • Preparation of Methylmagnesium Iodide: In a separate, dry Grignard apparatus, methylmagnesium iodide is prepared by the dropwise addition of methyl iodide to a suspension of magnesium turnings in anhydrous diethyl ether.

  • Reaction of Phenyltrichlorosilane with Methylmagnesium Iodide: The purified phenyltrichlorosilane is dissolved in anhydrous diethyl ether and cooled in an ice-salt bath. The freshly prepared methylmagnesium iodide solution is then added dropwise with stirring. The reaction is again exothermic and requires careful temperature control.

  • Final Work-up and Isolation of Phenylmethyldichlorosilane: Following a similar work-up procedure as in step 3, the reaction mixture is hydrolyzed, extracted, dried, and the ether is removed. The crude product is then carefully purified by fractional distillation to yield phenylmethyldichlorosilane ((C₆H₅)(CH₃)SiCl₂).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents like water. The use of anhydrous diethyl ether and dried glassware is critical to prevent the quenching of the Grignard reagent and ensure the successful formation of the silicon-carbon bond.

  • Stepwise Addition: The sequential addition of the Grignard reagents is a deliberate choice to control the substitution on the silicon tetrachloride. Adding a stoichiometric amount of phenylmagnesium bromide first favors the formation of phenyltrichlorosilane. Subsequently reacting this with methylmagnesium iodide allows for the controlled introduction of the methyl group. A one-pot reaction with both Grignard reagents would lead to a mixture of products (e.g., diphenyldichlorosilane, dimethyldichlorosilane) that would be difficult to separate.

  • Fractional Distillation: In the absence of modern chromatographic techniques, fractional distillation was the primary method for purifying liquids with different boiling points. The success of the synthesis relied heavily on the ability to separate the desired phenylmethyldichlorosilane from unreacted starting materials and other side products.

Diagram of the Synthesis of Phenylmethyldichlorosilane:

G cluster_step1 Step 1: Phenyl Grignard Formation cluster_step2 Step 2: Reaction with SiCl₄ cluster_step3 Step 3: Methyl Grignard Formation cluster_step4 Step 4: Final Reaction C6H5Br Bromobenzene PhMgBr Phenylmagnesium Bromide C6H5Br->PhMgBr Mg Magnesium Mg->PhMgBr Ether1 Anhydrous Ether Ether1->PhMgBr PhSiCl3 Phenyltrichlorosilane PhMgBr->PhSiCl3 SiCl4 Silicon Tetrachloride SiCl4->PhSiCl3 PhMeSiCl2 Phenylmethyldichlorosilane PhSiCl3->PhMeSiCl2 CH3I Methyl Iodide MeMgI Methylmagnesium Iodide CH3I->MeMgI Mg2 Magnesium Mg2->MeMgI Ether2 Anhydrous Ether Ether2->MeMgI MeMgI->PhMeSiCl2 G PhMeSiCl2 Phenylmethyldichlorosilane Intermediate Phenylmethylsilanediol (Unstable Intermediate) PhMeSiCl2->Intermediate H2O Water H2O->Intermediate Siloxanes Phenylmethylsiloxanes (Cyclic and Linear Polymers) Intermediate->Siloxanes - H₂O (Condensation) HCl Hydrogen Chloride Intermediate->HCl

Caption: Hydrolysis of Phenylmethyldichlorosilane to form Phenylmethylsiloxanes.

Characterization in the Early 20th Century: A Self-Validating System

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, chemists of Kipping's era relied on a combination of physical and chemical methods to characterize new compounds. These methods, while less precise than today's, formed a self-validating system where different pieces of evidence would corroborate the proposed structure.

Table 1: Early 20th Century Characterization Techniques for Phenylmethylsiloxanes

TechniquePrincipleInformation Gained
Elemental Analysis Combustion analysis to determine the percentage composition of elements (C, H, Si).Empirical formula of the compound.
Boiling Point Determination Measurement of the temperature at which a liquid boils at a given pressure.A constant boiling point for a distilled fraction indicated a pure compound.
Freezing Point Depression (Cryoscopy) The lowering of the freezing point of a solvent upon the addition of a solute is proportional to the molal concentration of the solute.Molecular weight of the siloxane oligomers.
Ebullioscopy The elevation of the boiling point of a solvent upon the addition of a solute.An alternative method for molecular weight determination.
Chemical Derivatization Reaction of the siloxane with known reagents to form crystalline derivatives with sharp melting points.Confirmation of functional groups and structural elucidation.

The determination of the molecular weight was particularly crucial. By comparing the experimentally determined molecular weight with the molecular weight calculated from the empirical formula, Kipping could deduce the degree of polymerization of his siloxane products. For example, if the elemental analysis suggested a repeating unit of (C₆H₅)(CH₃)SiO, a molecular weight determination would indicate whether the product was a cyclic trimer, tetramer, or a larger polymer.

The Significance of the Discovery

The initial discovery of phenylmethylsiloxanes, likely viewed by Kipping as more of a chemical curiosity than a revolutionary material, laid the foundation for a multi-billion dollar industry. The incorporation of both phenyl and methyl groups onto the siloxane backbone imparts a unique combination of properties that are not achievable with purely methyl- or phenyl-substituted silicones.

Table 2: Properties and Applications of Phenylmethylsiloxanes

PropertyContribution of Phenyl GroupContribution of Methyl GroupResulting Applications
Thermal Stability The rigid phenyl groups increase the thermal stability and oxidation resistance of the polymer chain.The methyl groups provide flexibility and a low glass transition temperature.High-temperature lubricants, heat transfer fluids, dielectric fluids.
Low-Temperature Flexibility -The methyl groups prevent crystallization at low temperatures.Aerospace hydraulic fluids, low-temperature sealants.
Refractive Index The phenyl groups have a high refractive index.-Optical materials, LED encapsulants, index-matching fluids.
Radiation Resistance The aromatic rings of the phenyl groups can dissipate energy from radiation.-Lubricants and seals in nuclear applications.

Conclusion: A Legacy in Silicon

The discovery of phenylmethylsiloxanes, born out of the fundamental exploratory research of Frederic Stanley Kipping, stands as a testament to the power of curiosity-driven science. While Kipping himself may not have foreseen the vast utility of his "glue-like" creations, his meticulous experimental work and his development of robust synthetic methods provided the essential launching point for the development of a versatile and indispensable class of materials. The journey from Kipping's laboratory bench to the myriad of high-performance applications for phenylmethylsiloxanes today highlights the profound and often unpredictable impact of fundamental chemical research.

References

  • Frederic Kipping - Wikipedia. Available at: [Link]

  • Kipping, F. S. (1907). XXII.—Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the dl-sulphonic derivative into its optically active components. Journal of the Chemical Society, Transactions, 91, 209-240. Available at: [Link]

  • Kipping, F. S. (1908). XLIV.—Organic derivatives of silicon. Part VI. The optically active sulphobenzylethylpropylsilicyl oxides. Journal of the Chemical Society, Transactions, 93, 457-465. Available at: [Link]

  • The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog. Available at: [Link]

  • XXII.—Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the dl-sulphonic derivative into its optically active components - Journal of the Chemical Society, Transactions (RSC Publishing). Available at: [Link]

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Methodological & Application

Application Note: Achieving Ultra-High Vacuum with 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane Diffusion Pump Fluid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane as a high-performance fluid for high-vacuum diffusion pumps. It details the fluid's unique physicochemical properties, operational protocols, maintenance schedules, and troubleshooting, grounded in established vacuum science principles. The aim is to enable users to achieve and maintain ultra-high and ultraclean vacuum environments essential for sensitive applications.

Foundational Principles: The Superiority of Phenylmethylsiloxanes in High Vacuum

The creation of a high-vacuum environment is predicated on the efficient removal of gas molecules from a sealed chamber. Diffusion pumps accomplish this by imparting momentum to gas molecules via a high-velocity vapor stream, a principle that is critically dependent on the properties of the working fluid.[1][2][3] While early systems utilized mercury or hydrocarbon-based oils, modern ultra-high vacuum (UHV) applications necessitate fluids with exceptional stability and low vapor pressure.

This compound, a single-component silicone fluid, represents the apex of this technology.[4][5] Its molecular structure, characterized by a high phenyl content, confers remarkable thermal and oxidative stability.[6][7] Unlike hydrocarbon oils, which can degrade at operating temperatures to form carbonaceous deposits and clog pump jets, this phenylmethylsiloxane is chemically inert and resists breakdown, ensuring a cleaner vacuum and significantly longer service intervals.[8][9] This inherent stability is the primary reason for its selection in applications demanding pristine conditions and ultimate pressures in the 10⁻⁹ to 10⁻¹¹ Torr range.[5][10]

Key Advantages Over Traditional Fluids:
  • Ultimate Vacuum: Achieves significantly lower ultimate pressures (10⁻⁹ to 10⁻¹⁰ Torr untrapped, 10⁻¹¹ Torr trapped) compared to hydrocarbon oils (typically limited to 10⁻⁶ Torr).[5][9][10]

  • Thermal & Oxidative Stability: The presence of phenyl groups sterically protects the siloxane backbone, enhancing resistance to heat and oxidation.[6] This minimizes fluid degradation, even under accidental air exposure while hot.

  • Cleanliness & Low Backstreaming: Its low vapor pressure and high molecular weight drastically reduce the rate of backstreaming, a primary source of contamination in vacuum systems.[10][11][12]

  • Longevity & Reduced Maintenance: The fluid's resistance to degradation translates to much longer operational lifetimes, typically 12-18 months or more, compared to 3-6 months for hydrocarbon oils.[9][13] This reduces equipment downtime and maintenance costs.

  • Chemical Inertness: Does not readily react with process gases or vacuum chamber components, preserving the integrity of the experiment or process.[4][14]

Physicochemical Properties of this compound

A thorough understanding of the fluid's properties is essential for optimizing pump performance and ensuring safe operation.

PropertyValueSource(s)
Chemical Name This compound[15][16]
Common Names DC-705, Pentaphenyltrimethyltrisiloxane[4][15][16]
CAS Number 3390-61-2[17][18]
Molecular Formula C₃₃H₃₄O₂Si₃[17][18]
Molecular Weight 546.88 g/mol [10][17]
Appearance Colorless to light yellow transparent liquid[10][16][19]
Density @ 25°C 1.09 g/cm³[10][17][18]
Boiling Point @ 0.5 Torr 245°C[10][17]
Flash Point (Open Cup) 243°C (469.4°F)[10]
Vapor Pressure @ 25°C 3 x 10⁻¹⁰ Torr (Extrapolated)[10]
Ultimate Vacuum 10⁻⁹ to 10⁻¹⁰ Torr (Untrapped); 10⁻¹¹ Torr (Trapped)[5][10]
Refractive Index (n20/D) ~1.58 - 1.60[17][18]
Typical Boiler Temp. 250 - 270°C[10]
Water Solubility Insoluble[17][18]

Experimental Protocols & Methodologies

Adherence to a strict protocol is critical for maximizing performance and the operational lifespan of both the diffusion pump and the fluid.

Protocol A: Initial Pump Preparation and Fluid Installation

Causality: The objective is to create a pristine internal pump environment. Any residual contaminants, particularly from previous hydrocarbon oil use, will outgas and degrade, preventing the system from reaching its ultimate vacuum.[8]

Materials:

  • This compound fluid

  • Lint-free wipes

  • Reagent-grade isopropyl alcohol or acetone

  • Deionized water

  • Dry nitrogen gas

  • Personal Protective Equipment (PPE): safety goggles, impervious gloves

Procedure:

  • Safety First: Ensure the pump is disconnected from power and has completely cooled to room temperature.

  • Dismantling (If Necessary): For new installations or when switching from hydrocarbon oil, the pump must be completely disassembled. For routine changes of the same silicone fluid, dismantling is typically not required.[13]

  • Draining Old Fluid: Open the drain port and completely drain the used oil.

  • Thorough Cleaning (Critical for Hydrocarbon to Silicone Switch):

    • Wash all internal components (pump body, jet assembly) with a suitable solvent like alcohol or acetone to remove old oil residue.[8]

    • Follow with a wash using soapy water, and then rinse thoroughly with deionized water to remove all cleaning agents.

    • Finally, rinse with alcohol to displace water and accelerate drying.

    • WARNING: Ensure no residual solvent or moisture remains, as it will contaminate the new fluid and increase pump-down time.[8]

  • Drying: Purge all components with dry nitrogen gas. For best results, allow parts to air dry in a clean, controlled environment for several hours or bake out in a vacuum oven if available.

  • Reassembly: Carefully reassemble the pump according to the manufacturer's specifications. Inspect all O-rings and seals, replacing them if they show signs of wear or degradation. Apply a light coating of high-vacuum silicone grease to seals.[13]

  • Filling with Fluid:

    • Consult the pump manufacturer's manual for the precise volume of fluid required.[11]

    • Pour the this compound fluid into the pump body through the designated fill port.

    • Causality: Underfilling will cause the heaters to overheat and fail, while overfilling can increase backstreaming and prolong startup time.[11]

Protocol B: System Startup and Operation

Workflow Diagram: Diffusion Pump Operation

G cluster_pump Diffusion Pump Body Boiler 1. Fluid Heated in Boiler Vapor 2. Fluid Vaporizes, Rises in Jet Assembly Boiler->Vapor Jets 3. Vapor Ejected at Supersonic Speed Vapor->Jets Momentum 4. Vapor Jets Entrain Gas Molecules Jets->Momentum Condense 5. Vapor Condenses on Cooled Walls Momentum->Condense Foreline_Out Compressed Gas to Forepump Momentum->Foreline_Out Return 6. Liquid Fluid Returns to Boiler Condense->Return Return->Boiler Gas_In Gas Molecules from Chamber Gas_In->Momentum G Start System Performance Degradation? Check_Leaks Perform System Leak Check Start->Check_Leaks Yes System_OK System Performance Restored Start->System_OK No Leak_Found Leak Detected? Check_Leaks->Leak_Found Repair_Leak Repair Leak and Re-test Leak_Found->Repair_Leak Yes Check_Forepump Verify Forepump Performance Leak_Found->Check_Forepump No Repair_Leak->Start Forepump_OK Forepump OK? Check_Forepump->Forepump_OK Service_Forepump Service/Replace Forepump Forepump_OK->Service_Forepump No Inspect_Fluid Inspect Diffusion Pump Fluid Forepump_OK->Inspect_Fluid Yes Service_Forepump->Start Fluid_Bad Fluid Cloudy, Dark, or Sedimented? Inspect_Fluid->Fluid_Bad Replace_Fluid Replace Fluid per Protocol 3.1 & 3.4 Fluid_Bad->Replace_Fluid Yes Check_Heater Check Heater and Cooling Systems Fluid_Bad->Check_Heater No Replace_Fluid->System_OK Check_Heater->System_OK

Caption: Decision tree for troubleshooting high-vacuum system performance.

References

  • Vacuum Technology Simplified. (n.d.). Diffusion Pump Maintenance.
  • Silibase Silicone. (2025, November 28). Diffusion Pump Oil Usage and Maintenance Guide.
  • Dow Inc. (n.d.). DOWSIL™ 704 Diffusion Pump Fluid.
  • Enparticles. (n.d.). DIFFUSION PUMP MAINTENANCE GUIDE.
  • A&J Vacuum Services, Inc. (n.d.). MATERIAL SAFETY DATA SHEET CMP 704 Silicone Diffusion Pump Fluid.
  • ULVAC SHOWCASE. (n.d.). Diffusion Pump|Fundamentals of Vacuum Pumps (High Vacuum).
  • Goodwind. (2024, December 22). Vacuum diffusion pump.
  • Gelest Technical Library. (n.d.). Thermal Silicone Fluids.
  • Enparticles. (n.d.). Hydrocarbon Vs. Silicone Based Diffusion Pump Oil.
  • Leybold. (2021, January 15). Working principles of High and Ultra-High vacuum pumps.
  • Ipsen Global. (n.d.). Ask the Expert: How Does a Diffusion Pump Work?.
  • Wikipedia. (n.d.). Diffusion pump.
  • Agilent. (n.d.). Maintenance and Troubleshooting of Oil Diffusion Pumps.
  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).
  • Dow Inc. (n.d.). DOWSIL™ 705 Diffusion Pump Fluid.
  • Enparticles. (n.d.). ECO-702 Silicone Diffusion Pump Oil.
  • Dow Corning. (2015, March 25). DOW CORNING(R) 704 DIFFUSION PUMP FLUID Safety Data Sheet.
  • ChemBK. (2024, April 10). This compound.
  • ResearchGate. (2021, May 28). High Temperature Stability of Polysiloxanes.
  • Echemi. (2023, October 10). Trisiloxane,1,3,5-trimethyl-1,1,3,5,5-pentaphenyl.
  • Spectrum Chemical. (n.d.). 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane.
  • RSC Publishing. (2021, September 20). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking.
  • ChemicalBook. (n.d.). 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.
  • SiSiB SILICONES. (n.d.). Diffusion Pump Oil | 1,1,3,5,5-Pentaphenyl-1,3,5-trimethylsiloxane.
  • LookChem. (n.d.). This compound.
  • SPI Supplies. (n.d.). SPI Supplies 705 Silicone Diffusion Pump Fluid, Pentaphenyl Trimethyl Trisiloxane.
  • Power Chemical Corporation Ltd. (2008). SiSiB® PF8705 FLUID.

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Application Note: 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane as a High-Temperature Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a key component in advanced stationary phases for high-temperature gas chromatography (GC). We will explore its fundamental physicochemical properties, the principles governing its separation mechanism, and its practical applications in demanding analytical fields. Detailed, field-proven protocols for the analysis of high-boiling point analytes, such as anabolic steroids and fatty acid methyl esters (FAMEs), are presented to guide researchers, scientists, and drug development professionals in leveraging this technology for robust and reproducible results.

Introduction: The Need for Thermally Stable Stationary Phases

Gas chromatography stands as a cornerstone of analytical science, but its efficacy is fundamentally dependent on the performance of the capillary column, the heart of the system.[1] The stationary phase, a non-volatile material coated on the inner wall of the column, dictates the separation of analytes based on their chemical and physical properties.[2] Polysiloxanes, polymers with a silicon-oxygen backbone (-Si-O-), are the most common materials for these phases due to their inherent chemical inertness and exceptional thermal stability compared to organic polymers.[1][3]

The functionality of a polysiloxane stationary phase is tailored by the organic groups attached to the silicon atoms.[1] While 100% dimethylpolysiloxane phases are non-polar and separate compounds primarily by boiling point, the introduction of different functional groups alters the phase's polarity and selectivity.[4][5] Phenyl groups, in particular, increase the polarity of the phase through their ability to participate in dipole-dipole and π-π interactions with analytes.[5]

This compound (CAS 3390-61-2) is a well-defined organosiloxane that serves as a building block or a key component in mid-polarity, high-performance stationary phases. Its structure, featuring a high ratio of phenyl to methyl groups, imparts a unique combination of thermal stability and selective retention for polarizable molecules. Incorporating phenyl groups into the siloxane polymer backbone can stiffen the chain, which inhibits thermal degradation at higher temperatures, resulting in lower column bleed and extended column lifetime.[6] This low-bleed characteristic is especially critical for sensitive detectors like mass spectrometers (MS), where siloxane fragments from column degradation can create interfering background noise and "ghost peaks".[7]

Physicochemical Properties and Performance Characteristics

The utility of this compound in GC is directly derived from its physical and chemical properties. These characteristics define its operational range and suitability for various analytical challenges.

PropertyValueSource
Molecular Formula C₃₃H₃₄O₂Si₃[8][9]
Molecular Weight 546.9 g/mol [8]
Appearance Liquid / Solid[8][10]
Boiling Point 245 °C @ 0.5 mm Hg[10][11]
Density 1.09 g/mL at 25 °C[10][11]
Refractive Index n20/D 1.58[10][11]
Thermal Stability Exceptionally high; used in phases operating up to 370-400 °C[12][13]
Water Solubility Insoluble[11][14]

Causality of Performance:

  • High Thermal Stability: The strength of the Si-O bond and the rigidifying effect of the phenyl groups allow columns formulated with this chemistry to operate at extreme temperatures.[3][6][12] This is essential for eluting high molecular weight or low-volatility compounds like steroids, triglycerides, and polycyclic aromatic hydrocarbons (PAHs).[15]

  • Low Bleed: The stable chemical structure minimizes the thermal degradation of the stationary phase, which would otherwise release siloxane fragments.[12][16] This leads to quieter baselines, lower detection limits, and reduced contamination of the MS ion source.

  • Moderate Polarity & Unique Selectivity: The five phenyl groups provide sites for π-π and dipole-induced dipole interactions. This makes the phase particularly effective at retaining and resolving aromatic compounds or molecules with induced dipoles. The separation is therefore not based on boiling point alone, but on a combination of volatility and specific chemical interactions.[5]

Mechanism of Separation: A Visual Explanation

The separation in a GC column is governed by the partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. The principle of "like dissolves like" is paramount.[5] A stationary phase containing this compound offers multiple interaction mechanisms.

SeparationMechanism cluster_column Capillary Column Cross-Section StationaryPhase Stationary Phase Phenyl Groups (π-π interactions) Siloxane Backbone (-Si-O-) Methyl Groups (Dispersive forces) Analyte1 Aromatic Analyte (e.g., Steroid A-ring) Analyte1->StationaryPhase:f1 Strong Interaction (π-π stacking) = Longer Retention Analyte2 Aliphatic Analyte (e.g., Alkane) Analyte2->StationaryPhase:f3 Weak Interaction (Van der Waals) = Shorter Retention

Figure 1: Analyte interaction with the stationary phase. Aromatic analytes interact strongly with phenyl groups, leading to increased retention compared to aliphatic analytes.

Application & Protocols

The properties of stationary phases based on this compound make them highly suitable for trace analysis of pesticides, drugs, hydrocarbons, and phenols.[13] Below are detailed protocols for two common applications.

Application Protocol 1: Analysis of Anabolic Steroids in Dietary Supplements

Objective: To develop a robust GC-MS method for the qualitative screening of high-boiling point anabolic-androgenic steroids (AAS) in complex matrices, leveraging the high thermal stability and resolving power of a phenyl-methyl siloxane phase.

Rationale: Steroids are high molecular weight compounds requiring high elution temperatures. A thermally stable, low-bleed column is mandatory to prevent phase degradation and ensure accurate mass spectral identification.[12] The moderate polarity of the phenyl-containing phase aids in the separation of structurally similar steroids.

Workflow Diagram:

SteroidWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Supplement Powder Extraction 2. Add Acetonitrile & Sonicate Sample->Extraction Filter 3. Filter through 0.2 µm PTFE filter Extraction->Filter Derivatization 4. Derivatize with BSTFA (Optional) Filter->Derivatization Inject 5. Inject into GC-MS Derivatization->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectral Detection Separate->Detect Identify 8. Identify Peaks via Library Search Detect->Identify Confirm 9. Confirm with Standard Retention Time & Spectrum Identify->Confirm Report 10. Generate Report Confirm->Report

Figure 2: Workflow for GC-MS screening of anabolic steroids.

Step-by-Step Protocol:

  • Sample Preparation [17]

    • Accurately weigh approximately 0.5 grams of the homogenized supplement powder into a glass scintillation vial.

    • Add 5 mL of acetonitrile to the vial.

    • Sonicate the mixture for 20 minutes to ensure complete extraction of the analytes.

    • Filter the extract through a 0.2 µm Nylon or PTFE syringe filter into an autosampler vial.

    • Optional Derivatization: For steroids with active hydrogens (hydroxyl groups), derivatization can improve peak shape and volatility.[18] To 100 µL of the extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.[17]

  • GC-MS Instrumentation and Conditions

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS Detector Agilent 5977B MSD or equivalentOffers high sensitivity for trace-level detection.
Column Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, BPX5), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides the necessary thermal stability and selectivity for steroids.[17]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert and provides good efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of high-boiling point analytes.
Injection Mode Splitless, 1 µLMaximizes analyte transfer to the column for trace analysis.
Oven Program 150 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 5 min)A temperature ramp is required to separate a wide range of steroids by boiling point and polarity.[19][20]
MS Transfer Line 300 °CPrevents condensation of analytes before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for mass filtering.
Acquisition Mode Scan (m/z 50-600)Allows for full spectral acquisition for library matching and identification.
  • Data Analysis

    • Process the chromatogram to identify all significant peaks.

    • For each peak, perform a mass spectral library search (e.g., NIST, Wiley) to tentatively identify potential steroid compounds.

    • Confirm the identity of any tentatively identified steroid by comparing its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions.[17]

Application Protocol 2: Profiling of Fatty Acid Methyl Esters (FAMEs) in Edible Oils

Objective: To separate and quantify a complex mixture of saturated and unsaturated FAMEs using a mid-polarity stationary phase that offers a different selectivity compared to highly polar cyano- or wax-based columns.

Rationale: While highly polar phases are excellent for cis/trans isomer separation, a mid-polarity phenyl-methyl phase provides a robust, all-purpose separation based on a combination of boiling point and degree of unsaturation.[21] Its thermal stability is advantageous for eluting long-chain FAMEs. FAMEs are analyzed by GC due to their volatility and thermal stability after derivatization.[22]

Step-by-Step Protocol:

  • Sample Preparation (Acid-Catalyzed Methylation)

    • Place approximately 25 mg of the oil sample into a 4 mL screw-cap vial.

    • Add 2 mL of 2% methanolic hydrochloric acid reagent.

    • Seal the vial tightly and heat at 80 °C for 20 minutes.

    • Allow the vial to cool to room temperature.

    • Add 2 mL of 6% (w/v) aqueous sodium carbonate solution to neutralize the acid, and shake.

    • Add 2 mL of n-heptane as the extraction solvent and shake vigorously.

    • Allow the layers to separate. The FAMEs will be in the upper heptane layer.

    • Carefully transfer 1 mL of the upper layer to an autosampler vial for GC analysis.

  • GC-FID Instrumentation and Conditions

ParameterSettingRationale
GC System Agilent 8890 GC or equivalent with FIDFID is a robust, universal detector for hydrocarbons like FAMEs.
Column Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, BPX5), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose column that provides good resolution for common FAMEs.[23]
Carrier Gas Helium, constant flow @ 1.0 mL/minProvides good efficiency for FAME separation.
Inlet Temperature 250 °CEnsures efficient volatilization of FAMEs up to C24.
Injection Mode Split (100:1), 1 µLPrevents column overloading from major components.
Oven Program 100 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 10 min)Gradual ramp allows for the separation of FAMEs by chain length and unsaturation.
Detector FID
Detector Temp. 280 °CPrevents condensation and ensures a stable signal.
H₂ Flow 30 mL/min
Air Flow 400 mL/min
Makeup Flow (N₂) 25 mL/min
  • Data Analysis

    • Identify FAME peaks by comparing their retention times with a well-characterized FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

    • Calculate the relative percentage of each FAME by area percent normalization. For quantitative analysis, a calibration curve with internal standards should be prepared.

Conclusion

Stationary phases formulated with this compound represent a critical technology in modern gas chromatography. Their unparalleled thermal stability makes them indispensable for high-temperature applications, enabling the analysis of low-volatility compounds that would otherwise be intractable.[12][15] The unique selectivity imparted by the phenyl groups provides an alternative to highly polar or non-polar phases, offering excellent resolving power for a wide range of analytes, from illicit steroids to essential fatty acids. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently deploy this powerful analytical tool to achieve reliable, high-quality chromatographic data.

References

  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography. Available at: [Link]

  • Blomberg, L. G. (2014). Silicone Stationary Phases for Gas Chromatography. LCGC Europe. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76925, Trimethyl pentaphenyl trisiloxane. Available at: [Link]

  • Klee, M., & van Deursen, M. (2006). Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. American Laboratory. Available at: [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). Available at: [Link]

  • Bai, L., & Wang, J. (2008). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. American Laboratory. Available at: [Link]

  • Mesmer, M. Z., Jones, M. B., Lorenz, L. M., & Litzau, J. J. (n.d.). Screen for Steroids using Gas Chromatography-Mass Spectrometry. U.S. Food & Drug Administration. Available at: [Link]

  • Cinciripini, R. (2023). Study Explores New Stationary Phases for High-Temperature Gas Chromatography. LCGC. Available at: [Link]

  • SCION Instruments. (n.d.). Testing Cannabis Potency Using Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. Available at: [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available at: [Link]

  • Waclaski, L. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. The Column. Available at: [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Available at: [Link]

  • Sci-Hub. (n.d.). Gas-Liquid Chromatographic Study of Thermodynamics of Some Alkanes on Polysiloxane Stationary Phase. Available at: [Link]

  • Anti-Doping Laboratory Qatar. (n.d.). Analysis of steroids by on line coupling LC-GC-MS using the TOTAD interface and a fraction collector. Available at: [Link]

  • LibreTexts Chemistry. (2023). Gas Chromatographic Columns and Stationary Phases. Available at: [Link]

  • Mandrioli, M., et al. (2021). Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy. PLOS ONE. Available at: [Link]

  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Available at: [Link]

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

  • Chan, S. C., & Nolan, S. L. (1991). Analysis of steroids by GC/MS with selected ion monitoring. Clinical Chemistry. Available at: [Link]

  • American Chemical Society. (2023). Gas Chromatography–Mass Spectrometry Analysis of Cannabis: Undergraduate Organic Chemistry Laboratory Exercise. Journal of Chemical Education. Available at: [Link]

  • MDPI. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites. Available at: [Link]

  • LCGC International. (2024). GC-FID Used to Analyze Cannabis Hemp Components. Available at: [Link]

  • INDOMET GmbH. (n.d.). Phenyl-Methyl-Siloxane (PMPS). Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • PubMed. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC International. Available at: [Link]

  • University of Texas at Arlington. (n.d.). Lecture 7: Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatographic analysis of naturally occurring cannabinoids: A review of literature published during the past decade. Available at: [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

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Protocol for preparing solutions of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: 1,3,5-Trimethyl-1,1,3,5-pentaphenyltrisiloxane

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and solution preparation of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS No. 3390-61-2). This versatile organosilicon compound, also known as Trimethyl pentaphenyl trisiloxane or under the trade name Dow Corning 705, is distinguished by its exceptional thermal stability, low vapor pressure, and high refractive index.[1][2][3] These properties make it invaluable in applications such as high-vacuum diffusion pump fluid, optical fluids, and as a high-temperature lubricant. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and robust validation.

Introduction and Scientific Background

This compound is a linear siloxane oligomer. Its structure consists of a backbone of alternating silicon and oxygen atoms, with methyl and phenyl groups attached to the silicon atoms. The high proportion of phenyl groups confers significant thermal and oxidative stability, while the methyl groups ensure a low melting point and viscosity.

The primary synthetic route to this and similar siloxanes is the co-hydrolysis of functionalized chlorosilane precursors.[4] This process involves the reaction of Si-Cl bonds with water to form unstable silanol (Si-OH) intermediates. These silanols rapidly undergo condensation, eliminating water to form stable siloxane (Si-O-Si) linkages.[5] By carefully controlling the stoichiometry of two different chlorosilanes, a specific target molecule can be synthesized with high fidelity. For this compound, the logical precursors are Dichlorodiphenylsilane and Dichloromethylphenylsilane.

Synthesis Pathway: Co-hydrolysis and Condensation

The synthesis proceeds in two fundamental stages: hydrolysis followed by condensation. Dichlorodiphenylsilane and Dichloromethylphenylsilane are used in a 2:1 molar ratio to achieve the desired pentaphenyl, trimethyl structure.

  • Hydrolysis: The silicon-chlorine bonds are highly polarized, making the silicon atom susceptible to nucleophilic attack by water.[6] This reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct.[6][7]

    • (C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

    • (CH₃)(C₆H₅)SiCl₂ + 2H₂O → (CH₃)(C₆H₅)Si(OH)₂ + 2HCl

  • Condensation: The resulting silanediols are unstable and readily condense with one another, eliminating water to form the trisiloxane backbone. The reaction is controlled to favor the formation of the desired linear trisiloxane over cyclic byproducts or longer polymers.

The overall reaction can be visualized as follows:

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_intermediates Silanol Intermediates cluster_product Final Product R1 2x Dichlorodiphenylsilane P1 Co-hydrolysis (+ H₂O in Toluene/Ether) R1->P1 R2 1x Dichloromethylphenylsilane R2->P1 I1 Diphenylsilanediol P1->I1 I2 Methylphenylsilanediol P1->I2 P2 In-situ Condensation (- H₂O) FP 1,3,5-Trimethyl-1,1,3,5,5- pentaphenyltrisiloxane P2->FP I1->P2 I2->P2

Caption: Synthesis pathway from chlorosilane precursors to the target trisiloxane.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Notes
Dichlorodiphenylsilane80-10-4C₁₂H₁₀Cl₂Si253.20Corrosive, reacts with moisture.[6]
Dichloromethylphenylsilane149-74-6C₇H₈Cl₂Si191.13Corrosive, reacts with moisture.[7]
Toluene (Anhydrous)108-88-3C₇H₈92.14Solvent. Dry over molecular sieves.
Diethyl Ether (Anhydrous)60-29-7C₄H₁₀O74.12Co-solvent. Dry over molecular sieves.
Deionized Water7732-18-5H₂O18.02For hydrolysis.
Sodium Bicarbonate (Sat. Sol.)144-55-9NaHCO₃84.01For neutralization.
Brine (Sat. NaCl Sol.)7647-14-5NaCl58.44For washing.
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37For drying.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel (100 mL)

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

This protocol outlines the synthesis of approximately 50 g of the target compound. Adjust quantities as needed.

Synthesis Workflow Diagram

workflow A 1. Setup & Inerting (Flask, Condenser, N₂ Atmosphere) B 2. Charge Reactants (Dichlorodiphenylsilane, Dichloromethylphenylsilane, Toluene/Ether) A->B C 3. Controlled Hydrolysis (Slow addition of H₂O, T < 10°C) B->C D 4. Reaction & Condensation (Stir for 2h at room temp.) C->D E 5. Quench & Neutralize (Add NaHCO₃ solution) D->E F 6. Phase Separation (Collect organic layer) E->F G 7. Wash & Dry (Wash with H₂O, Brine. Dry with MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J 10. Characterization (NMR, FT-IR, GC-MS) I->J

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure

WARNING: Chlorosilanes are corrosive and react violently with moisture to release HCl gas. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Ensure all glassware is oven-dried. Purge the entire apparatus with dry nitrogen or argon for 15-20 minutes to establish an inert atmosphere.

  • Charging Reactants: In the flask, prepare a solution of Dichlorodiphenylsilane (50.6 g, 0.2 mol) and Dichloromethylphenylsilane (19.1 g, 0.1 mol) in a mixture of anhydrous toluene (150 mL) and anhydrous diethyl ether (50 mL).

  • Controlled Hydrolysis: Cool the stirred silane solution to 0-5°C using an ice bath. Add deionized water (11 mL, ~0.61 mol) to the addition funnel. Add the water dropwise to the reaction mixture over 60-90 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermicity of the hydrolysis reaction and to prevent the uncontrolled polymerization or formation of cyclic byproducts. The temperature should be maintained below 10°C.

  • Condensation: After the water addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the condensation reaction goes to completion. A white precipitate of ammonium chloride may form if ammonia was used to trap HCl, otherwise two phases will be present.

  • Work-up and Neutralization: Slowly add 100 mL of saturated sodium bicarbonate solution to the flask to neutralize the HCl formed during the reaction. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer.

  • Washing and Drying: Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to remove the toluene and diethyl ether. The crude product will remain as a viscous oil.

  • Purification: Purify the crude oil by vacuum distillation. The product, this compound, is a colorless, viscous liquid. Collect the fraction boiling at approximately 215-220 °C at 1 mmHg.

Characterization and Quality Control

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Property / TechniqueExpected Result
Appearance Colorless to light yellow transparent, viscous liquid[2]
Boiling Point ~560 °C @ 760 mmHg[2]
Density ~1.09 g/cm³[2]
Refractive Index (n20/D) ~1.58[2]
¹H-NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.2-7.8 (m, 25H, Ar-H), 0.2-0.4 (m, 9H, Si-CH₃)
FT-IR (neat, cm⁻¹) ν ≈ 3070 (Ar C-H), 2960 (Alkyl C-H), 1430 (Si-Ph), 1260 (Si-CH₃), 1090-1020 (strong, Si-O-Si)

Protocol for Preparing Standard Solutions

This protocol is for preparing a 10 mg/mL stock solution in Toluene.

  • Weighing: Accurately weigh 100 mg of purified this compound into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of analytical grade Toluene to the flask.

  • Mixing: Gently swirl or sonicate the flask until the viscous liquid is completely dissolved.

  • Final Volume: Carefully add Toluene to the flask until the bottom of the meniscus is aligned with the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container at room temperature, protected from light.

Safety and Handling

  • Chlorosilanes: Highly corrosive and fuming liquids. React vigorously with water, alcohols, and other protic compounds. Handle only in a fume hood with appropriate PPE.

  • Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.

  • Byproducts: The reaction generates significant quantities of HCl gas. Ensure adequate ventilation and consider using a trap if necessary.

  • Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic waste according to institutional guidelines.

References

  • ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics.
  • ChemicalBook. (n.d.). 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Dichloro-bis(4-methylphenyl)silane and Dichlorodiphenylsilane.
  • PubChem. (n.d.). Dichloromethylphenylsilane.
  • Google Patents. (n.d.). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane.
  • Silicones Europe. (n.d.). Chemistry - Hydrolysis.
  • Google Patents. (n.d.). US2832794A - Hydrolysis of organosilanes.
  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).
  • Changfu Chemical. (n.d.). 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane CAS: 17962-34-4.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). Trimethyl pentaphenyl trisiloxane.

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The Strategic Utility of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a High-Temperature Fluid, A Versatile Synthetic Building Block

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a compound often recognized by its industrial designation as a high-temperature stable fluid (e.g., Dow Corning 705), possesses a nuanced reactivity profile that extends its utility far beyond heat transfer applications.[1][2][3][4] For the discerning researcher in organic synthesis and materials science, this sterically hindered and thermally robust siloxane represents a valuable intermediate for the construction of complex molecular architectures. Its unique arrangement of methyl and phenyl groups on a flexible trisiloxane backbone offers a platform for the synthesis of bespoke polymers, functionalized materials, and intricate organosilicon molecules.

This technical guide delineates the strategic application of this compound as a chemical intermediate. We will move beyond its physical properties to explore its synthetic potential, providing detailed protocols and mechanistic insights for its derivatization and incorporation into larger molecular frameworks. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to adapt and innovate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 3390-61-2[2][3]
Molecular Formula C33H34O2Si3[2][3]
Molecular Weight 546.9 g/mol [3]
Appearance Colorless to light yellow transparent liquid/solid[2][5]
Boiling Point 245 °C at 0.5 mm Hg[2]
Melting Point -25 °C[2]
Density 1.09 g/mL at 25 °C[2]
Refractive Index n20/D 1.58[2]
Solubility Insoluble in water. Soluble in many organic solvents.[2]

Safety Profile: this compound is generally considered to be of low toxicity. However, it can cause serious eye irritation.[3] Standard laboratory safety protocols should be strictly adhered to, including the use of safety goggles, gloves, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[6][7][8]

Core Synthetic Applications: A Gateway to Functional Siloxane Architectures

The synthetic utility of this compound primarily revolves around the reactivity of its siloxane (Si-O-Si) backbone and the potential for functionalization of its phenyl groups. While direct literature detailing its use as a starting material is sparse, its structural motifs are present in a wide array of functional polymers and materials. The following sections provide detailed protocols for its potential applications, drawing upon established principles of siloxane and organosilicon chemistry.

Application 1: Precursor to Functionalized Linear and Cyclic Siloxanes via Siloxane Bond Cleavage and Reorganization

The Si-O-Si bonds in the trisiloxane backbone, while thermally stable, can be cleaved under specific catalytic conditions, allowing for the introduction of other functional groups or for polymerization. This reactivity is fundamental to the synthesis of a diverse range of silicone polymers.

This protocol describes a hypothetical ring-opening polymerization of a cyclic analog derived from the title compound to generate a high molecular weight linear polymer. This is a foundational technique in silicone chemistry.

Workflow for Acid-Catalyzed ROP

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation Cyclic Precursor Cyclic Precursor Initiation Initiation Cyclic Precursor->Initiation Addition Acid Catalyst Acid Catalyst Acid Catalyst->Initiation Activation Propagation Propagation Initiation->Propagation Chain Growth Termination Termination Propagation->Termination End-capping Neutralization Neutralization Termination->Neutralization Filtration Filtration Neutralization->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Polymer Polymer Solvent Removal->Polymer

Caption: Workflow for Acid-Catalyzed ROP of a Siloxane.

Materials:

  • This compound (or a conceptually similar cyclic trisiloxane)

  • Anhydrous Toluene

  • Strong acid catalyst (e.g., trifluoromethanesulfonic acid, Amberlyst® 15)

  • Terminating agent (e.g., hexamethyldisilazane)

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Methanol

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a septum is charged with this compound (1 equivalent) and anhydrous toluene (to achieve a 1 M concentration).

  • Inert Atmosphere: The system is purged with dry nitrogen for 15 minutes to ensure anhydrous conditions.

  • Catalyst Addition: The acid catalyst (0.1 mol%) is added via syringe. The choice of catalyst is critical; solid acid catalysts like Amberlyst® 15 can simplify purification.

  • Polymerization: The reaction mixture is heated to a temperature between 60-80 °C. The progress of the polymerization can be monitored by the increase in viscosity of the solution. Samples can be taken periodically and analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

  • Termination: Once the desired molecular weight is achieved, the reaction is cooled to room temperature, and the terminating agent (1.2 equivalents relative to the catalyst) is added to cap the reactive chain ends.

  • Workup: The reaction mixture is stirred with a neutralizing agent (e.g., sodium bicarbonate) for 1 hour to quench the acid catalyst.

  • Isolation: The solid is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting viscous polymer is precipitated by dropwise addition into a stirred excess of methanol.

  • Drying: The precipitated polymer is collected by decantation or filtration and dried in a vacuum oven at 60 °C to a constant weight.

Expert Insights: The ratio of monomer to initiator and the reaction time are critical parameters that control the final molecular weight of the polymer. The presence of phenyl groups increases the steric hindrance and can influence the polymerization kinetics compared to less substituted siloxanes.

Application 2: A Core Scaffold for Silsesquioxane and Cage-Like Structures

While the title compound is not a direct precursor to traditional polyhedral oligomeric silsesquioxanes (POSS), which are typically formed from trifunctional silanes, its core structure can be envisioned as a building block for more complex, well-defined cage structures through controlled hydrolysis and condensation reactions of derivatized analogues.

This conceptual protocol outlines the steps to potentially transform this compound into a more complex, cage-like molecule. This would first involve the selective functionalization of the phenyl groups.

Conceptual Workflow for Cage Synthesis

A 1,3,5-Trimethyl-1,1,3,5,5- pentaphenyltrisiloxane B Electrophilic Aromatic Substitution (e.g., Bromination) A->B C Functionalized Trisiloxane B->C D Conversion to Reactive Moiety (e.g., Grignard Formation) C->D E Reactive Intermediate D->E F Coupling with a Multifunctional Silane Crosslinker E->F G Cage-like Oligomer F->G

Caption: Conceptual pathway to a cage-like siloxane.

Step 1: Functionalization of Phenyl Groups

The phenyl groups can be functionalized via electrophilic aromatic substitution. For instance, bromination would introduce reactive handles.

  • Reaction: this compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a brominating agent (e.g., N-bromosuccinimide) in the presence of a catalyst (e.g., iron(III) bromide). The reaction conditions would need to be carefully controlled to achieve the desired degree of substitution.

Step 2: Conversion to an Organometallic Intermediate

The bromo-functionalized trisiloxane can then be converted into a more reactive organometallic species, such as a Grignard or organolithium reagent.

  • Reaction: The brominated product is reacted with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.

Step 3: Controlled Coupling/Condensation

The resulting organometallic intermediate could then be reacted with a multifunctional silicon electrophile (e.g., silicon tetrachloride or a trichlorosilane) in a controlled manner to promote the formation of a discrete, cage-like oligomer.

Expert Insights: This is a theoretical pathway that would require significant experimental optimization. The steric bulk of the pentaphenyltrisiloxane starting material would heavily influence the feasibility and outcome of the coupling reactions. The choice of solvent, temperature, and stoichiometry would be critical in directing the reaction towards the desired cage structure and avoiding the formation of insoluble polymers.

Conclusion and Future Outlook

This compound is more than a passive industrial fluid; it is a versatile platform for the synthesis of advanced organosilicon materials. Its robust nature, combined with the potential for selective chemical modification, makes it an attractive intermediate for researchers aiming to create materials with tailored thermal, mechanical, and optical properties. The protocols and concepts presented here, while in some cases derived from the broader principles of siloxane chemistry, provide a solid foundation for the exploration of this fascinating molecule's synthetic potential. Future research will undoubtedly uncover more direct and efficient pathways to leverage its unique structure in the development of next-generation polymers and functional materials.

References

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Gelest, Inc. (2015, December 17). 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76925, Trimethyl pentaphenyl trisiloxane. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Application Notes & Protocols: Pentaphenyltrimethyltrisiloxane for High-Temperature Lubrication

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of pentaphenyltrimethyltrisiloxane as a high-performance lubricant in extreme temperature environments. It details the unique physicochemical properties derived from its molecular structure, outlines specific high-temperature applications, and provides validated experimental protocols for performance evaluation.

Introduction: The Challenge of High-Temperature Lubrication

Effective lubrication at elevated temperatures is a critical challenge in aerospace, automotive, and industrial applications. Conventional hydrocarbon-based lubricants often degrade rapidly through oxidation and thermal decomposition, leading to increased friction, wear, and premature component failure[1]. Pentaphenyltrimethyltrisiloxane, a member of the phenylmethylsiloxane family, emerges as a superior solution, offering exceptional stability and performance where other lubricants falter.

The unique architecture of pentaphenyltrimethyltrisiloxane, which incorporates phenyl groups on a siloxane backbone, imparts remarkable thermal and oxidative stability.[2][3][4][5] This structure is the key to its utility in applications demanding continuous operation at temperatures exceeding 200°C. These notes will elucidate the causal relationship between its molecular design and its functional advantages, providing a robust framework for its practical application and evaluation.

Physicochemical Properties of Pentaphenyltrimethyltrisiloxane

The performance of a lubricant is intrinsically linked to its physical and chemical properties. Pentaphenyltrimethyltrisiloxane is distinguished by a suite of characteristics that make it ideal for high-temperature service.

Molecular Structure and Inherent Stability

Pentaphenyltrimethyltrisiloxane (C₃₃H₃₄O₂Si₃) is a polysiloxane where phenyl groups have replaced some of the methyl groups found in conventional polydimethylsiloxanes (PDMS).[2][6] This substitution is pivotal. The phenyl groups provide enhanced thermal stability through two primary mechanisms: steric hindrance, which protects the flexible Si-O-Si backbone from attack, and the inherent resistance of the aromatic ring to oxidative degradation.[7] This molecular shielding significantly elevates the operational temperature ceiling compared to standard silicone fluids.[8][9]

Figure 1. Molecular Structure and Property Relationship cluster_structure Pentaphenyltrimethyltrisiloxane Structure cluster_properties Resulting High-Temperature Properties Structure Si-O-Si Backbone + Phenyl Groups (C6H5) + Methyl Groups (CH3) Thermal Enhanced Thermal Stability (Resists bond scission) Structure->Thermal Steric hindrance protects Si-O backbone Oxidative Superior Oxidative Stability (Resists reaction with oxygen) Structure->Oxidative Aromatic rings are resistant to oxidation Viscosity Low Viscosity-Temperature Coefficient Thermal->Viscosity Maintains fluid integrity at high temperatures Lubricity Good Lubricity (at extreme temperatures) Oxidative->Lubricity Prevents formation of degradation products (sludge, varnish) Figure 2. Experimental Workflow for Lubricant Evaluation Start Receive Lubricant (Pentaphenyltrimethyltrisiloxane) TGA Protocol 1: Thermal Stability (TGA) - Determine onset of decomposition Start->TGA Viscosity Protocol 3: High-Temp Viscosity (ASTM D445) - Measure kinematic viscosity at 40°C and 100°C (or higher) Start->Viscosity Oxidation Protocol 2: Oxidative Stability (ASTM D6514 approach) - Measure Viscosity & Acid Number change TGA->Oxidation Wear Protocol 4: Lubricity/Wear Test (e.g., Four-Ball Wear) - Measure wear scar diameter Oxidation->Wear Viscosity->Oxidation Compatibility Material Compatibility Test - Expose metals/elastomers - Evaluate changes Wear->Compatibility End Qualified for Application Compatibility->End

Caption: Figure 2. A logical workflow for the comprehensive evaluation of a high-temperature lubricant.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the lubricant begins to thermally decompose in an inert atmosphere.

  • Methodology:

    • Place a small, precisely weighed sample (5-10 mg) of the lubricant into a TGA crucible.

    • Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to approximately 600°C at a controlled rate (e.g., 10°C/min).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis: The primary result is a plot of weight percent versus temperature. The onset temperature of decomposition is identified as the point where significant weight loss begins. A higher decomposition temperature indicates greater thermal stability.

Protocol 2: High-Temperature Oxidative Stability Evaluation
  • Objective: To assess the lubricant's resistance to degradation in the presence of air and catalytic metals at high temperatures. This protocol is based on the principles of ASTM D6514. [10]* Methodology:

    • Measure the initial kinematic viscosity and acid number of the lubricant sample.

    • Place a measured volume of the lubricant into a test cell containing copper and iron metal catalysts.

    • Heat the cell to the desired test temperature (e.g., 250°C).

    • Bubble a constant stream of dry air through the lubricant for a specified duration (e.g., 72 hours).

    • After the aging period, cool the sample to room temperature.

    • Visually inspect the sample for the formation of sludge or deposits.

    • Measure the final kinematic viscosity and acid number of the aged oil.

  • Data Analysis: A minimal change in viscosity and acid number indicates high oxidative stability. Significant fluid thickening or an increase in acidity suggests lubricant degradation. [10]

Protocol 3: Viscosity-Temperature Characteristics
  • Objective: To measure the kinematic viscosity of the lubricant at various temperatures to understand its behavior across the operational range.

  • Methodology: This protocol follows the principles of ASTM D445.

    • Select an appropriate calibrated capillary viscometer.

    • Place the viscometer in a constant temperature bath set to the first test temperature (e.g., 40°C) and allow it to equilibrate.

    • Introduce a precise amount of the lubricant sample into the viscometer.

    • Measure the time it takes for the fluid to flow between two marked points.

    • Calculate the kinematic viscosity using the viscometer's calibration constant.

    • Repeat the measurement at a higher temperature (e.g., 100°C or 150°C).

  • Data Analysis: The data allows for the calculation of the Viscosity Index (VI) or Viscosity-Temperature Coefficient (VTC), quantifying the stability of the lubricant's viscosity with temperature changes. A low VTC or high VI is desirable. [11]

Safety, Handling, and Storage

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) before use. [12][13][14][15]Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. [12][13][16]Ensure adequate ventilation in the work area, especially when heating the fluid. [12]* Handling: Avoid contact with skin and eyes. In case of a spill, be aware that silicone fluids create an extremely slippery surface. [13]* Storage: Store in a cool, dry, and well-ventilated area in tightly sealed original containers. [17][18]Keep away from strong oxidizing agents, acids, and bases. Proper storage is essential to prevent contamination and degradation. [17]

References

  • ASTM D6514 Standard Test Method for High Temperature Universal Oxidation Test for Turbine Oils. (2020). ASTM International. [Link]

  • ASTM D4683 - Standard Test Method for Measuring Viscosity of New and Used Engine Oils at High Shear Rate and High Temperature by Tapered Bearing Simulator Viscometer at 150 °C. Savant Labs. [Link]

  • Viscosity Measurement at High Temperature and Varying Shear Rates for Engine Lubricants. Koehler Instrument Company. [Link]

  • Engine Oil Lubricant ASTM Tests. The Petroleum Quality Institute of America. [Link]

  • ASTM Tests for Automotive Research. Intertek. [Link]

  • The advantages of phenyl silicone oil in lubrication applic
  • Phenyl Silicone Oil Resin Material Manufacturer. Betely. [Link]

  • Phenyl Methyl Silicone Oil IOTA 255. IOTA Corporation Ltd. [Link]

  • Phenyl Based Silicone Fluids. Clearco Products. [Link]

  • Chemical Compatibility of Elastomers and Metals. Emerson Process Management Documentation. [Link]

  • Development of High Service Temperature Fluids.
  • Thermal Silicone Fluids. Gelest Technical Library. [Link]

  • Safety Data Sheet: Polydimethylsiloxane. Carl ROTH. [Link]

  • Maintenance and replacement of phenyl silicone oil lubricants. MingYi. (Source Not Available).
  • Lubricant composition for high-temperature applications.
  • Silicone Fluids Property Profile Guide. Gelest, Inc. [Link]

  • Thermal-Oxidative Stability of Polydimethylsiloxane. (Source Not Available).
  • High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]

  • Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study. IDEAS/RePEc. [Link]

  • Materials Chemical Compatibility Guide. Trelleborg. [Link]

  • Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI. [Link]

  • Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. ResearchGate. [Link]

  • Safety Data Sheet: Polydimethylsiloxane. Carl ROTH. [Link]

  • Viscosity of octamethyltrisiloxane. ResearchGate. [Link]

  • Thermal-Oxidative Stability of Polydimethylsiloxane. Asian Journal of Chemistry. [Link]

  • Thermal-Oxidative Stability of Polydimethylsiloxane. ResearchGate. [Link]

  • SAFETY DATA SHEET Pefachrome® tPA 091-01. Pentapharm. [Link]

  • Viscosity Approximation of PDMS Using Weibull Function. PMC - NIH. [Link]

  • Chemical Resistance Data For Elastomers. Spears. [Link]

  • On the Functional Relationship between Viscosity, Thermal Expansion and Glass Transition Temperature. ResearchGate. [Link]

  • Safety Data Sheet: Polydimethylsiloxane. Carl ROTH. [Link]

  • Safety Data Sheet: Polydimethylsiloxane. Carl ROTH. [Link]

  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. ResearchGate. [Link]

  • Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends. eScholarship.org. [Link]

  • Study on the oxidative stability of poly a-olefin aviation lubricating base oil using PDSC method. ResearchGate. [Link]

  • Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends. ResearchGate. [Link]

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Application Notes and Protocols for 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in Optical Fiber Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in the manufacturing of optical fibers. The unique properties of this organosilicon compound, particularly its high refractive index and thermal stability, make it a valuable material for enhancing the performance of optical fibers. These notes are intended for researchers, scientists, and professionals in the fields of materials science, optics, and drug development who are exploring advanced materials for next-generation optical communication and sensing technologies. The protocols outlined herein are based on established principles of optical fiber manufacturing and the known chemical and physical properties of the compound.

Introduction: The Role of Refractive Index in Optical Fibers

The ability of an optical fiber to guide light is fundamentally dependent on the difference in the refractive index between its core and cladding. The core must have a higher refractive index than the surrounding cladding to achieve total internal reflection, which confines the light signal within the core over long distances.[1] The precise control of the refractive index profile of the core allows for the optimization of various fiber properties, including bandwidth, dispersion, and mode field diameter.[1]

Traditionally, dopants such as germanium oxide (GeO₂) are introduced into the silica (SiO₂) matrix of the core during the manufacturing process to increase its refractive index.[2] However, the quest for higher performance and specialty optical fibers necessitates the exploration of novel materials that can offer a wider range of refractive index modification and other beneficial properties. Phenyl-containing siloxanes, such as this compound, are a promising class of materials for this purpose due to the significant contribution of the phenyl groups to the refractive index.[3][4]

Properties of this compound

This compound is a clear, viscous liquid with a unique combination of properties that make it suitable for optical applications.

PropertyValue
Molecular Formula C₃₃H₃₄O₂Si₃
Molar Mass 546.88 g/mol
Appearance Liquid
Density 1.09 g/mL at 25°C
Boiling Point 245°C at 0.5 mm Hg
Flash Point >214°F
Refractive Index (n20/D) 1.58
Solubility Insoluble in water

Table 1: Physical and chemical properties of this compound.

The high refractive index of 1.58 is a direct result of the five phenyl groups in its structure.[3] This value is significantly higher than that of pure silica (approximately 1.458), making it an effective agent for increasing the refractive index of silica-based materials. Furthermore, its trisiloxane backbone provides good thermal stability.[5] Upon thermal decomposition, it yields silicon dioxide and organic acid vapors, indicating its compatibility with high-temperature processing methods used in optical fiber manufacturing.[5]

Application I: High Refractive Index Coating for Optical Fibers

One of the primary applications of this compound is as a component in high refractive index coatings for optical fibers. These coatings are crucial for protecting the fiber from mechanical damage and for managing the propagation of light, particularly in specialty fibers.

Rationale

A high refractive index coating can serve several purposes:

  • Cladding Mode Stripping: By having a refractive index higher than the cladding, the coating can strip out unwanted cladding modes, which can improve the signal-to-noise ratio.

  • Enhanced Bending Loss: In certain fiber designs, a high refractive index coating can help to confine the light more effectively, reducing bending losses.

  • Sensor Applications: For fiber optic sensors, a high refractive index coating can enhance the interaction of the evanescent field with the surrounding environment, thereby increasing sensitivity.

The liquid nature of this compound allows it to be readily blended with other curable polymers to formulate a coating with the desired viscosity and curing characteristics.

Protocol for Coating Formulation and Application

This protocol describes the formulation of a UV-curable high refractive index coating and its application to a bare optical fiber.

Materials:

  • This compound

  • UV-curable acrylate or silicone-based polymer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Bare optical fiber (stripped of its original coating)

  • Coating applicator (e.g., a die coater)

  • UV curing lamp

  • Viscometer

  • Refractometer

Procedure:

  • Formulation:

    • In a clean, amber glass vial, blend this compound with the UV-curable polymer at various weight ratios (e.g., 10:90, 20:80, 30:70).

    • Add the photoinitiator at a concentration of 1-3% by weight of the total polymer blend.

    • Mix the components thoroughly until a homogeneous solution is obtained. A magnetic stirrer can be used for this purpose.

    • Measure the viscosity and refractive index of the formulation to ensure it meets the specifications for the coating application.

  • Application:

    • Mount the bare optical fiber in the coating applicator.

    • Fill the applicator's reservoir with the formulated coating.

    • Draw the fiber through the applicator at a constant speed to ensure a uniform coating thickness.

  • Curing:

    • Immediately pass the coated fiber through the UV curing lamp.

    • The intensity of the UV lamp and the exposure time should be optimized to achieve complete curing of the coating.

Expected Results:

The resulting coating should be clear, uniform, and well-adhered to the fiber. The refractive index of the cured coating should be higher than that of the fiber's cladding, which can be confirmed using a refractometer.

G cluster_formulation Coating Formulation cluster_application Coating Application cluster_curing Curing siloxane 1,3,5-Trimethyl-1,1,3,5,5- pentaphenyltrisiloxane blend Blending and Mixing siloxane->blend polymer UV-curable Polymer polymer->blend initiator Photoinitiator initiator->blend qc Viscosity and Refractive Index Measurement blend->qc coating_app Coating Application (Die Coater) qc->coating_app Formulated Coating fiber_prep Bare Optical Fiber Preparation fiber_prep->coating_app uv_cure UV Curing coating_app->uv_cure final_product Coated Optical Fiber uv_cure->final_product caption Workflow for High Refractive Index Coating Application.

Caption: Workflow for High Refractive Index Coating Application.

Application II: Refractive Index Modification of the Fiber Core via Solution Doping

A more advanced application of this compound is to directly incorporate it into the core of the optical fiber preform to raise its refractive index. The "solution doping" or "soot impregnation" technique is a viable method for introducing this liquid precursor into the preform.[6][7]

Rationale

Solution doping involves the deposition of a porous silica soot layer on the inside of a substrate tube, which is then soaked in a solution containing the dopant precursor.[6] The high boiling point and liquid state of this compound make it suitable for this method, as it can be dissolved in an appropriate solvent and infiltrated into the porous soot layer. Subsequent high-temperature sintering will decompose the siloxane and incorporate the resulting high-refractive-index silica-rich material into the glass matrix.

This method offers the potential to achieve higher refractive index modifications than with conventional dopants and to create more complex refractive index profiles.

Protocol for Solution Doping of an Optical Fiber Preform

This protocol outlines the steps for doping a porous silica layer with this compound.

Materials:

  • Silica substrate tube

  • Modified Chemical Vapor Deposition (MCVD) lathe

  • This compound

  • Anhydrous organic solvent (e.g., ethanol, isopropanol)

  • Drying and sintering gases (e.g., oxygen, chlorine)

Procedure:

  • Porous Layer Deposition:

    • Mount the silica substrate tube in the MCVD lathe.

    • Deposit a porous, unsintered layer of silica soot on the inner surface of the tube by reacting silicon tetrachloride (SiCl₄) and oxygen at a temperature below the sintering point.

  • Dopant Solution Preparation:

    • Prepare a solution of this compound in the chosen anhydrous solvent. The concentration will determine the final doping level and should be optimized based on the desired refractive index profile.

  • Impregnation:

    • Remove the tube from the lathe and fill it with the dopant solution.

    • Allow the solution to soak into the porous soot layer for a predetermined amount of time to ensure complete and uniform impregnation.

    • Drain the excess solution from the tube.

  • Drying and Sintering:

    • Remount the tube in the lathe.

    • Gently heat the tube while flowing a drying gas (e.g., a mixture of oxygen and an inert gas) to evaporate the solvent.

    • Gradually increase the temperature to the sintering point of silica (typically >1500°C) to decompose the siloxane and consolidate the porous layer into a solid, transparent glass. The presence of chlorine gas during sintering can aid in the removal of hydroxyl (OH) groups, which can cause optical loss.

  • Preform Collapse:

    • Increase the temperature further to collapse the tube into a solid rod, which is the final optical fiber preform.

Expected Results:

The resulting preform will have a core with a higher refractive index than the cladding. The refractive index profile of the preform can be measured using a preform analyzer to confirm the successful incorporation of the dopant. The final optical fiber drawn from this preform will exhibit the desired light-guiding properties.

G cluster_soot Porous Layer Deposition cluster_doping Solution Doping cluster_consolidation Consolidation and Collapse mcvd_lathe MCVD Lathe with Silica Tube soot_deposition Deposition of Porous Silica Soot mcvd_lathe->soot_deposition impregnation Impregnate Porous Layer soot_deposition->impregnation Porous Tube solution_prep Prepare Siloxane Dopant Solution solution_prep->impregnation drying Drying impregnation->drying sintering Sintering drying->sintering collapse Preform Collapse sintering->collapse final_preform Doped Optical Fiber Preform collapse->final_preform caption Workflow for Solution Doping of an Optical Fiber Preform.

Caption: Workflow for Solution Doping of an Optical Fiber Preform.

Characterization and Quality Control

The successful implementation of these protocols requires rigorous characterization at each stage.

  • For Coatings: The viscosity and refractive index of the liquid formulation should be measured. After curing, the coating thickness, uniformity, and adhesion should be assessed. The final refractive index of the cured coating should be verified.

  • For Solution Doping: The concentration of the doping solution must be precisely controlled. The refractive index profile of the final preform should be measured to ensure it meets the design specifications. The optical properties of the drawn fiber, such as attenuation and dispersion, should be characterized to evaluate the impact of the dopant.

Safety and Handling

This compound may cause eye and skin irritation.[5] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Future Outlook

The use of this compound and similar high refractive index organosilicon compounds in optical fiber manufacturing is a promising area of research. While its application in coatings is more established, its use as a direct dopant in the preform manufacturing process opens up new possibilities for creating specialty optical fibers with novel properties. Further research is needed to fully optimize the solution doping process and to explore the potential of this compound in other advanced fiber designs. The thermal stability of phenyl-substituted polysiloxanes also suggests their potential in applications requiring high-temperature resistance.[8]

References

  • EP0443781A1 - Method for doping optical fibers - Google P
  • 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE | Gelest, Inc. (URL: [Link])

  • Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - MDPI. (URL: [Link])

  • Influence of diphenylsiloxane content on the refractive index and... - ResearchGate. (URL: [Link])

  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - NIH. (URL: [Link])

  • Refractive indices and calculated percentage of phenyl groups for... - ResearchGate. (URL: [Link])

  • Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications - PMC - NIH. (URL: [Link])

  • UNIT-IV OPTICAL FIBER AND NANOSCIENCE - Zamir Khan. (URL: not available)
  • Rare Earth Doped Fibers - Fiber Optic Center. (URL: [Link])

  • Doping of optical fiber preforms via porous silica layer infiltration with salt solutions. (URL: not available)
  • Modelling the refractive index behavior of Al,P-doped SiO 2 , fabricated by means of all-solution doping, in the vicinity of Al:P = 1:1 - Optica Publishing Group. (URL: [Link])

  • Hot-Wire Chemical Vapor Deposition of Silicon from Silane: Effect of Process Conditions. (URL: not available)
  • Fabrication and characterisation of neodymium-doped silica glass by sol-gel process. (URL: not available)
  • CHARACTERIZATION OF SELENIUM DOPED SILICA GLASSES SYNTHESIZED BY SOL-GEL METHOD - INIS-IAEA. (URL: [Link])

  • Fabrication of microporous amorphous silica glass by pyrolysis of phenyl groups intercalated in sol-gel derived phenyl-modified silica glass | Article Information | J-GLOBAL. (URL: [Link])

  • Guiding Properties of the Polymer Optical Fibers. (URL: not available)
  • Refractive Index of Aluminophosphosilicate Glass in Optical Fibers near AlPO 4 Join - MDPI. (URL: [Link])

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1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in polymer chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in Polymer Chemistry Research

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the applications and protocols involving this compound. This unique organosilicon compound serves as a critical building block and modifying agent for creating high-performance polymers with tailored properties. Its distinct structure, featuring a flexible siloxane backbone decorated with both methyl and bulky phenyl groups, imparts a unique combination of characteristics to polymeric materials.

The strategic incorporation of phenyl groups onto the siloxane chain is a well-established method for enhancing key material properties.[1][2] These aromatic rings introduce rigidity and increase steric hindrance, which in turn boosts thermal and oxidative stability.[3][4] Furthermore, the high molar refractive index of the phenyl group allows for the creation of polymers with exceptional optical properties.[5][6] This guide explores the fundamental principles behind these enhancements and provides actionable protocols for laboratory application.

Physicochemical Properties

This compound, also known commercially as DC 705, is a colorless to light yellow, viscous fluid.[7][8] Its core properties are summarized below, making it a versatile component in polymer synthesis.

PropertyValueSource(s)
CAS Number 3390-61-2[9][10]
Molecular Formula C₃₃H₃₄O₂Si₃[9][11]
Molecular Weight 546.88 g/mol [9][11]
Appearance Colorless to light yellow transparent liquid[8]
Density ~1.09 g/cm³ at 25°C[9][10]
Boiling Point 245°C at 0.5 mmHg[9]
Refractive Index (n20/D) ~1.58[8][9]
Flash Point >214°F (>101°C)[9]
Solubility Insoluble in water; soluble in many organic solvents[10]

Core Application: Engineering High-Performance Polysiloxanes

The primary application of this compound in polymer chemistry is as a precursor or modifier for silicone resins and elastomers. The introduction of its pentaphenyl structure into a polymer matrix imparts significant enhancements in thermal stability, refractive index, and radiation resistance compared to standard polydimethylsiloxane (PDMS).[2][4]

Causality of Property Enhancement

The bulky and rigid nature of the phenyl groups is central to the functional benefits they confer upon polysiloxanes.

  • Enhanced Thermal and Oxidative Stability : The Si-phenyl bond is stronger than the Si-methyl bond, and the aromatic rings can dissipate thermal energy more effectively. This results in polymers that resist degradation at higher temperatures.[3][12] Phenyl-substituted polysiloxanes can exhibit degradation onset temperatures 100-150°C higher than their purely methyl-substituted counterparts.[1][3]

  • Increased Refractive Index (RI) : Phenyl groups have a high degree of polarizability due to their π-electron systems, which significantly increases the refractive index of the host polymer.[6][13] This allows for the tuning of RI from ~1.40 for standard PDMS to over 1.50 in phenyl-containing silicones, a critical feature for optical applications like LED encapsulation and optical adhesives.[5][14]

  • Modified Gas Permeability : The introduction of bulky phenyl groups reduces the free volume and mobility of the polymer chains.[15] This leads to a decrease in gas permeability but can increase the selectivity for certain gas pairs.[15]

  • Radiation Resistance : The aromatic phenyl rings are effective at absorbing and dissipating energy from radiation, protecting the siloxane backbone from scission and preserving the material's integrity in high-radiation environments.[4]

Below is a conceptual workflow illustrating how this trisiloxane is used to synthesize and validate a high-performance polymer.

cluster_synthesis Synthesis Phase cluster_characterization Characterization & Validation cluster_tests Analytical Techniques precursors Precursors (e.g., TMPTPhTS, Dichlorosilanes) reaction Hydrolysis & Co-condensation (Solvent, Catalyst, Controlled Temp.) precursors->reaction Step 1 workup Purification (Washing, Drying, Solvent Removal) reaction->workup Step 2 polymer Final Phenyl-Silicone Polymer workup->polymer gpc GPC (Molecular Weight & PDI) polymer->gpc nmr NMR / FTIR (Structural Confirmation) polymer->nmr tga TGA (Thermal Stability) polymer->tga ri Refractometry (Refractive Index) polymer->ri

Caption: Workflow for synthesizing and characterizing a phenyl-modified silicone polymer.

Protocol 1: Synthesis of a High Refractive Index Phenyl-Methyl Silicone Resin

This protocol details the synthesis of a silicone resin using this compound in combination with other silane precursors via a hydrolysis and co-condensation reaction. This is a standard and adaptable method for creating crosslinked, three-dimensional silicone networks.[16][17]

Principle of the Method

The synthesis relies on the hydrolysis of reactive groups on silicon precursors (like chlorosilanes or alkoxysilanes) to form silanols (Si-OH). These silanols are highly reactive and undergo condensation reactions with each other, eliminating water to form stable siloxane (Si-O-Si) bonds. By using a mix of precursors with different functionalities (di-, tri-, etc.), a crosslinked network is formed. The this compound is incorporated into this network, contributing its unique properties to the final resin. The reaction is typically catalyzed by an acid or a base.

Materials and Equipment
  • This compound (TMPTPhTS)

  • Methyltrichlorosilane (MTCS) or Methyltrimethoxysilane (MTMS) as a crosslinking agent

  • Dimethyldichlorosilane (DMDCS) or Dimethyldimethoxysilane (DMDMS) as a linear chain extender

  • Toluene (Anhydrous)

  • Deionized Water

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

Step-by-Step Methodology
  • Reactor Setup : Assemble the three-neck flask with the stirrer, dropping funnel, and condenser in a fume hood. Ensure all glassware is dry.

  • Precursor Mixture : In a separate beaker, prepare a mixture of the silane precursors. A typical molar ratio might be 1:2:1 of TMPTPhTS : DMDCS : MTCS. Dissolve this mixture in toluene (e.g., 200 mL for a 0.5 mol scale reaction).

  • Hydrolysis : Charge the dropping funnel with the silane-toluene mixture. Add a mixture of deionized water and toluene (e.g., 100 mL water, 100 mL toluene) to the reaction flask along with a catalytic amount of HCl (e.g., 1-2 mL).

  • Reaction Execution : Begin vigorous stirring of the water/toluene/catalyst mixture. Slowly add the silane solution from the dropping funnel over 1-2 hours. An exothermic reaction will occur; maintain the temperature between 30-40°C using a water bath if necessary.

  • Condensation : After the addition is complete, heat the mixture to a gentle reflux (~80-90°C) for 2-4 hours to drive the condensation reaction to completion.

  • Work-up and Neutralization : Cool the reaction mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine until the aqueous layer is neutral (pH ~7).

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator. The final product will be a viscous liquid or a solid resin.

Expected Results and Validation

The resulting polymer should be an optically clear, viscous fluid or solid. Its properties should be validated using the following techniques.

cluster_input cluster_techniques resin Synthesized Polymer ftir FTIR Spectroscopy Confirms Si-O-Si (~1000-1100 cm⁻¹) and Si-Ph (~1430 cm⁻¹) bonds. resin->ftir nmr ¹H & ²⁹Si NMR Verifies structure and ratio of methyl vs. phenyl protons. resin->nmr gpc Gel Permeation Chromatography Determines molecular weight (Mn, Mw) and polydispersity index (PDI). resin->gpc tga Thermogravimetric Analysis Td5 > 450°C indicates high thermal stability. resin->tga ri Refractometry Measures refractive index. Expected value > 1.50. resin->ri

Caption: A logical map for the characterization of the synthesized phenyl-silicone resin.

Protocol 2: Modification of PDMS Elastomers for Enhanced Performance

This protocol describes the use of this compound as an additive to modify the properties of a standard polydimethylsiloxane (PDMS) elastomer system. In this context, it acts as a non-reactive plasticizer or an "integral blend" agent.[18]

Principle of the Method

By physically blending TMPTPhTS into a PDMS formulation before curing, its molecules become entrapped within the crosslinked polymer network. The bulky phenyl groups disrupt the regular packing of the PDMS chains, which can lower the glass transition temperature and alter mechanical properties.[3] Concurrently, its inherent high thermal stability and high refractive index are imparted to the bulk material.

Materials and Equipment
  • Two-part platinum-cure PDMS kit (e.g., Sylgard 184; Part A: vinyl-PDMS + catalyst, Part B: hydride-PDMS crosslinker)

  • This compound (TMPTPhTS)

  • Planetary centrifugal mixer or mechanical stirrer

  • Vacuum desiccator or chamber for degassing

  • Curing oven

  • Molds for sample preparation (e.g., petri dishes, dog-bone tensile molds)

Step-by-Step Methodology
  • Formulation : In a disposable mixing cup, weigh the PDMS Part A.

  • Additive Incorporation : Add the desired amount of TMPTPhTS to Part A. A loading of 5-15% by weight is a good starting point.

  • Homogenization : Thoroughly mix Part A and the TMPTPhTS using a planetary mixer (preferred for uniformity and bubble removal) or a mechanical stirrer until the mixture is completely homogeneous.

  • Addition of Curing Agent : Add the corresponding amount of PDMS Part B (typically a 10:1 A:B ratio by weight). Mix thoroughly for 2-3 minutes.

  • Degassing : Place the mixture in a vacuum chamber to remove air bubbles introduced during mixing. Continue degassing until bubbling subsides.

  • Casting and Curing : Pour the bubble-free mixture into the desired molds. Cure in an oven according to the PDMS manufacturer's instructions (e.g., 100°C for 1 hour).

  • Post-Curing : For optimal properties and to remove any volatile residuals, a post-cure step (e.g., 150°C for 4 hours) is recommended.

  • Control Sample : Prepare a control sample of the unmodified PDMS using the same procedure for direct comparison.

Validation and Property Comparison

The success of the modification is quantified by comparing the properties of the TMPTPhTS-modified elastomer to the unmodified control.

PropertyTest MethodExpected Outcome for Modified PDMSRationale / Source
Thermal Stability Thermogravimetric Analysis (TGA)Increase in 5% weight loss temperature (Td5)Phenyl groups enhance thermal stability.[3][12]
Refractive Index Abbe RefractometerSignificant increase (e.g., from 1.41 to >1.45)High RI of the phenyl additive.[5][6]
Hardness Shore A DurometerDecrease in hardnessPlasticizing effect of the additive.
Tensile Strength Universal Testing MachineMay decreasePlasticization can reduce ultimate strength.
Elongation at Break Universal Testing MachineMay increasePlasticization increases chain mobility.

This systematic approach allows for the rational design of polysiloxane materials with a precisely tuned balance of thermal, optical, and mechanical properties, leveraging the unique attributes of this compound.

References

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]

  • Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). [Link]

  • Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. American Chemical Society. [Link]

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. [Link]

  • Dvornic, Petar R. High Temperature Stability of Polysiloxanes. Gelest, Inc.[Link]

  • Fabrication of polysiloxane foam with a pendent phenyl group for improved thermal insulation capacity and thermal stability. New Journal of Chemistry (RSC Publishing). [Link]

  • The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane. VTechWorks. [Link]

  • Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au (ACS Publications). [Link]

  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI. [Link]

  • High Temperature Stability of Polysiloxanes. ResearchGate. [Link]

  • Influence of diphenylsiloxane content on the refractive index and... ResearchGate. [Link]

  • Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). Cheméo. [Link]

  • The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. ResearchGate. [Link]

  • High-Selectivity Polysiloxane Membranes for Gases and Liquids Separation (A Review). Springer. [Link]

  • Effects of Phenyl Hydrogen Polysiloxane Molecular Structure on the Performance of LED Packaging Silicone Rubber. SciSpace. [Link]

  • Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. AB Specialty Silicones. [Link]

  • Various applications of siloxane-containing polymers. ResearchGate. [Link]

  • Methyl Phenyl Silicone Fluid. SiSiB SILICONES. [Link]

  • This compound. ChemBK. [Link]

  • Synthesis and Studies on the Effect of Phenyl Side – Chain Content on Refractive Index of Polysiloxane Resin. ResearchGate. [Link]

  • Study on the synthesis and application of silicone resin containing phenyl group. ResearchGate. [Link]

  • Synthesis of silicone resin. Silibase Silicone. [Link]

  • Antibacterial Polysiloxane Polymers and Coatings for Cochlear Implants. PMC. [Link]

  • Polyvinylsiloxanes in Dentistry: An Overview. ResearchGate. [Link]

  • 5 Powerful Ways Polysiloxane Solves Industrial Challenges. Xiangxi. [Link]

  • This compound. LookChem. [Link]

  • Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. ResearchGate. [Link]

  • Main Synthesis Procedures of Silicone Resin. Knowledge. [Link]

  • Silicone Resins: Synthesis and Modification. Scribd. [Link]

  • Examples of polysiloxanes with simple side groups. ResearchGate. [Link]

  • Gas permeability of a new silicone ring polymer: Isotactic poly(phenyl silsesquioxane). Scilit. [Link]

  • Trimethyl pentaphenyl trisiloxane. PubChem (NIH). [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. [Link]

  • Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst.
  • 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE. Gelest, Inc.[Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. [Link]

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Application Note: A Multi-Modal Approach for Purity Assessment of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS No. 3390-61-2) is a specialized organosiloxane fluid renowned for its exceptional thermal stability, low volatility, and high refractive index.[1][2] These properties make it an indispensable material in high-performance applications, including as a high-temperature lubricant, a refractive index matching fluid, and a key intermediate in the synthesis of advanced silicone polymers.[3] Given its use in such critical applications, the purity of this compound is of paramount importance. Impurities, such as residual starting materials, by-products from synthesis, or degradation products, can significantly compromise its performance and reliability.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for determining the purity of this compound. We will delve into a suite of orthogonal techniques, including chromatographic, spectroscopic, and thermal analysis methods. For each technique, a detailed protocol is provided, accompanied by an explanation of the underlying scientific principles and the rationale for its application to this specific analyte.

Analytical Strategy: A Multi-Pronged Approach

A robust purity assessment of this compound necessitates a multi-modal analytical strategy. No single technique can provide a complete picture of the sample's purity. By combining the strengths of various methods, we can identify and quantify a wide range of potential impurities, from volatile organic compounds to polymeric species and thermal degradation products.

Caption: Comprehensive analytical workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, enabling their identification.

Rationale: This method is ideal for detecting low molecular weight siloxanes, residual solvents from synthesis, and other volatile organic impurities.[4][5] It is crucial to be aware of potential siloxane contamination from GC consumables like septa and column bleed, which can appear as "ghost peaks".[6][7]

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of high-purity hexane or another suitable solvent.

    • Vortex the solution to ensure complete dissolution.

  • Instrumentation and Conditions:

ParameterValueRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)A non-polar column is suitable for the separation of siloxanes.
Injection Volume1 µL
Injector Temperature300 °CEnsures complete vaporization of the analyte and potential impurities.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas.
Oven Program50 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold for 10 minA temperature gradient allows for the separation of compounds with a wide range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Rangem/z 40-600Covers the expected mass range of the parent compound and potential impurities.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the purity by area normalization, assuming a similar response factor for all components. For higher accuracy, quantification using an internal or external standard is recommended.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For siloxanes, which often lack strong UV chromophores, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for universal detection of non-volatile analytes.[9]

Rationale: HPLC is particularly useful for identifying and quantifying higher molecular weight impurities, such as oligomeric or polymeric siloxanes, and non-volatile by-products that are not amenable to GC analysis.[9][10]

Protocol: HPLC-CAD Analysis
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 10 mL of the initial mobile phase composition (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.[11]

  • Instrumentation and Conditions:

ParameterValueRationale
HPLC System
ColumnC18, 150 mm x 4.6 mm, 3.5 µm particle sizeA reverse-phase column provides good separation for a wide range of polarities.
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 100% B over 20 min, hold at 100% B for 5 minA gradient elution is necessary to separate compounds with varying polarities.
Flow Rate1.0 mL/min
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume10 µL
Detector (CAD)
Nebulizer Temp.35 °C
Evaporation Temp.50 °C
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The main peak corresponds to this compound.

    • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.[12][13] ¹H, ¹³C, and ²⁹Si NMR are particularly valuable for characterizing organosilicon compounds.[14][15][16]

Rationale: NMR is a powerful tool for confirming the identity of the main component and for identifying and quantifying impurities with different chemical structures. ²⁹Si NMR, although less sensitive, provides direct information about the silicon backbone of the molecule and any related impurities.[17]

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[18]

    • Add a small amount of a relaxation agent like chromium(III) acetylacetonate for quantitative ²⁹Si NMR to shorten the long relaxation times of the silicon nuclei.[16]

  • Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR²⁹Si NMR
Spectrometer Freq.≥ 400 MHz≥ 100 MHz≥ 79 MHz
Pulse ProgramStandard single pulseProton decoupledInverse-gated decoupling
Relaxation Delay5 s10 s30 s
Number of Scans1610244096
  • Data Analysis:

    • ¹H NMR: Identify the signals corresponding to the methyl and phenyl protons of the target molecule. Integrate the signals to determine the relative ratios of these groups. Impurity signals can be identified and quantified relative to the main component.

    • ¹³C NMR: Confirm the carbon framework of the molecule.

    • ²⁹Si NMR: Observe the chemical shifts of the different silicon environments in the trisiloxane chain. The presence of other silicon-containing impurities will give rise to additional signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. This provides a fingerprint of the functional groups present in the molecule.[19]

Rationale: FTIR is a rapid and non-destructive technique for confirming the presence of characteristic functional groups in this compound, such as Si-O-Si, Si-CH₃, and Si-Ph bonds.[20][21][22] It can also detect impurities containing hydroxyl (Si-OH) or other unexpected functional groups.[23]

Protocol: FTIR Analysis
  • Sample Preparation:

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Alternatively, a thin film can be cast on a KBr pellet.[18]

  • Instrumentation and Parameters:

ParameterValue
SpectrometerFTIR spectrometer with ATR accessory
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans32
  • Data Analysis:

    • Identify the characteristic absorption bands:

      • Si-O-Si stretching: Strong, broad band around 1130-1000 cm⁻¹.[21]

      • Si-Ph stretching: Bands around 1430 and 1130-1110 cm⁻¹.[21]

      • Si-CH₃ bending: Sharp band around 1260 cm⁻¹.

      • C-H stretching (phenyl): Bands above 3000 cm⁻¹.

      • C-H stretching (methyl): Bands below 3000 cm⁻¹.

    • Look for the absence of a broad band around 3400 cm⁻¹, which would indicate the presence of Si-OH impurities.[20]

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24] This provides information about the thermal stability and decomposition profile of the material.[25]

Rationale: The purity of polysiloxanes can significantly influence their thermal stability.[26] TGA can be used to assess the onset of thermal degradation and to detect the presence of more volatile or less stable impurities, which will result in an earlier mass loss.

Protocol: TGA Analysis
  • Sample Preparation:

    • Place 5-10 mg of the sample into an alumina or platinum crucible.

  • Instrumentation and Parameters:

ParameterValue
AtmosphereNitrogen, flow rate of 50 mL/min
Temperature ProgramRamp from 30 °C to 800 °C at 10 °C/min
CrucibleAlumina
  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs (T_d5).[24]

    • A sharp, single-step decomposition is indicative of a pure compound. Multiple decomposition steps or an early onset of mass loss may suggest the presence of impurities.

Summary of Analytical Methods

TechniqueInformation ProvidedPotential Impurities Detected
GC-MS Separation and identification of volatile and semi-volatile components.Residual solvents, low molecular weight siloxanes, starting materials.
HPLC-CAD/UV Separation and quantification of non-volatile components.Higher molecular weight siloxanes, oligomers, polymeric impurities, non-volatile by-products.
NMR Spectroscopy Detailed structural information, confirmation of identity, and quantification of structurally different impurities.Isomers, by-products with different substitution patterns, residual starting materials.
FTIR Spectroscopy Identification of functional groups.Silanol (Si-OH) impurities, residual moisture, unexpected functional groups.
TGA Thermal stability and decomposition profile.Volatile impurities, thermally labile components.

Conclusion

The purity of this compound is critical for its performance in demanding applications. A comprehensive assessment of its purity cannot be achieved with a single analytical technique. The integrated, multi-modal approach detailed in this application note, combining chromatographic, spectroscopic, and thermal analysis methods, provides a robust framework for the thorough characterization of this important organosilicon compound. By implementing these protocols, researchers and quality control professionals can ensure the identity, purity, and thermal stability of their material, leading to improved product performance and reliability.

References

  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC. (2025, January 8). PubMed Central.
  • Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc.
  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018, September 10). MDPI.
  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chrom
  • Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH...
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  • Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silan
  • Analysis of polydimethylsiloxanes by GC/TOFMS. JEOL.
  • 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane | 3390-61-2. ChemicalBook.
  • GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degrad
  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018, September 6).
  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
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  • Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review | Request PDF. (2022, August 18).
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Troubleshooting & Optimization

Troubleshooting common problems with 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in vacuum systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a high-performance fluid for demanding vacuum applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered when using this fluid in their vacuum systems.

Introduction to this compound

This compound, commonly known by trade names such as Dow Corning 705 (DC 705), is a phenyl-methyl siloxane fluid widely used in high-vacuum applications.[1][2][3][4] Its popularity stems from its excellent thermal stability, low vapor pressure, and chemical resistance, making it an ideal choice for diffusion pumps.[5][6] However, like any material, its performance can be affected by various factors within a vacuum system. This guide provides a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This fluid is a colorless to light yellow transparent liquid with a very low vapor pressure, making it suitable for high vacuum applications.[7][8] It is insoluble in water and has a high boiling point.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC33H34O2Si3[1][4]
Molecular Weight546.88 g/mol [1][4]
Density1.093 g/cm³ at 25°C[1][2]
Melting Point-25 °C[1][2]
Boiling Point240-245 °C @ 0.5 Torr[2]
Vapor Pressure< 0.001 mm Hg[7]
Flash Point238.3 ± 25.8 °C[2]
Water SolubilityInsoluble[1][2]

Q2: What are the primary applications of this fluid in vacuum systems?

Its primary use is as a working fluid in diffusion pumps to achieve high to ultra-high vacuum levels.[5][6] It is also used in other applications requiring a thermally stable, low-outgassing fluid. Phenyl-methyl-siloxanes are also used as lubricants, transformer oils, and release agents.[5]

Q3: What are the most common problems I might encounter?

The most frequent issues include:

  • System Contamination: Characterized by the presence of silicone oil on surfaces within the vacuum chamber.[9]

  • Poor Ultimate Vacuum: The inability of the system to reach the expected low pressure.

  • Slow Pump-Down Times: The system takes longer than usual to reach the desired vacuum level.[10]

  • Fluid Degradation: The oil discolors or changes viscosity, indicating thermal or oxidative breakdown.[11]

In-Depth Troubleshooting Guides

Issue 1: System Contamination and Backstreaming

Backstreaming is the migration of diffusion pump fluid into the vacuum chamber, leading to contamination of sensitive surfaces and experiments.[10][12] Silicone-based fluids have a tendency to "creep" or spread over surfaces, which can exacerbate contamination issues.[9][13]

Symptoms:

  • Visible oil film on internal surfaces of the vacuum chamber.

  • Anomalous results in surface-sensitive experiments (e.g., thin-film deposition, mass spectrometry).

  • Characteristic peaks of silicone in Residual Gas Analyzer (RGA) scans.[14]

Causality and Troubleshooting Workflow:

The following diagram outlines the logical steps to diagnose and resolve backstreaming issues.

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Visible Oil Film Cause1 Improper Operating Procedure Symptom1->Cause1 Cause3 Incorrect Fluid Level Symptom1->Cause3 Symptom2 Anomalous Experimental Data Cause2 System Leaks Symptom2->Cause2 Cause4 Cooling Water Issues Symptom2->Cause4 Symptom3 Silicone Peaks in RGA Symptom3->Cause1 Solution1 Review and Correct Operating Procedures Cause1->Solution1 Solution2 Perform Leak Check Cause2->Solution2 Solution3 Adjust Fluid Level Cause3->Solution3 Solution4 Verify Cooling Water Flow and Temperature Cause4->Solution4 Solution5 Clean the Vacuum System Solution1->Solution5 If contamination persists Solution2->Solution5 If contamination persists Solution3->Solution5 If contamination persists Solution4->Solution5 If contamination persists

Caption: Troubleshooting workflow for system contamination.

Detailed Steps:

  • Review Operating Procedures: Ensure the diffusion pump is not exposed to atmospheric pressure while hot, as this can cause fluid breakdown.[10] The crossover pressure from the roughing pump to the diffusion pump should be at the manufacturer's recommended level, typically around 90 microns or above.[12]

  • Check for System Leaks: Air leaks can cause oxidation of the hot fluid, leading to degradation and increased vapor pressure.[10] Perform a thorough leak check of the entire vacuum system.

  • Verify Fluid Level: An incorrect oil level can lead to improper jet formation and backstreaming. Too low a level can cause the system to run hot, while too high a level can cause it to run cold, both of which can lead to backstreaming.[12]

  • Inspect Cooling System: Inadequate cooling water flow or temperatures above the recommended range (ideally 60°F to 80°F) can cause the pump to overheat, increasing the likelihood of backstreaming.[10][12]

  • System Cleaning: If contamination is confirmed, a thorough cleaning of the vacuum chamber and components is necessary.

Experimental Protocol: System Cleaning

  • Disassembly: Carefully disassemble the contaminated parts of the vacuum system.

  • Initial Wipe: Remove bulk silicone oil with a lint-free cloth.[15]

  • Solvent Cleaning: Use a solvent like >90% isopropyl alcohol to wipe down surfaces.[15] For stubborn residues, stronger solvents or specialized silicone cleaners may be necessary.[16][17][18] Always test solvents on a small, inconspicuous area first to ensure material compatibility.[17]

  • Rinsing: Thoroughly rinse the components with clean solvent and then with deionized water if using a water-based cleaner.[16]

  • Drying: Dry the components in a clean oven or with a hot air gun.[16]

  • Reassembly: Reassemble the system using clean gloves to prevent re-contamination.

Issue 2: Poor Ultimate Vacuum and Slow Pump-Down

Achieving the desired low pressure is the primary function of a diffusion pump. Failure to do so can halt experiments and production.

Symptoms:

  • The vacuum gauge reading plateaus at a pressure higher than the pump's specification.

  • The time to reach a target pressure is significantly longer than normal.[10]

Causality and Troubleshooting:

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Poor Ultimate Vacuum Cause1 Outgassing Symptom1->Cause1 Cause2 System Leaks Symptom1->Cause2 Cause3 Fluid Degradation Symptom1->Cause3 Cause4 Incorrect Heater Power Symptom1->Cause4 Symptom2 Slow Pump-Down Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Solution1 Perform System Bake-out Cause1->Solution1 Solution5 Perform RGA Cause1->Solution5 Identify outgassing species Solution2 Perform Leak Check Cause2->Solution2 Cause2->Solution5 Identify leak gas Solution3 Inspect and Change Fluid Cause3->Solution3 Cause3->Solution5 Identify degradation products Solution4 Check Heater Integrity and Power Cause4->Solution4

Caption: Troubleshooting workflow for poor vacuum performance.

Detailed Steps:

  • Check for Leaks: As with contamination, leaks are a primary cause of poor vacuum performance.

  • Address Outgassing: Water vapor is a common source of outgassing. A system bake-out can help desorb water from the chamber walls. New fluid is also subject to outgassing.[10]

  • Inspect the Fluid: The fluid can degrade over time due to thermal stress or exposure to reactive gases.[11] Discolored or thickened fluid should be replaced.[11]

  • Verify Heater Function: The diffusion pump heaters must provide the correct power to properly vaporize the fluid. Check that all heater elements are functioning and that the power input is correct.[10]

  • Residual Gas Analysis (RGA): An RGA can provide valuable information about the composition of the residual gases in your system, helping to pinpoint the source of the problem (e.g., high water vapor, air leak, or fluid breakdown products).[19][20]

Experimental Protocol: Residual Gas Analysis (RGA)

  • Connect RGA: Attach a calibrated RGA to a port on the vacuum chamber.

  • Pump Down: Evacuate the system to its ultimate pressure.

  • Acquire Spectrum: Record the mass spectrum of the residual gases.

  • Analyze Spectrum:

    • High Water Vapor (m/z 18): Indicates outgassing from surfaces. A system bake-out is recommended.

    • Air Leak (m/z 28 for N₂, 32 for O₂): Indicates a leak to the atmosphere.

    • Silicone Fragments: The presence of characteristic silicone peaks may indicate fluid breakdown or significant backstreaming.

Issue 3: Fluid Degradation

This compound is thermally stable, but can degrade under certain conditions.[21][22]

Symptoms:

  • The fluid changes color, often turning darker.[11]

  • The viscosity of the fluid increases.

  • A solid residue forms in the pump boiler.

Causality and Prevention:

  • Oxidation: Exposure to air at high temperatures is the most common cause of degradation.[10] Always ensure the pump is under vacuum when hot.

  • Overheating: Incorrect heater power or poor cooling can lead to thermal decomposition.[10]

  • Contamination: Contamination of the fluid with foreign materials can lower its decomposition temperature.[10]

Preventative Maintenance:

  • Regular Fluid Changes: Change the diffusion pump fluid at regular intervals (e.g., every 3-6 months of continuous operation) or when discoloration is observed.[11]

  • Logbook: Keep a logbook to track maintenance history and fluid changes.[10]

  • Proper Shutdown: Always allow the pump to cool completely before venting to atmospheric pressure.[23]

Conclusion

By systematically addressing the potential causes of common problems, researchers and professionals can ensure the reliable performance of their vacuum systems utilizing this compound. Understanding the properties of this fluid and the principles of high-vacuum technology is key to effective troubleshooting.

References

  • Gelest, Inc. (2015, December 17). 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE.
  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Agilent. Maintenance and Troubleshooting of Oil Diffusion Pumps.
  • Apiezon. A comparison of hydrocarbon and silicone vacuum greases.
  • European Space Agency. CLEANING OF SILICONE CONTAMINATIONS: DEVELOPMENT OF TEST METHODS AND ASSESSMENT OF CLEANING EFFICIENCY.
  • Ipsen Global. Troubleshooting Checklist - Diffusion Pump Backstreaming.
  • IKS PVD Technology (Shenyang) Co., Ltd. (2022, February 25). Oil diffusion pump troubleshooting.
  • ULVAC SHOWCASE. Oil diffusion pump|Troubleshooting|How to.
  • Mecholic. Diffusion Pump Maintenance.
  • Echemi. 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.
  • Cheméo. Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).
  • Anderson Materials Evaluation, Inc. (2024, June 25). Residual Gas Mass Spectroscopy Services.
  • PCI Magazine. (2016, October 1).
  • Xmultiple. (2021, April 1). What Method Can be Used to Clean Silicone Oil.
  • ChemicalBook. 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane | 3390-61-2.
  • Blissam. Methyl Phenyl Silicone Resin.
  • Silico.
  • Polymer Science. Cleaning Techniques for Silicone Residue and Oil on Equipment and Flooring.
  • Blissam. (2025, June 30). How to Clean Off Silicone Oil Fast Safe Effective Methods.
  • Shin-Etsu Silicone. Silicone Fluid.
  • Shin-Etsu Silicone Selection Guide.
  • Polymer Science. Cleaning Techniques for Silicone Residue and Oils on Equipment and Flooring.
  • CES - The Voice of the European Chemical Industry. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
  • indomet. Phenyl-Methyl-Siloxane (PMPS).
  • SpecialChem. Aerospace Applications: Why High-Purity Silicone Fluids are Non-Negotiable.
  • LookChem. This compound.
  • NIH - PubChem. Trimethyl pentaphenyl trisiloxane | C33H34O2Si3 | CID 76925.
  • MKS Instruments. Residual Gas Analysis.
  • Thermo Fisher Scientific. Analysis of Silicone Oils by High Performance Liquid Chromatography and Corona Charged Aerosol Detection.
  • Proto&Go!. (2026, January 15). How to avoid defects in vacuum casting: a practical guide to silicone molds.
  • Blissam. (2025, October 8). High Vacuum Silicone Grease: Expert Guide to Picking the Right Type.
  • ResearchGate. (2024, March 27). (PDF) Residual Gas Analysis (RGA).
  • OSTI.GOV. (1992, January 8).
  • ResearchGate. (2025, August 7). ChemInform Abstract: Thermal Unimolecular Decomposition of 1,3,5-Trioxane: Comparison of Theory and Experiment.
  • Echemi. (2023, October 10). Trisiloxane,1,3,5-trimethyl-1,1,3,5,5-pentaphenyl.
  • Chem-Impex. 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane.
  • Wikipedia. 1,3,5-Trioxane.

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Technical Support Center: Optimization of Synthesis Yield for 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS No. 3390-61-2). Our objective is to equip you with the necessary knowledge to troubleshoot common issues and systematically optimize your synthesis yield. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and controllable method for synthesizing this specific branched trisiloxane is a two-step process involving the hydrolysis of a dichlorosilane to a silanediol, followed by a condensation reaction with a monochlorosilane. Specifically, this involves the hydrolysis of dichloromethylphenylsilane (MePhSiCl₂) to methylphenylsilanediol (MePhSi(OH)₂), which is then reacted with chloromethyldiphenylsilane (MePh₂SiCl) in the presence of an acid scavenger. This stepwise approach offers superior control over the final structure compared to a direct co-hydrolysis of multiple chlorosilanes, which often results in a complex mixture of linear and cyclic oligomers.[1][2]

Q2: What are the critical starting materials for this synthesis?

A2: The primary precursors for the recommended synthetic route are:

  • Dichloromethylphenylsilane (MePhSiCl₂): This forms the central silicon atom of the trisiloxane.

  • Chloromethyldiphenylsilane (MePh₂SiCl): This forms the terminal silicon atoms.

  • Anhydrous Solvent: A non-polar aprotic solvent like toluene or diethyl ether is crucial for controlling the reaction.

  • Acid Scavenger: A tertiary amine, such as pyridine or triethylamine, is required to neutralize the HCl byproduct generated during the condensation step.

The purity of these reagents is paramount; any moisture or reactive impurities can lead to significant side reactions and a drastic reduction in yield.[3][4]

Q3: What are the primary factors that influence the final yield of the target trisiloxane?

A3: The yield is primarily dictated by four factors:

  • Stoichiometric Control: The molar ratio between the generated methylphenylsilanediol and the chloromethyldiphenylsilane is critical. An incorrect ratio leads to the formation of incomplete condensation products or higher-order oligomers.

  • Moisture Control: Silyl chlorides and the resulting silanols are highly sensitive to water.[3] Rigorous exclusion of moisture throughout the process is essential to prevent unwanted self-condensation and the formation of polysiloxanes.[5][6]

  • Temperature Management: Both the hydrolysis and condensation steps require careful temperature control. Low temperatures during hydrolysis can help manage the exothermicity of the reaction, while the condensation step may require gentle heating to proceed to completion.

  • Effective Purification: The workup and purification process must efficiently remove the acid scavenger hydrochloride salt, unreacted starting materials, and any siloxane byproducts.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction yields are consistently low, or no desired product is isolated.

This is the most common issue, often stemming from problems with reagents or reaction conditions.

Q4: My overall yield is below 30%. I've checked my calculations, but what could be going wrong in the reaction itself?

A4: Persistently low yields often point to issues in stoichiometry or uncontrolled side reactions driven by moisture.

Causality & Solution:

The key condensation reaction is the formation of two Si-O-Si bonds between one molecule of methylphenylsilanediol and two molecules of chloromethyldiphenylsilane.

  • Stoichiometric Imbalance: The ideal molar ratio is 2.0 to 2.2 equivalents of MePh₂SiCl for every 1.0 equivalent of MePhSiCl₂ . A slight excess of the monochlorosilane helps to ensure the complete conversion of the silanediol. A significant deviation can result in a mixture of products, as detailed in the table below.

    Molar Ratio (MePh₂SiCl : MePhSiCl₂)Expected Major Product(s)Consequence for Yield
    < 2:1Target product, unreacted silanediol, and linear polymersLow yield of target; difficult purification
    2.0-2.2 : 1 This compound (Target) Optimal for maximizing yield
    > 2.5:1Target product and excess unreacted chloromethyldiphenylsilaneYield appears high but is impure; requires extensive purification
  • Moisture Contamination: Chlorosilanes react vigorously with water to form silanols, which can then self-condense.[7][8] If moisture is present during the initial hydrolysis of MePhSiCl₂, it can lead to the formation of polydimethylphenylsiloxane chains instead of the desired monomeric diol.

Workflow: Diagnosing and Solving Low-Yield Issues

Caption: Troubleshooting decision tree for low yield diagnosis.

Problem 2: The crude product is a complex mixture containing significant amounts of side products.

The formation of byproducts is a clear indicator of uncontrolled reaction pathways, often leading to difficult purification.

Q5: My NMR/GC-MS analysis shows multiple siloxane species, including cyclic compounds and higher molecular weight polymers. How can I improve the selectivity of the reaction?

A5: This issue arises from the competitive self-condensation of the methylphenylsilanediol intermediate. The key is to control the conditions to favor the desired bimolecular reaction with chloromethyldiphenylsilane.

Causality & Solution:

The intermediate, methylphenylsilanediol (MePhSi(OH)₂), is unstable and can readily self-condense to form cyclic siloxanes (like cyclic trimers and tetramers) or linear polymers. This process is often catalyzed by residual acid or base and accelerated by higher temperatures.

  • Slow Addition & Low Temperature: The solution is to generate the silanediol in situ at a low temperature (0-5 °C) and then, in the same pot, slowly add the chloromethyldiphenylsilane. This ensures that the concentration of the silanediol is always low, minimizing its opportunity to self-react.

  • Effective Acid Scavenging: The condensation reaction produces HCl, which can catalyze unwanted side reactions. A suitable base (e.g., pyridine) must be present in a slight excess (at least 2 equivalents per equivalent of MePhSi(OH)₂) to neutralize the HCl as it is formed.

Reaction Scheme: Controlled Synthesis Pathway

ReactionScheme cluster_step1 Step 1: Hydrolysis (in situ) cluster_step2 Step 2: Condensation cluster_side_reaction Side Reaction (to minimize) MePhSiCl2 MePhSiCl₂ H2O + 2 H₂O (Toluene, <5°C) Diol MePhSi(OH)₂ (Methylphenylsilanediol) H2O->Diol Fast HCl_1 + 2 HCl Diol_ref MePhSi(OH)₂ Diol->Diol_ref MePh2SiCl + 2 MePh₂SiCl (Pyridine) Target Target Product: MePhSi(OSiMePh₂)₂ MePh2SiCl->Target Slow Addition Salt + 2 Pyridine·HCl Diol_side MePhSi(OH)₂ Cyclics Cyclic Siloxanes & Linear Polymers Diol_side->Cyclics Self-Condensation (High Temp / [Diol])

Caption: Desired reaction pathway versus unwanted side reactions.

Problem 3: The final product is difficult to purify and fails to meet analytical specifications.

Even with a good crude yield, purification can be challenging due to the physical properties of siloxanes.

Q6: After workup, I have a viscous oil that is difficult to handle. Standard distillation doesn't seem to work. What is the best purification method?

A6: High-boiling, thermally stable siloxane oils require specialized purification techniques. Standard distillation is often ineffective due to the high boiling point and potential for thermal rearrangement at atmospheric pressure.[9][10]

Causality & Solution:

  • High Boiling Point: The target molecule has a very high boiling point (est. >240 °C at 0.5 mmHg).[10]

  • Byproduct Similarity: Side products, such as slightly longer or shorter siloxane chains, often have similar polarities and boiling points, making separation difficult.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and wash it several times with dilute aqueous HCl to remove the pyridine hydrochloride salt and any excess pyridine. Follow with washes of saturated sodium bicarbonate solution and finally brine. Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Bulb-to-Bulb Distillation (Kugelrohr): This is the preferred method for purifying small to medium quantities of high-boiling oils. It minimizes the path length for the vapor and allows for distillation at very low pressures, reducing the required temperature and preventing thermal degradation.

  • Silica Gel Chromatography: If distillation is unsuccessful, column chromatography can be used. However, siloxanes can be challenging to separate on silica.

    • Solvent System: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (starting from 100% hexanes).

    • Detection: The product is UV-active due to the phenyl groups, allowing for visualization by TLC with a UV lamp (254 nm). Siloxanes are generally less polar and will elute before more polar impurities like residual silanols.[3]

Experimental Protocol: Optimized Synthesis

This protocol integrates the troubleshooting advice for a robust and high-yield synthesis.

Materials:

  • Dichloromethylphenylsilane (MePhSiCl₂)

  • Chloromethyldiphenylsilane (MePh₂SiCl)

  • Anhydrous Toluene

  • Pyridine (dried over KOH)

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Hydrolysis: Charge the flask with dichloromethylphenylsilane (1.0 eq) dissolved in anhydrous toluene (approx. 5 mL per gram of silane). Cool the flask to 0 °C in an ice bath. In the dropping funnel, place a solution of deionized water (2.1 eq) in toluene. Add the water solution dropwise to the stirred silane solution, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, let the mixture stir for 30 minutes at 0 °C.

  • Condensation: Add dry pyridine (2.2 eq) to the reaction mixture. In the dropping funnel, place chloromethyldiphenylsilane (2.1 eq) dissolved in a minimal amount of anhydrous toluene. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) under nitrogen to ensure complete reaction.

  • Workup: Cool the mixture with an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the pyridine hydrochloride salt. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify the resulting oil via vacuum distillation (Kugelrohr) or silica gel chromatography to obtain the pure this compound.

References

  • Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. [Link]

  • Lalevée, J., et al. (2018). Facile synthesis of phenyl-rich functional siloxanes from simple silanes. ResearchGate. [Link]

  • PubChem. (n.d.). Dichloromethylphenylsilane. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019).
  • Silicones Europe. (n.d.). Chemistry - Hydrolysis. [Link]

  • Liaw, D. J., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Molecules, 23(9), 2299. [Link]

  • Google Patents. (1958). US2832794A - Hydrolysis of organosilanes.
  • Zhang, Y., et al. (2013). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. ResearchGate. [Link]

  • Stalke, D., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 163. [Link]

  • Read, D. (2009). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). [YouTube Video]. [Link]

  • Li, Q., et al. (2018). Study on the optimization of silicone copolymer synthesis and the evaluation of its thickening performance. RSC Advances, 8(19), 10463-10471. [Link]

  • Sciencemadness Discussion Board. (2008). Purification of 1,3,5-trioxane. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173–2174. [Link]

  • Talalaeva, E. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]

  • PubChem. (n.d.). Trimethyl pentaphenyl trisiloxane. National Center for Biotechnology Information. [Link]

  • ChemBK. (n.d.). This compound. [Link]

Sources

Technical Support Center: Purification of Crude 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS No. 3390-61-2).[1][2] This document is designed for researchers, scientists, and drug development professionals who require this high-purity organosiloxane compound. As a viscous, high-boiling point liquid, its purification presents unique challenges.[2][3] This guide provides in-depth, field-proven insights into troubleshooting common issues and offers detailed protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile largely depends on the synthetic route. Typically, synthesis involves the hydrolysis of chlorosilane precursors or Grignard reactions.[4][5] Consequently, common impurities include:

  • Unreacted Starting Materials: Residual chlorosilanes (e.g., dichlorodiphenylsilane, trichloromethylsilane) or their immediate precursors.

  • Hydrolysis Byproducts: Silanols (R₃Si-OH), which are formed from the reaction of chlorosilanes with trace moisture. These can be difficult to remove and may co-distill or cause tailing in chromatography.[6][7]

  • Homologous Siloxanes: Shorter or longer-chain linear and cyclic siloxanes formed during polymerization or rearrangement reactions. This can include cyclic tetrasiloxanes or disiloxanes.[8]

  • Solvent Residues: Residual solvents used during the synthesis and initial workup, such as toluene or ethers.

  • Salts: Magnesium halides from Grignard reactions or ammonium salts if an amine base is used.[6][9]

Q2: Why is achieving high purity for this specific siloxane important?

The performance of this compound in high-performance applications, such as high-temperature lubricants, vacuum pump fluids (e.g., Dow Corning 705), and as a component in advanced materials, is directly tied to its purity.[1][10] Impurities can:

  • Alter viscosity and thermal stability.

  • Increase vapor pressure, making it unsuitable for high-vacuum applications.

  • Act as catalysts for degradation or unwanted side reactions.

  • Interfere with subsequent polymerization processes if the siloxane is used as a monomer.[8]

Q3: What are the primary purification techniques for this compound?

Given its high boiling point (~245°C at 0.5 mm Hg) and liquid state at room temperature, the most effective methods are:[2]

  • Fractional Vacuum Distillation: The gold standard for separating volatile impurities and homologous siloxanes with different boiling points.[11][12][13]

  • Flash Column Chromatography: Excellent for removing polar impurities like silanols and non-volatile baseline materials.[14][15]

  • Adsorbent Treatment: Using materials like activated carbon or activated alumina can remove specific contaminants, including colored impurities or trace polar compounds.[16][17][18]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Distillation 1. Product Degradation: Distillation temperature is too high, causing thermal decomposition. 2. Inefficient Fractionation: Poor separation between the product and closely boiling impurities. 3. Vacuum Leaks: Inconsistent vacuum pressure leads to fluctuating boiling points and poor separation.1. Improve Vacuum: Ensure your vacuum system can achieve a pressure below 0.5 mmHg to lower the boiling point. 2. Use a Packed Column: Employ a Vigreux or packed distillation column to increase the number of theoretical plates and improve separation efficiency.[11] 3. Check for Leaks: Inspect all joints and seals in your distillation setup for leaks. Use high-vacuum grease sparingly.
Product is Cloudy or Hazy 1. Water Contamination: Presence of moisture leading to the formation of insoluble silanol condensation products (gels or precipitates).[6] 2. Insoluble Salts: Carryover of salts (e.g., MgCl₂) from the workup.1. Anhydrous Workup: Ensure all solvents are dry and the workup is performed under an inert atmosphere (N₂ or Ar). Filter the crude product through a plug of celite or silica before distillation. 2. Aqueous Wash: Perform a careful aqueous wash of the crude product in an organic solvent (e.g., diethyl ether, toluene) followed by drying over anhydrous MgSO₄ or Na₂SO₄ before solvent removal.
Poor Separation in Column Chromatography 1. Incorrect Solvent System: The eluent polarity is too high (all compounds elute together) or too low (product does not move). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Acidic Silica Interaction: The slightly acidic nature of standard silica gel can cause streaking or degradation of sensitive compounds.1. TLC Optimization: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for a product Rf value of ~0.3.[14] 2. Reduce Load: Use a sample-to-adsorbent ratio of approximately 1:50 to 1:100 by weight. 3. Deactivate Silica: Flush the column with your eluent containing 1% triethylamine to neutralize the silica before loading your sample.[19]
Final Product Contains Low Molecular Weight Siloxanes (GC-MS) 1. Inefficient Distillation: Insufficient separation of lower-boiling siloxane homologs. 2. Contamination from Labware: Leaching of siloxanes from silicone grease, vial septa, or tubing.[20]1. Improve Distillation: Use a more efficient column and collect fractions carefully, monitoring purity by GC-MS. 2. System Blanks: Run a blank injection of your solvent to check for system contamination. Use PTFE-lined septa and avoid silicone grease where possible.[20]

Visualizing the Purification Workflow

The choice between distillation and chromatography depends on the nature of the primary impurities. This workflow illustrates the decision-making process.

PurificationWorkflow Crude Crude 1,3,5-Trimethyl- 1,1,3,5,5-pentaphenyltrisiloxane Analysis Analyze Impurity Profile (GC-MS, NMR) Crude->Analysis Volatile Volatile Impurities (Solvents, Low MW Siloxanes) Analysis->Volatile Predominant Polar Polar/Non-Volatile Impurities (Silanols, Salts, Baseline Material) Analysis->Polar Predominant Distillation Fractional Vacuum Distillation Volatile->Distillation Chromatography Flash Column Chromatography Polar->Chromatography FinalAnalysis Purity Analysis (>99%) Distillation->FinalAnalysis Chromatography->FinalAnalysis FinalAnalysis->Distillation No, Volatile Impurities Remain FinalAnalysis->Chromatography No, Polar Impurities Remain PureProduct Pure Product FinalAnalysis->PureProduct Yes

Caption: Decision workflow for selecting the primary purification technique.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is ideal for removing impurities with boiling points that differ from the target compound.

1. System Setup:

  • Assemble a short-path distillation apparatus equipped with a Vigreux column (10-20 cm). Ensure all glassware is oven-dried and assembled while hot to prevent moisture adsorption.
  • Use a two-necked round-bottom flask as the boiling pot. One neck for the distillation head and the other for a thermometer or ebulliator.
  • Connect the apparatus to a high-vacuum pump (<1 mmHg) via a cold trap (liquid nitrogen or dry ice/acetone).

2. Procedure:

  • Charge the boiling flask with the crude siloxane oil (no more than 2/3 full). Add a magnetic stir bar.
  • Begin stirring and slowly apply vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.
  • Once the vacuum is stable (<0.5 mmHg), gradually heat the boiling flask using a heating mantle.
  • Collect a forerun fraction, which will contain any residual solvents and lower-boiling siloxane impurities.
  • Slowly increase the temperature. The product, this compound, should begin to distill at approximately 245°C at 0.5 mmHg.[2]
  • Collect the main fraction in a separate pre-weighed flask. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction.
  • Stop the distillation once the temperature begins to rise again or when only a small, high-boiling residue remains.
  • Allow the system to cool completely before slowly venting to atmospheric pressure.

3. Validation:

  • Analyze the collected fractions by GC-MS to confirm purity. A purity of >99% is typically achievable.

Protocol 2: Flash Column Chromatography

This protocol is effective for removing polar impurities like silanols.

1. Preparation:

  • Solvent System Selection: Using TLC, find a solvent system that gives the product an Rf of ~0.3. A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) is a good starting point.
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent. Pour the slurry into the column and use positive pressure to pack it tightly, avoiding air bubbles.[21]

2. Sample Loading:

  • Wet Loading: Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica bed.
  • Dry Loading (Preferred for Oils): Dissolve the crude oil in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[19]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply positive pressure to begin elution.
  • Collect fractions sequentially in test tubes or vials.
  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

4. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified oil.

5. Validation:

  • Confirm the purity of the isolated oil using GC-MS and NMR spectroscopy.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing purification issues.

Troubleshooting start Purification Unsuccessful (Low Purity/Yield) check_impurity Identify Dominant Impurity (GC-MS, NMR) start->check_impurity volatile Low-Boiling Impurities check_impurity->volatile Volatile polar Polar/Baseline Impurities check_impurity->polar Polar color Colored Impurities check_impurity->color Color solution_distill Action: Improve Vacuum & Use Packed Column volatile->solution_distill solution_chrom Action: Optimize Solvent System (TLC) & Check Loading polar->solution_chrom solution_adsorbent Action: Pre-treat Crude with Activated Carbon color->solution_adsorbent end Re-run Purification solution_distill->end solution_chrom->end solution_adsorbent->end

Caption: A logical flowchart for troubleshooting common purification problems.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification Strategies for Linear Siloxane Impurities. Benchchem. 20

  • Ngai, E. (2018). Reactive Chlorosilane Byproducts, Popping Gels. American Institute of Chemical Engineers. 22

  • BenchChem Technical Support Team. (2025). Preventing hydrolysis of chlorosilanes during reaction workup. Benchchem. 6

  • Wong, C. P., & Urasaki, N. (1999). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components and Packaging Technologies. 23

  • ResearchGate. (2021). Typical hydrolysis reaction mechanisms of chlorosilanes with water. ResearchGate. 7

  • Global Silicones Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. 24

  • First, E. L., et al. (2021). Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. ACS Publications. 25

  • Ferenc, D., et al. (2021). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Journal of Molecular Modeling. 26

  • Google Patents. (2013). WO2013050149A1 - Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products. 27

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). 10

  • National Center for Biotechnology Information. (n.d.). Trimethyl pentaphenyl trisiloxane. PubChem. 1

  • ChemBK. (2024). This compound. 2

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. 14

  • Wikipedia. (n.d.). Fractional distillation. 11

  • Silicones Europe. (n.d.). Chemistry - Distillation. 12

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Link

  • Wu, M., et al. (2011). Preparation and application of organic-silica hybrid monolithic capillary columns. Electrophoresis. Link

  • Heycarbons. (n.d.). Activated Carbon For Siloxane Removal. 16

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. 15

  • Mazitov, D. F., et al. (2019). Study of the impurities in technical-grade 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane by gas chromatography-mass spectrometry. Russian Journal of General Chemistry. 8

  • ChemicalBook. (2025). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. 28

  • Sciencemadness Discussion Board. (2008). Purification of 1,3,5-trioxane. 29

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. 19

  • Landfill Gas. (n.d.). Methods of Siloxane Removal from Biogas. 17

  • LookChem. (n.d.). This compound. 3

  • Gelest, Inc. (2015). 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety Data Sheet. 30

  • Google Patents. (1998). WO1998047946A1 - Process for purifying siloxane. 31

  • Gong, H., et al. (2015). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. ResearchGate. 32

  • Soreanu, G., et al. (2011). Approaches concerning siloxane removal from biogas – A review. Canadian Biosystems Engineering. Link

  • ResearchGate. (2020). Simple Method for Transforming Liquid Silicone Oils Into High‐Quality Solid Silicone Resins. 33

  • Wikipedia. (n.d.). Siloxane. Link

  • Echemi. (2023). Trisiloxane,1,3,5-trimethyl-1,1,3,5,5-pentaphenyl. 34

  • Schatz, M. F., & Howden, K. (1995). Purification of silicone oils for fluid experiments. Experiments in Fluids. 13

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. 4

  • Google Patents. (2013). CN103328464A - Method for preparing 1,3,5-trioxane. 35

  • Google Patents. (2013). CN102079816B - Preparation method of high purity silicone oil. 36

  • Mojsiewicz-Pieńkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Polski Merkuriusz Lekarski. Link

  • Google Patents. (1987). US4661612A - Method for purifying silicone oil. 18

  • ResearchGate. (2008). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. 37

  • Blissam. (2025). How Is Silicone Oil Made Step by Step with Key Features Explained. 5

  • Wikipedia. (n.d.). Grignard reagent. Link

Sources

Technical Support Center: High-Temperature Applications of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals utilizing this high-performance silicone fluid in demanding high-temperature applications. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and longevity of the fluid in your work.

Understanding Thermal Degradation of this compound

This compound is renowned for its exceptional thermal and oxidative stability, largely due to the high phenyl content which sterically hinders the siloxane backbone from thermal rearrangement and provides oxidative resistance.[1][2] However, under extreme thermal stress, two primary degradation pathways can be initiated. Understanding these mechanisms is crucial for effective troubleshooting and prevention.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Primary thermal degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during high-temperature experiments.

Visual and Performance Indicators of Degradation

Q1: My initially clear, colorless fluid has turned yellow. Is this a problem?

A1: A slight yellow tint can develop over time with use and does not necessarily indicate a significant loss of performance, especially in closed systems with minimal oxygen exposure.[3] However, a progressive darkening to amber or brown is a clear indicator of oxidative degradation and/or the formation of carbonaceous byproducts. This is often accompanied by an increase in viscosity.

Q2: I'm using the fluid in a diffusion pump, and my vacuum performance is deteriorating. Could the fluid be the cause?

A2: Yes, this is a classic symptom of fluid degradation. When the fluid breaks down, it can lead to:

  • Increased Vapor Pressure: The formation of more volatile, lower molecular weight cyclic siloxanes will raise the base pressure of your vacuum system.

  • Thickening and Charring: In cases of severe degradation, especially with hydrocarbon-based oils, the fluid can thicken and form charred deposits on the heater and jet assembly, impeding proper function.[3] While silicone oils are more resistant, severe or prolonged exposure to air at high temperatures can lead to gelling.[4]

  • Reduced Pumping Speed: A change in the fluid's viscosity and composition will alter its jetting characteristics, reducing pumping efficiency.

Q3: The fluid in my open-air heating bath has become noticeably thicker and smells acrid. What's happening?

A3: This indicates severe oxidative degradation. At high temperatures in the presence of air, the fluid undergoes oxidative cross-linking, which increases its viscosity.[5] The acrid smell is likely due to the formation of volatile oxidation byproducts like formaldehyde and benzene.[6][7] Continued use under these conditions is not recommended as the fluid's heat transfer properties will be compromised, and it poses a health hazard.

Prevention and Mitigation Strategies

Q4: What is the most critical factor in preventing thermal degradation?

A4: Minimizing contact with oxygen at high temperatures is the single most effective preventative measure. This fluid is exceptionally stable in an inert (e.g., nitrogen, argon) or vacuum environment.[4] Problems typically arise when the hot fluid is exposed to air.

Q5: I need to use this fluid in an application with potential air exposure. What can I do to extend its life?

A5: The use of an antioxidant is highly recommended. Antioxidants function by inhibiting the radical chain reactions that lead to oxidative breakdown, thereby preventing the formation of acidic byproducts and increases in viscosity.[1][8] Phenolic antioxidants are a common choice for high-temperature applications.

Q6: What type of antioxidant should I use, and at what concentration?

A6: The choice of antioxidant depends on the operating temperature and compatibility with the silicone fluid.

  • Phenolic Antioxidants: Compounds like hindered phenols (e.g., derivatives of butylated hydroxytoluene - BHT) are effective radical scavengers. Natural antioxidants like Vitamin E derivatives and eugenol have also been successfully tethered to silicone backbones to provide antioxidant properties.[9]

  • Organophosphites: These act as secondary antioxidants, decomposing hydroperoxides.

  • Metal-based Stabilizers: In some formulations, compounds containing cerium have been shown to improve high-temperature performance.[8]

A typical starting concentration for an antioxidant is in the range of 0.1% to 2% by weight. However, the optimal concentration should be determined experimentally for your specific conditions. See Protocol 1 for a suggested screening method.

Q7: Can I "recondition" or filter degraded fluid?

A7: For lightly degraded fluid (e.g., slight discoloration), it may be possible to remove some contaminants. However, for severely degraded (thickened, dark) fluid, replacement is the only viable option. Reclaiming contaminated diffusion pump oil is possible with specialized equipment like high-vacuum centrifugal molecular distillation systems, but this is generally not feasible in a standard laboratory setting.[10]

Experimental Protocols

Protocol 1: Screening for Antioxidant Effectiveness

Objective: To determine the most effective antioxidant for your specific operating temperature.

Methodology:

  • Preparation:

    • Prepare several small, identical glass vials with screw caps.

    • To each vial, add a precise volume (e.g., 5 mL) of this compound.

    • Designate one vial as the "Control" with no additives.

    • To the other vials, add different antioxidants at a set concentration (e.g., 0.5% w/w). Ensure complete dissolution, using gentle warming if necessary.

  • Accelerated Aging:

    • Place the uncapped vials in a temperature-controlled oven or heating block set to your typical operating temperature (or slightly above to accelerate aging).

    • Ensure adequate ventilation (fume hood) as some degradation products may be volatile.

  • Monitoring:

    • At regular intervals (e.g., every 8, 24, 48 hours), remove the vials and allow them to cool to room temperature.

    • Visually inspect for color change against a white background.

    • Measure the viscosity using a suitable viscometer. A simple flow-through capillary viscometer can be used for comparative measurements if a rotational viscometer is unavailable.

  • Analysis:

    • Plot the change in color (e.g., using a simple color scale or a spectrophotometer to measure absorbance at a specific wavelength) and viscosity over time for each sample.

    • The most effective antioxidant will be the one that shows the least change in color and viscosity over the longest period.

Sample IDAntioxidant (0.5% w/w)Color Change (48h @ 250°C)Viscosity Increase (48h @ 250°C)
ControlNoneClear -> Dark Amber+ 80%
AO-1Hindered Phenol AClear -> Light Yellow+ 15%
AO-2Organophosphite BClear -> Pale Yellow+ 25%
AO-3Phenyl Sulfide CClear -> Light Yellow+ 12%

This table is for illustrative purposes only.

Protocol 2: Monitoring Fluid Degradation via Spectroscopy

Objective: To quantitatively assess the degradation of the fluid during an experiment.

Methodology (FTIR Spectroscopy):

  • Baseline Spectrum: Before starting your experiment, acquire a Fourier-Transform Infrared (FTIR) spectrum of the fresh this compound.

  • Sampling: At regular intervals during your experiment, take a small aliquot of the fluid.

  • Spectrum Acquisition: Acquire an FTIR spectrum of the aged sample under the same conditions as the baseline.

  • Analysis:

    • Compare the aged spectrum to the baseline. Look for changes in specific regions:

      • Broadening of the Si-O-Si stretch (~1000-1100 cm⁻¹): This can indicate changes in the siloxane backbone structure.

      • Appearance of a broad O-H stretch (~3200-3600 cm⁻¹): This indicates the formation of silanol (Si-OH) groups, a product of hydrolysis or oxidation.

      • Appearance of a C=O stretch (~1700-1750 cm⁻¹): This is a strong indicator of oxidative degradation, as methyl groups can be oxidized to carbonyl-containing species.

    • The growth of these new peaks over time can be used to semi-quantitatively track the extent of degradation.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for monitoring fluid degradation.

References

  • Enparticles. (n.d.). DIFFUSION PUMP MAINTENANCE GUIDE. Diffusion Pump Oil by Enparticles. Retrieved from [Link]

  • Brook, M. A., Yepremyan, A., Lu, G., Melendez-Zamudio, M., Hrabowyj, D. J., & Gale, C. B. (2022). Antioxidant silicone oils from natural antioxidants. Green Chemistry, 24(22), 8751–8759. Retrieved from [Link]

  • Enparticles. (n.d.). DIFFUSION PUMP OIL CONTAMINATION. Diffusion Pump Oil by Enparticles. Retrieved from [Link]

  • Losada-Barreiro, S., & Bravo-Díaz, C. (2017). Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena. Antioxidants, 6(4), 97. Retrieved from [Link]

  • Yang, H., Wang, H., Zhong, L., Zhang, J., & Liu, Y. (2014). High-Temperature Antioxidant Screening for Silicone Oil. Applied Mechanics and Materials, 651-653, 333-336. Retrieved from [Link]

  • Agilent. (n.d.). Maintenance and Troubleshooting of Oil Diffusion Pumps. Retrieved from [Link]

  • Camacho, W., & Grassie, N. (1987). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability, 17(4), 327-340. Retrieved from [Link]

  • Brook, M. A., Yepremyan, A., Lu, G., Melendez-Zamudio, M., Hrabowyj, D. J., & Gale, C. B. (2022). Preparation of antioxidant-modified silicones. ResearchGate. Retrieved from [Link]

  • Dow. (2009). Exploring the High Temperature Reliability Limits for Silicone Adhesives. Retrieved from [Link]

  • Google Patents. (2008). CN101235202A - A kind of silicone oil antioxidant.
  • Dow. (2017). SAFETY DATA SHEET DOW CORNING(R) 705 DIFFUSION PUMP FLUID. Retrieved from [Link]

  • Boussiron, L., et al. (2021). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 13(16), 2743. Retrieved from [Link]

  • Brook, M. A., et al. (2022). Antioxidant Silicone Oils from Natural Antioxidants. ResearchGate. Retrieved from [Link]

  • Jia, Z., et al. (2023). Aging Analysis of HTV Silicone Rubber Under Coupled Corona Discharge, Humidity and Cyclic Thermal Conditions. Polymers, 15(21), 4259. Retrieved from [Link]

  • MDPI. (2023). A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers. Polymers, 15(21), 4259. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl pentaphenyl trisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

  • NASA. (1972). Improved method for reclaiming vacuum diffusion pump oil. NASA Technical Reports Server. Retrieved from [Link]

  • Purdue University. (2015). DOW CORNING(R) 705 DIFFUSION PUMP FLUID Safety Data Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of Carboxyl Modified Polyether Polysiloxane Surfactant for the Biodegradable Foam Fire Extinguishing Agents. Molecules, 28(8), 3501. Retrieved from [Link]

  • Parameswaran, S., et al. (2019). Understanding the Effects of In-Service Temperature and Functional Fluid on the Ageing of Silicone Rubber. Polymers, 11(3), 429. Retrieved from [Link]

  • IKS PVD Technology. (2022). Oil diffusion pump troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Polymers, 15(20), 4089. Retrieved from [Link]

  • Gissinger, J. R., et al. (2020). Molecular Dynamics Simulation of Silicone Oil: Degradation upon Oscillatory Testing. Polymers, 12(10), 2351. Retrieved from [Link]

  • Dow. (n.d.). Dow Corning® 702, 704, 705 Diffusion Pump Fluids. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Parameswaran, S., et al. (2019). Understanding the Effects of In-Service Temperature and Functional Fluid on the Ageing of Silicone Rubber. Polymers, 11(3), 429. Retrieved from [Link]

  • Thomas, S., et al. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Polymers, 14(19), 4159. Retrieved from [Link]

  • Gluespec. (n.d.). DOWSIL™ 702, 704, 705 Diffusion Pump Fluid. Retrieved from [Link]

  • Zhang, L., et al. (2014). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Journal of Applied Polymer Science, 131(15). Retrieved from [Link]

  • ULVAC. (n.d.). Oil diffusion pump|Troubleshooting|How to. ULVAC SHOWCASE. Retrieved from [Link]

  • Macon Research. (2023, January 20). When to use a high temperature silicone oil?. Retrieved from [Link]

  • Wang, H., et al. (2022). Molecular Dynamics Simulation and the Regeneration and Diffusion Effects of Waste Engine Oil in Aged Asphalt Binder. Materials, 15(19), 6889. Retrieved from [Link]

  • Zheng, S., et al. (2023). Antioxidant Silicone Elastomers without Covalent Cross-Links. ACS Omega, 8(18), 16421–16428. Retrieved from [Link]

  • Silico. (n.d.). Methyl Phenyl Silicone Fluid. Retrieved from [Link]

  • Edwards Vacuum. (2010). MATERIAL SAFETY DATA SHEET PRODUCT NAME : DIFFUSION PUMP FLUIDS - DC702/704EU/705. Retrieved from [Link]

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Technical Support Center: Optimizing Dow Corning 705 Performance in Mass Spectrometers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DOWSIL™ 705 Diffusion Pump Fluid (formerly Dow Corning 705). This guide is designed for researchers, scientists, and drug development professionals who rely on high-vacuum mass spectrometry and seek to maximize the performance and longevity of their systems. Here, we will address common challenges and provide in-depth, actionable solutions in a straightforward question-and-answer format.

DOWSIL™ 705 is a single-component, pentaphenyltrimethyltrisiloxane-based silicone fluid engineered for ultra-high vacuum applications.[1][2] Its exceptional thermal and chemical stability, coupled with a very low vapor pressure, makes it a preferred choice for achieving the clean, deep vacuum required for sensitive mass spectrometry analyses.[1][3][4] However, optimal performance is contingent on proper system setup, operation, and maintenance. This guide will help you navigate the intricacies of using DC 705 to achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What makes DOWSIL™ 705 a good choice for mass spectrometers?

A1: DOWSIL™ 705 is ideal for mass spectrometry for several key reasons:

  • Ultra-High Vacuum Capability: It is designed to achieve pressures in the 10⁻⁹ to 10⁻¹⁰ torr range without trapping, and even down to 10⁻¹¹ torr with trapping.[3][4][5] This level of vacuum is critical for minimizing background noise and ensuring high sensitivity.

  • Low Backstreaming: Due to its low vapor pressure, DC 705 exhibits minimal backstreaming, which is the migration of pump fluid into the vacuum chamber.[3][6][7] This reduces contamination of the ion source and mass analyzer, leading to cleaner spectra.[8][9]

  • High Thermal and Oxidative Stability: The fluid is chemically inert and resistant to oxidation, even at high operating temperatures.[10][11][12] This translates to a longer service life and less frequent, time-consuming maintenance compared to hydrocarbon-based oils.[3][13]

  • Radiation Resistance: DC 705 has the highest phenyl content of all silicone diffusion pump fluids, giving it excellent resistance to radiation.[3][5]

Q2: When should I choose DOWSIL™ 705 over other diffusion pump fluids like DC 704?

A2: While both are excellent silicone-based fluids, the choice depends on your specific vacuum requirements.

  • DOWSIL™ 705 is the premium choice for applications demanding ultra-high vacuum (UHV), such as surface science or high-resolution mass spectrometry. Its extremely low vapor pressure makes it superior for achieving the cleanest possible vacuum.[1][14]

  • DOWSIL™ 704 is a more general-purpose fluid suitable for high-vacuum applications in the 10⁻⁶ to 10⁻⁸ torr range (untrapped).[3] It is a robust and reliable option for many standard mass spectrometry applications.

In essence, if your experiments are highly sensitive to background contamination or require the lowest possible pressures, DC 705 is the recommended fluid.[15]

Troubleshooting Guide

This section addresses specific performance issues you may encounter when using DOWSIL™ 705 in your mass spectrometer's diffusion pump.

Issue 1: High Background Noise or Contamination Peaks in Mass Spectra

Q: I'm seeing unexpected peaks in my mass spectra, possibly related to the diffusion pump fluid. What's causing this and how can I fix it?

A: High background noise or the presence of silicone-related peaks (e.g., m/z 73, 147, 207) is often a result of fluid backstreaming or degradation.

Possible Causes and Solutions:

  • Improper Operating Procedure:

    • Cause: Venting the vacuum chamber while the diffusion pump is still hot is a common cause of widespread oil contamination.[6] This can also occur if the foreline pressure is too high.

    • Solution: Always allow the diffusion pump to cool down completely before venting the system. Ensure your roughing pump is maintaining the appropriate foreline pressure for the diffusion pump to operate effectively.

  • Fluid Degradation:

    • Cause: Although highly stable, DC 705 can degrade over time, especially if exposed to air at high temperatures or if the pump is overheating. This breakdown can produce lower molecular weight, more volatile fragments that can enter the mass spectrometer.[8]

    • Solution: Implement a regular maintenance schedule. For silicone-based fluids, an oil change may be required every 12-18 months, or more frequently depending on usage and potential for contamination.[13]

  • System Leaks:

    • Cause: A leak in the vacuum system can increase the pressure to a point where the diffusion pump can no longer work effectively, leading to increased backstreaming.

    • Solution: Perform a thorough leak check of your system using a helium leak detector. Pay close attention to all seals and fittings.

Issue 2: Poor Ultimate Vacuum (Pressure is Too High)

Q: My system is not reaching its expected base pressure with DC 705. What should I check?

A: Failure to reach the target vacuum level can be due to a variety of factors related to the pump fluid, the system, and operational parameters.

Troubleshooting Workflow:

cluster_solutions Corrective Actions start High System Pressure check_fluid Check Fluid Level & Condition start->check_fluid check_cooling Verify Cooling Water Flow & Temp check_fluid->check_cooling Fluid OK add_fluid Add or Replace Fluid check_fluid->add_fluid Low/Contaminated check_heater Inspect Heater Function check_cooling->check_heater Cooling OK adjust_cooling Adjust Flow/Temp check_cooling->adjust_cooling Inadequate check_forepressure Check Foreline Pressure check_heater->check_forepressure Heater OK replace_heater Replace Heater check_heater->replace_heater Faulty leak_check Perform System Leak Check check_forepressure->leak_check Forepressure OK service_roughing Service Roughing Pump check_forepressure->service_roughing Too High end_point System Optimized leak_check->end_point No Leaks Found repair_leak Repair Leak leak_check->repair_leak Leak Detected

Sources

Side reactions to consider when using 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane as a reactant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS No. 3390-61-2). This robust organosiloxane is prized for its exceptional thermal stability and is frequently used as a high-temperature fluid or a synthetic intermediate.[1][2][3] Its unique structure, featuring both electron-donating methyl groups and bulky, stabilizing phenyl groups, confers a high degree of durability. However, like all siloxanes, the Si-O-Si backbone possesses inherent reactivity that can manifest as side reactions under specific experimental conditions.

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these potential reactions. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate issues, diagnose problems, and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Reactivity & Stability

This section addresses the most common inquiries our application scientists receive regarding the handling and reactivity of this specific trisiloxane.

Q1: What are the primary, non-thermal side reactions I should be aware of when using this trisiloxane as a reactant?

A: The most prevalent side reactions involve the siloxane (Si-O-Si) backbone itself. While significantly more stable than many organic linkages, the siloxane bond is susceptible to two main pathways under typical (non-pyrolytic) reaction conditions:

  • Siloxane Bond Scrambling (or Rearrangement): This is an equilibrium-driven process where Si-O-Si bonds are cleaved and reformed, leading to a redistribution of siloxane units.[4][5] Instead of your starting trisiloxane, you may generate a statistical mixture of shorter (disiloxane) and longer (tetrasiloxane, etc.) chains, or cyclic species. This reaction is efficiently catalyzed by both acids and bases.[6][7]

  • Hydrolysis: In the presence of water, the siloxane bonds can be cleaved to form silanols (Si-OH).[6][8] This is often the first step in degradation pathways. The resulting silanols can be stable intermediates or can subsequently undergo condensation to reform siloxane bonds, potentially leading back to scrambled products or other unintended structures.[6][9]

Q2: How do acidic or basic conditions specifically promote these side reactions?

A: The mechanism of siloxane bond cleavage is highly dependent on pH. Understanding this is key to controlling your reaction environment.

  • Under Acidic Conditions: The reaction is typically initiated by the protonation of the siloxane oxygen atom.[6][8] This makes the adjacent silicon atom significantly more electrophilic and thus more susceptible to nucleophilic attack, even by weak nucleophiles like water. The cleavage of the Si-O bond is a crucial step in many acid-catalyzed silicone processes.[6][10]

  • Under Basic Conditions: A strong nucleophile (e.g., hydroxide, alkoxide) directly attacks the electron-deficient silicon atom. This forms a pentacoordinate siliconate intermediate, which then resolves by cleaving a Si-O bond to release a silanolate anion (Si-O⁻).[5] This newly formed silanolate is itself a potent nucleophile that can attack another siloxane bond, propagating the rearrangement process.[4][11]

Q3: My reaction must be run in a protic solvent. How significant is the risk of hydrolysis?

A: The risk is substantial and should be actively managed. While neutral hydrolysis of robust phenyl-substituted siloxanes is slow, it is markedly accelerated by acid or base catalysts.[8][12] If your reaction conditions are acidic or basic, using a protic solvent (like an alcohol or water) provides a ready source for both hydrolysis (cleavage by water) and alcoholysis (cleavage by alcohol). The resulting silanols (Si-OH) are often weaker acids than common laboratory acids but can participate in further condensation reactions, complicating your product mixture.[12]

Q4: What is the thermal stability of this compound, and what byproducts should I expect at high temperatures?

A: The high phenyl content of this molecule provides excellent thermal and oxidative stability.[1][13] Polyphenylmethylsiloxanes can be stable for thousands of hours at 250°C in an oxygen-free system.[1] However, degradation will occur at higher temperatures.

  • In an Inert Atmosphere: At temperatures exceeding 350-400°C, the primary degradation pathway is often an "unzipping" or "back-biting" mechanism, especially if trace silanol end-groups are present.[7][14][15] This leads to the formation of thermodynamically stable cyclic siloxanes. A secondary pathway involves the cleavage of Si-C and C-H bonds, which for this molecule can liberate benzene as a significant byproduct.[16]

  • In the Presence of Oxygen: Oxidative degradation will occur at lower temperatures than thermal degradation. The phenyl groups offer better protection against oxidation than methyl groups.[1][13] However, at elevated temperatures, oxidation can lead to cross-linking (gelation) and the formation of silica (SiO₂), along with various organic byproducts.[2]

Part 2: Troubleshooting Guide

This section provides a scenario-based approach to diagnosing common experimental problems.

Scenario 1: My reaction produced a complex mixture of different siloxanes, and my desired product yield is low.

  • Probable Cause: Siloxane Bond Rearrangement. Your reaction conditions likely contain trace acidic or basic impurities that are catalyzing the scrambling of the trisiloxane backbone.

  • Diagnostic Steps:

    • Check pH: Test the pH of all reagents and solvents. Common sources of acidity include chlorinated solvents (which can generate HCl) or acidic catalysts. Basic impurities can arise from glass surfaces (especially new glassware) or basic reagents.

    • Analyze Byproducts: Use GC-MS or LC-MS to identify the impurities. If you see a distribution of siloxanes with varying chain lengths (e.g., disiloxanes, tetrasiloxanes), rearrangement is almost certainly the culprit.

    • Review Catalyst: If you are using a catalyst, assess its potential to interact with the siloxane. Lewis acids and strong Brønsted acids/bases are known promoters of this side reaction.[7][17]

  • Mitigation Strategy:

    • Thoroughly purify and dry all solvents and reagents.

    • Use buffered conditions if compatible with your desired reaction.

    • Consider using glassware that has been passivated (e.g., silylated) to remove active acidic/basic sites.

    • If possible, choose a catalyst known to be inert to the siloxane backbone.

Scenario 2: My NMR and/or IR analysis shows unexpected peaks corresponding to silanols (Si-OH).

  • Probable Cause: Hydrolysis. Adventitious moisture is reacting with the siloxane backbone.

  • Diagnostic Steps:

    • Confirm Moisture: This is the most direct cause. Review your procedures for drying solvents, reagents, and glassware. Was the reaction run under a truly inert atmosphere (e.g., Argon or Nitrogen)?

    • Correlate with pH: Hydrolysis is much faster under acidic or basic conditions.[6][8] If your reaction is catalyzed, the catalyst is likely accelerating the hydrolysis.

    • Work-up Analysis: Did the silanol appear after the aqueous work-up? The pH of your wash solutions can induce hydrolysis during extraction and purification.

  • Mitigation Strategy:

    • Employ rigorous anhydrous techniques (see Protocol 1 below).

    • If an aqueous work-up is necessary, use buffered, neutral water and minimize contact time.

    • Consider quenching the reaction with a non-aqueous agent before extraction.

Part 3: Visualization & Data Summary

Visualizing the mechanisms and troubleshooting pathways can provide clarity and guide experimental design.

Diagrams

Siloxane_Rearrangement cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start R₃Si-O-SiR₃ A_Protonated R₃Si-O(H)⁺-SiR₃ (Activated Siloxane) A_Start->A_Protonated + H⁺ A_H H⁺ A_Attack Pentacoordinate Intermediate A_Protonated->A_Attack + Nucleophile (e.g., H₂O) A_Nu Nu: A_Products R₃Si-Nu + HO-SiR₃ (Cleavage Products) A_Attack->A_Products Bond Cleavage B_Start R₃Si-O-SiR₃ B_Attack [R₃Si(OH)-O-SiR₃]⁻ (Pentacoordinate Intermediate) B_Start->B_Attack + OH⁻ B_OH OH⁻ B_Products R₃Si-OH + ⁻O-SiR₃ (Silanolate Anion) B_Attack->B_Products Bond Cleavage B_Propagate Propagates Rearrangement B_Products->B_Propagate

Caption: Mechanisms of acid- and base-catalyzed siloxane bond cleavage.

Troubleshooting_Flowchart Start Problem: Low Yield / Impure Product Analyze_Impurity Analyze Byproduct Structure (GC-MS, NMR) Start->Analyze_Impurity Check_Moisture Check for Moisture Source (Solvents, Air, Reagents) Sol_Dry Solution: Implement Rigorous Anhydrous Technique Check_Moisture->Sol_Dry Check_pH Check for Acid/Base Source (Catalyst, Glassware, Impurities) Sol_Neutralize Solution: Neutralize/Buffer Reaction; Passivate Glassware Check_pH->Sol_Neutralize Is_Silanol Silanol (Si-OH) Detected? Analyze_Impurity->Is_Silanol IR/NMR Data Is_Scrambled Distribution of Siloxanes Detected? Analyze_Impurity->Is_Scrambled MS Data Is_Silanol->Is_Scrambled No Cause_Hydrolysis Root Cause: Hydrolysis Is_Silanol->Cause_Hydrolysis Yes Is_Scrambled->Start No/ Other Issue Cause_Rearrangement Root Cause: Rearrangement Is_Scrambled->Cause_Rearrangement Yes Cause_Hydrolysis->Check_Moisture Cause_Rearrangement->Check_pH

Caption: Troubleshooting flowchart for unexpected reaction outcomes.

Data Summary Table
Side ReactionKey TriggersPrimary ByproductsRecommended Mitigation Strategy
Siloxane Rearrangement Acidic or basic catalysts/impuritiesMixture of linear and cyclic siloxanes of varying lengthsPurify reagents, use passivated glassware, buffer reaction medium to neutral pH.
Hydrolysis Water, especially under acidic or basic conditionsSilanols (R₃Si-OH)Employ strict anhydrous techniques; use neutral, buffered aqueous work-ups.
Thermal Degradation High temperatures (>350°C), especially in presence of O₂Cyclic siloxanes, benzene, silica (SiO₂)Operate below the thermal limit; ensure a robust inert atmosphere for high-T reactions.
Part 4: Experimental Protocols

To ensure the integrity of your experiments, we recommend adopting the following self-validating protocols.

Protocol 1: Ensuring Rigorous Anhydrous Reaction Conditions
  • Glassware Preparation:

    • Oven-dry all glassware at 120°C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, cool in a desiccator over a strong desiccant (e.g., P₂O₅).

  • Solvent & Reagent Preparation:

    • Use freshly distilled, anhydrous-grade solvents. Solvents should be stored over activated molecular sieves (3Å or 4Å).

    • Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven before use.

  • Reaction Setup & Execution:

    • Set up the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or in a glovebox.

    • Monitor the reaction for any signs of moisture ingress (e.g., cloudiness).

  • Validation:

    • A control reaction run without your primary reactant but with a moisture indicator (e.g., a small amount of a ketyl radical solution) can validate the dryness of your setup.

Protocol 2: Neutral Work-up to Prevent Artifact Formation
  • Quenching:

    • If applicable, cool the reaction to 0°C.

    • Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7) instead of pure water or strong acid/base. This helps to neutralize any catalytic species without introducing harsh pH conditions.

  • Extraction:

    • Extract the product with a minimally polar, dry organic solvent (e.g., diethyl ether, ethyl acetate).

    • Minimize the duration of the aqueous contact. Perform extractions quickly and efficiently.

  • Drying & Concentration:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent in vacuo at a low temperature to prevent any potential on-rotovap thermal degradation.

  • Validation:

    • Analyze a crude aliquot of the reaction mixture before work-up and compare it to the post-work-up material. The absence of new impurity peaks validates that your work-up procedure is not generating artifacts.

References
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  • Mabry, J. M., et al. (2012). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Inorganic Chemistry, 51(15), 8303-8309. [Link]

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  • Thompson, T. (2024). Engineered enzymes break down silicon–carbon bonds in siloxane, an emerging pollutant. Chemistry World. [Link]

  • Chojnowski, J., & Charkiewicz, J. (2007). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Silanols. A Theoretical Study. ResearchGate. [Link]

  • Milliken. (n.d.). Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [Link]

  • Enthaler, S., & Enthaler, M. (2020). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Sustainable Energy & Fuels, 4(7), 3298-3323. [Link]

  • Mingyi. (n.d.). Phenyl silicone resin: synthesis, modification and frontier exploration. [Link]

  • Deriabin, K. V., Filippova, S. S., & Islamova, R. M. (2023). Self-Healing Silicone Materials: Looking Back and Moving Forward. Polymers, 15(14), 3099. [Link]

  • St-Onge, P., & Schaper, F. (2020). Mechanisms for the breakdown of siloxanes by various processes. ResearchGate. [Link]

  • Kuniyoshi, M. K., et al. (2012). Phenyl-Substituted Siloxane Hybrid Gels that Soften Below 140°C. CUNY Academic Works. [Link]

  • Wang, H., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 11(1), 17. [Link]

  • Hurd, D. T., Osthoff, R. C., & Corrin, M. L. (1954). The Mechanism of the Base-catalyzed Rearrangement of Organopolysiloxanes. Journal of the American Chemical Society, 76(1), 249-252. [Link]

  • Laine, R. M., & Furgal, J. C. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 169. [Link]

  • Deshpande, G., & Rezac, M. E. (2001). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability, 74(2), 363-370. [Link]

  • MacPhail, B., & Brook, M. A. (2018). Facile synthesis of phenyl-rich functional siloxanes from simple silanes. Dalton Transactions, 47(1), 125-134. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE. [Link]

  • Nakagawa, R., et al. (2021). Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. New Journal of Chemistry, 45(4), 2110-2117. [Link]

  • Li, J., et al. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. RSC Advances, 13(17), 11462-11470. [Link]

  • Cazacu, M., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Polymers, 14(23), 5278. [Link]

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  • Zhang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances, 11(50), 31633-31641. [Link]

  • Kumar, S., & Kumar, R. (2022). (a) Reactivity of silane(s) and silanols. Silanols are most stable at... ResearchGate. [Link]

  • Scheschkewitz, D. (2023). Are Si–C bonds formed in the environment and/or in technical microbiological systems? Ambio, 52(7), 1317-1321. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethyl pentaphenyl trisiloxane. PubChem Compound Database. [Link]

  • Silicones Europe. (n.d.). The Unique Physico-Chemical Properties of Siloxanes. [Link]

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). [Link]

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How to extend the operational lifetime of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane Fluids

Welcome to the technical support guide for this compound, a high-stability methyl phenyl silicone fluid. This document is designed for researchers, scientists, and drug development professionals who utilize this fluid in demanding applications such as high-vacuum diffusion pumps, high-temperature heat transfer systems, and as a dielectric coolant. Our goal is to provide you with the expert insights and actionable protocols necessary to diagnose issues, prevent premature degradation, and significantly extend the operational lifetime of your fluid.

The unique structure of this trisiloxane, featuring a robust silicon-oxygen backbone fortified with stabilizing phenyl groups, provides exceptional thermal and oxidative resistance compared to standard polydimethylsiloxane (PDMS) fluids.[1][2][3] However, under the extreme conditions of many scientific applications, degradation is inevitable without proper management. This guide provides a systematic approach to maximizing fluid performance and longevity.

Part 1: Frequently Asked Questions - Understanding Fluid Degradation

This section addresses the fundamental mechanisms that compromise the integrity of this compound. Understanding these pathways is the first step toward effective troubleshooting and prevention.

Q1: What are the primary ways this silicone fluid degrades during operation?

There are three primary degradation pathways: thermal decomposition, oxidation, and hydrolysis.[4] The dominant pathway depends on your specific operating conditions, namely temperature, atmospheric composition, and the presence of contaminants like water.

Q2: How does thermal decomposition occur and at what temperatures?

In an inert atmosphere (e.g., nitrogen, argon, or high vacuum), the fluid's strong silicon-oxygen (Si-O) backbone allows it to be stable at high temperatures.[5] However, once a threshold temperature is exceeded (typically above 300°C for phenyl-containing silicones), the Si-O bonds can begin to break and reform.[5][6] This process, often called depolymerization or "back-biting," results in the formation of smaller, more volatile cyclic siloxane oligomers.[7][8] This leads to a loss of fluid volume and can compromise vacuum depth in diffusion pump applications. The presence of phenyl groups on the siloxane backbone significantly raises the temperature at which this thermal degradation begins compared to standard dimethyl silicones.[1][9]

Q3: What is oxidative degradation and why is it often the main concern?

Oxidative degradation occurs when the fluid reacts with oxygen at elevated temperatures.[5] This is the most common failure mode in systems not maintained under a strict inert atmosphere. Instead of the Si-O backbone cleaving, the oxygen attacks the organic methyl (CH₃) and phenyl (C₆H₅) side groups. This reaction forms byproducts that can lead to cross-linking between polymer chains, causing a progressive increase in viscosity, darkening of the fluid color, and eventually, the formation of sludge or gel.[4][10] The phenyl groups offer enhanced resistance to oxidation, which is a key advantage of this fluid.[1][2]

Q4: My application involves aqueous solutions. How does hydrolysis affect the fluid?

Hydrolysis is the cleavage of the Si-O-Si siloxane bond by water molecules.[11][12] This reaction is significantly accelerated in the presence of strong acids (pH < 2) or bases (pH > 12) and at higher temperatures.[11][13][14] The reaction produces silanols (Si-OH), which can alter the fluid's properties. While this fluid is highly hydrophobic, prolonged contact with water, especially under harsh pH conditions or as steam, can lead to degradation.[4] In most high-temperature, sealed applications, moisture contamination is the primary enabler of hydrolysis.

Visualizing Degradation Pathways

The following diagram illustrates the three primary stress vectors that can act upon the this compound molecule.

cluster_molecule This compound Molecule Si-O-Si Backbone + Methyl & Phenyl Side Groups Thermal High Temperature (>300°C, Inert Atm.) Molecule->Thermal Oxidative High Temperature + Oxygen Molecule->Oxidative Hydrolytic Water/Moisture + Temp, pH Extremes Molecule->Hydrolytic Depolymerization Mechanism: Backbone Scission (Depolymerization) Thermal->Depolymerization SideChainAttack Mechanism: Side-Group Oxidation (Cross-linking) Oxidative->SideChainAttack Hydrolysis Mechanism: Backbone Cleavage (Hydrolysis) Hydrolytic->Hydrolysis Volatiles Result: Volatile Cyclic Siloxanes (Fluid Loss) Depolymerization->Volatiles Viscosity Result: Viscosity Increase, Sludge, Gelation SideChainAttack->Viscosity Silanols Result: Silanol Formation (Property Change) Hydrolysis->Silanols

Caption: Primary degradation pathways for the siloxane fluid.

Part 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose common problems, understand their root causes, and implement effective solutions.

Observed Symptom Probable Cause(s) Recommended Actions & Explanations
Fluid is darkening (yellow to brown) Oxidative Degradation: This is the most common cause. The fluid is reacting with oxygen at high temperatures, forming chromophores (color bodies).1. Purge with Inert Gas: If possible, operate the system under a nitrogen or argon atmosphere to displace oxygen.[5]2. Check System Integrity: Inspect for and repair any leaks that could allow air ingress, especially in vacuum systems.[15]3. Consider Antioxidants: For open or semi-sealed systems, adding a compatible high-temperature antioxidant can inhibit the oxidation process.[16][17] (See Protocol 2).
Viscosity is increasing noticeably Advanced Oxidative Degradation: Cross-linking of the siloxane chains is occurring due to oxidation, which directly increases viscosity.[5][10]Contamination: Introduction of an incompatible fluid or reactive contaminant.1. Confirm Oxidation: An increase in the fluid's acid number will confirm oxidation is the cause.2. Implement Oxygen Control: Follow the steps for fluid darkening. If viscosity has increased significantly, the fluid's performance is compromised and it should be replaced after a thorough system flush.3. Verify Contaminants: Review handling procedures to ensure no foreign materials are being introduced.
System shows pressure instability or poor vacuum (Diffusion Pump) Thermal Decomposition: The fluid is breaking down into more volatile, lower molecular weight cyclic siloxanes, increasing the vapor pressure in the system.[7]Low Fluid Level: Insufficient fluid leads to overheating and excessive decomposition.[18][19]Air Leak: A leak overwhelms the pump's capacity.[15]1. Check Operating Temperature: Ensure heaters and cooling systems are functioning correctly to avoid localized overheating.[20] Overheating is a primary cause of thermal breakdown.[18]2. Verify Fluid Level: Check the fluid level when the pump is cold and replenish as needed.[19]3. Leak Check the System: Perform a thorough leak check of all seals and connections.
Formation of solid deposits or "coking" Severe Thermal/Oxidative Stress: Extreme temperatures, especially in the presence of oxygen, can cause the fluid to decompose into carbonaceous and siliceous residues.[18][21]1. Immediate Shutdown & Cleaning: This indicates critical failure. The system must be shut down, drained, and meticulously cleaned to remove all deposits, which can otherwise catalyze further degradation.2. Re-evaluate Operating Parameters: Your operating temperature likely exceeds the fluid's limits for the given atmosphere. Reduce temperature or significantly improve inerting/vacuum.
Fluid appears cloudy or hazy Water Contamination: The fluid has absorbed moisture, forming a microemulsion.[4]1. Dehydrate the Fluid: For minor contamination, applying a vacuum to the heated fluid (vacuum degassing) can remove dissolved water.2. Replace if Severe: If cloudiness persists, the fluid may be hydrolytically damaged and should be replaced. Ensure the new fluid is handled to prevent moisture exposure.
Troubleshooting Workflow

Use this logical diagram to guide your diagnostic process when encountering a fluid-related issue.

Start Problem Observed (e.g., Dark Fluid, High Viscosity) IsSystemVacuum Is the system under vacuum? Start->IsSystemVacuum CheckLeaks Primary Suspect: Air Leak Action: Leak check system, check seals. IsSystemVacuum->CheckLeaks Yes CheckOxidation Primary Suspect: Oxidation Action: Purge with N2/Ar, check for air sources. IsSystemVacuum->CheckOxidation No IsTempHigh Is operating temperature >250°C? IsMoisturePresent Any signs of moisture/cloudiness? IsTempHigh->IsMoisturePresent No CheckThermal Suspect: Thermal Breakdown Action: Verify heater/cooler function. Ensure correct fluid level. IsTempHigh->CheckThermal Yes CheckHydrolysis Suspect: Hydrolysis Action: Dehydrate fluid or replace. Improve handling procedures. IsMoisturePresent->CheckHydrolysis Yes ReplaceFluid End Point: Fluid is compromised. Action: Clean system & replace fluid. IsMoisturePresent->ReplaceFluid No (Degradation likely advanced) CheckLeaks->IsTempHigh CheckOxidation->IsTempHigh CheckThermal->IsMoisturePresent CheckHydrolysis->ReplaceFluid

Caption: A logical workflow for troubleshooting fluid degradation issues.

Part 3: Proactive Lifetime Extension: Protocols & Best Practices

Preventing degradation is more effective and economical than troubleshooting failures. The following protocols provide a framework for maximizing the operational life of your fluid.

Protocol 1: System Preparation and Fluid Installation

The causality behind this protocol is simple: residual contaminants from previous experiments, cleaning agents, or atmospheric exposure can catalyze degradation. A clean, passive, and dry system is essential for long life.

Methodology:

  • Mechanical Cleaning: Disassemble the system as much as possible. Mechanically remove any sludge, coke, or particulate residue.

  • Solvent Flushing: Select a solvent in which the siloxane fluid is soluble (e.g., heptane, toluene). Flush the system thoroughly to remove all residual oil. Follow with a flush of a volatile, polar solvent like acetone or isopropanol to remove the non-polar solvent.

  • Drying: Thoroughly dry the system to remove all solvent traces. A bake-out under vacuum is the gold standard. This step is critical to remove adsorbed water from system surfaces, preventing hydrolysis.[4]

  • Fluid Installation: Install the new this compound fluid into the cool, dry, clean system. Minimize exposure to atmospheric air during transfer.

  • Inert Gas Purge: Before heating, purge the system headspace with a dry inert gas like nitrogen or argon to displace oxygen and moisture.

Protocol 2: (Advanced) Mitigation of Oxidation with Antioxidants

For applications where operating in a completely inert atmosphere is not feasible, the addition of a high-temperature antioxidant can significantly slow the rate of oxidative degradation.[16][17] This is an advanced technique that requires careful selection and validation.

Causality: Antioxidants are sacrificial molecules that preferentially react with oxygen or the initial radical species formed during oxidation, protecting the siloxane fluid's organic side groups.[16]

Methodology:

  • Antioxidant Selection: Choose an antioxidant designed for high-temperature silicone or synthetic hydrocarbon systems. Phenyl-based antioxidants, such as certain phenyl sulfides or aminic antioxidants, have shown efficacy.[16][17]

  • Compatibility Test: Before adding to your main system, perform a small-scale compatibility test. Mix the intended concentration (typically 0.1% to 1.0% by weight) of the antioxidant into the siloxane fluid. Heat the mixture in a glass vial to your operating temperature for several hours. Observe for any precipitation, color change, or gelation.

  • Dosing: If compatible, add the precise amount of antioxidant to the fluid before installation. Ensure thorough mixing.

  • Self-Validation: Monitor the fluid's viscosity and color over time and compare it to a non-stabilized batch under similar conditions. A significantly slower rate of change validates the effectiveness of the antioxidant package.

Protocol 3: Routine Analytical Monitoring

Regularly analyzing the fluid's condition allows you to track its health and replace it based on data, not guesswork, preventing unexpected failures.

Technique Parameter Measured Interpretation of Results
Visual Inspection Color & ClarityDarkening: Indicates oxidation.[10]Cloudiness: Indicates water contamination.
Kinematic Viscosity (ASTM D445) FluidityIncrease >15-20%: Significant oxidation and cross-linking.[5]Decrease: Potential thermal scission or contamination with a lower viscosity fluid.
Acid Number (ASTM D974) Acidic ByproductsIncrease: Confirms oxidative degradation is occurring, forming organic acid byproducts.[16]
FTIR Spectroscopy Chemical StructureAppearance/Growth of Carbonyl Peak (~1700-1730 cm⁻¹): Definitive evidence of oxidation of the organic side groups.[22]
Headspace GC-MS Volatile ComponentsDetection of Cyclic Siloxanes (D3, D4, etc.): Indicates thermal degradation via depolymerization is occurring.[7][23]

References

  • Clearco Products. (n.d.). Introduction to Silicone Fluids. Clearco Products. [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]

  • Scientific.Net. (n.d.). High-Temperature Antioxidant Screening for Silicone Oil. Scientific.Net. [Link]

  • GlobeCore.com. (2024, October 4). What factors contribute to silicone oil degradation over time?. GlobeCore.com. [Link]

  • Deep Sea. (2025, July 29). How does silicone oil 500 change its properties over time?. Deep Sea Blog. [Link]

  • Ducom, G., et al. (2013). Hydrolysis of PDMS fluids in controlled aqueous conditions. Water Science & Technology, 68(4), 814-820. [Link]

  • Örn, A. (n.d.). Degradation studies on polydimethylsiloxane. Doria. [Link]

  • Unknown. (n.d.). Methyl Phenyl Silicone Fluid. [Link]

  • Shin-Etsu Silicones. (n.d.). Silicone Fluids:The Unique Properties of Silicones. Shin-Etsu Silicones. [Link]

  • ResearchGate. (n.d.). High-Temperature Antioxidant Screening for Silicone Oil. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reduction of target siloxanes during hydrolysis experiments conducted.... ResearchGate. [Link]

  • AB Specialty Silicones. (n.d.). Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. AB Specialty Silicones. [Link]

  • ResearchGate. (2025, August 6). The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis. ResearchGate. [Link]

  • Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]

  • DTIC. (2013, April 2). Synthesis and Testing of Hydrolysis Resistant Siloxane Surfactants as Additives for Pool Fire Suppression. DTIC. [Link]

  • Wikipedia. (n.d.). Siloxane. Wikipedia. [Link]

  • ACS Publications. (n.d.). High Temperature Antioxidants for Hydraulic Fluids and Lubricants.Evaluation and Mechanism of Protection of a Silicone Fluid. Journal of Chemical & Engineering Data. [Link]

  • Silibase Silicone. (2025, November 28). Diffusion Pump Oil Usage and Maintenance Guide. Silibase Silicone. [Link]

  • Ipsen Global. (n.d.). Troubleshooting Checklist - Diffusion Pump Backstreaming. Ipsen Global. [Link]

  • Silico. (n.d.). Phenyl Silicone Fluids for High Temperature & Vacuum Applications. Silico. [Link]

  • Agilent. (n.d.). Maintenance and Troubleshooting of Oil Diffusion Pumps. Agilent. [Link]

  • SiSiB SILICONES. (n.d.). Phenyl Silicone Fluids. SiSiB SILICONES. [Link]

  • Matrix Lubricants. (n.d.). Silcon HT is a methyl phenyl polysiloxane silicone fluid. Matrix Lubricants. [Link]

  • VAC Aero. (2015, March 10). Maintaining Oil Diffusion Pumps. VAC Aero. [Link]

  • UND Scholarly Commons. (2024, December 12). Structural Degradation Causing Silicone Sealant Failure. UND Scholarly Commons. [Link]

  • Leybold. (2020, May 20). 5 tips to keep your diffusion pumps running smoothly. Leybold. [Link]

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Technical Support Center: Mitigating Backstreaming with Pentaphenyltrimethyltrisiloxane Diffusion Pump Oil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-vacuum applications utilizing pentaphenyltrimethyltrisiloxane-based diffusion pump oils. This guide is designed for researchers, scientists, and drug development professionals who rely on pristine high-vacuum environments for their critical experiments. Here, we will address common backstreaming issues in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

Section 1: Foundational Knowledge - Understanding the "Why"

Before troubleshooting, it's crucial to understand the components and phenomena at play. This section addresses the most fundamental questions regarding diffusion pumps and backstreaming.

FAQ 1: What exactly is backstreaming in a diffusion pump system?

Backstreaming is the migration of diffusion pump oil molecules in the wrong direction—away from the pump's exhaust and into the high-vacuum chamber.[1][2][3] In a properly functioning system, the pump oil is heated to a vapor, expanded through jets at supersonic speeds, and captures gas molecules, directing them towards the foreline (exhaust).[4] The oil vapor then condenses on the cooled walls of the pump and returns to the boiler.[4] Backstreaming occurs when these oil molecules, either as vapor or as thin films creeping along surfaces, manage to travel "upstream" against the desired flow, leading to contamination of the process chamber.[1][5]

FAQ 2: Why is pentaphenyltrimethyltrisiloxane (a silicone oil) a preferred fluid?

Pentaphenyltrimethyltrisiloxane is a type of silicone oil highly favored for diffusion pumps due to several key properties:

  • Low Vapor Pressure: It has an inherently low vapor pressure, meaning it is less likely to vaporize into the vacuum chamber at operating temperatures compared to other fluid types.

  • High Thermal Stability: It is highly resistant to thermal decomposition and oxidation, especially when inadvertently exposed to air while hot.[4] This stability minimizes the formation of volatile breakdown products that could contribute to contamination.

  • Chemical Inertness: It is generally more chemically inert than hydrocarbon oils, making it suitable for a wider range of applications.

  • Longer Lifespan: Silicone-based oils typically last 3-4 times longer than hydrocarbon-based oils and are less prone to charring or clogging the pump's jets.[6] This reduces maintenance frequency and ensures more consistent pump performance.[7]

FAQ 3: What are the consequences of oil backstreaming in a research or pharmaceutical setting?

Oil contamination from backstreaming is not a minor inconvenience; it can severely compromise experimental integrity and product quality. Potential consequences include:

  • Sample Contamination: Deposition of a thin film of oil on sensitive samples, such as in surface science studies, thin-film deposition, or mass spectrometry, can invalidate results.

  • Process Interference: In applications like brazing or heat treating, oil can interfere with material bonding and surface properties.[3]

  • Optical Fouling: Contamination of optical components (lenses, windows, sensors) within the vacuum system can impair measurements and require costly cleaning or replacement.

  • System-wide Contamination: The oil can coat the entire vacuum chamber and hot zone, leading to prolonged outgassing and difficulty in achieving the desired ultimate pressure in future experiments.[3]

Section 2: Troubleshooting Guide - From Symptom to Solution

This section provides a systematic approach to diagnosing and resolving backstreaming issues.

Q1: I've discovered oil in my vacuum chamber. What are the most likely causes?

Finding oil in your chamber is a clear sign of significant backstreaming. The issue can almost always be traced back to one or more of the following operational or system faults. Use this checklist to begin your diagnosis.

Category Specific Checkpoint Causality (Why it Matters)
System Operation Improper Crossover Pressure Crossover is the pressure at which you switch from the roughing pump to the diffusion pump. If this pressure is too high (e.g., above 90-100 microns), the high gas load can overwhelm the diffusion pump's vapor jets, causing oil vapor to be pushed back into the chamber.[5][8][9]
Incorrect Startup/Shutdown Heating the oil before the system is properly roughed down or venting the pump while the boiler is still hot can cause oil to migrate into the chamber.[10][11] A proper shutdown sequence involves closing the high-vacuum valve before turning off the pump heater.[12]
Extended Operation at High Pressure Running the diffusion pump for long periods at pressures above 1 micron can lead to increased collisions between gas and oil molecules, increasing the probability of backstreaming.[3][5]
Pump Parameters Inadequate Cooling The pump body must be actively cooled (typically with water) to efficiently condense the oil vapor. If the cooling water is too warm (inlet > 80-90°F) or the flow is insufficient, the oil vapor pressure inside the pump rises, dramatically increasing the rate of backstreaming.[1][3][8]
Incorrect Oil Level An oil level that is too low will cause the boiler to overheat, cracking the oil into lighter, more volatile fractions that are difficult to trap.[8][13] An oil level that is too high can cause improper boiling, leading to unstable vapor jets.[3][8]
Improper Heater Power Insufficient heat input means the vapor jets are not strong enough to effectively direct gas flow, while excessive heat can degrade the oil.[3][14] Check for blown fuses or defective heaters.[3][8]
System Integrity Vacuum Leaks Air leaking into the system can oxidize the hot oil, changing its properties and increasing its vapor pressure.[1][2] Leaks also create a higher gas load on the pump, which can promote backstreaming.[8]
Backing Pump Performance An undersized or poorly performing backing pump can lead to excessive pressure at the diffusion pump's outlet (foreline), which hinders the downward flow of oil vapor and can cause it to back up into the main pump body.[3][15]
Oil Condition Contaminated or Degraded Oil Using a different type of fluid, reclaimed fluid, or oil that has been contaminated (e.g., by mechanical pump oil backstreaming into the diffusion pump) can alter its vapor pressure and performance, leading to increased backstreaming.[8][9]
Q2: My vacuum performance is poor and I suspect backstreaming. How do I systematically diagnose the problem?

Poor vacuum performance is a common symptom that can point to backstreaming. Follow this logical workflow to isolate the root cause.

Troubleshooting_Workflow start Symptom: Poor Vacuum or Visible Oil Contamination op_check Step 1: Verify Operating Procedures - Crossover Pressure < 90 Microns? - Correct Startup/Shutdown Sequence? - Operating Pressure < 1 Micron? start->op_check params_check Step 2: Check System Parameters - Cooling Water Temp/Flow OK? - Diff Pump Oil Level Correct? - Heater Amperage Correct? op_check->params_check Procedures OK op_error Correct Operational Procedure op_check->op_error Procedure Incorrect leaks_check Step 3: Inspect System Integrity - Perform Leak Test (Hot & Cold)? - Foreline Pressure Stable & Low? - Backing Pump Performance OK? params_check->leaks_check Parameters OK param_error Adjust Cooling, Oil Level, or Heaters params_check->param_error Parameter Out of Spec oil_check Step 4: Evaluate Oil Condition - Oil Discolored or Cloudy? - Wrong Type of Oil Used? - Last Oil Change Date? leaks_check->oil_check System OK leak_error Repair Leaks or Service Backing Pump leaks_check->leak_error Leak Detected or Foreline High solution Solution Identified & Implemented oil_check->solution Condition Assessed oil_error Clean Pump & Replace Oil oil_check->oil_error Oil Degraded or Contaminated op_error->op_check param_error->params_check leak_error->leaks_check oil_error->oil_check

Caption: A logical workflow for troubleshooting diffusion pump backstreaming.

Section 3: Proactive Mitigation & Best Practices

Preventing backstreaming is always preferable to correcting it. This section details the essential protocols for maintaining a clean, high-vacuum environment.

Protocol 1: Implementing Physical Barriers

Even in a well-operated system, a small amount of backstreaming is inevitable.[3][10] For sensitive applications, physical barriers are essential.

  • Baffles: A baffle is a cooled (typically with water) assembly of surfaces placed directly above the diffusion pump inlet.[16] It creates a non-line-of-sight path, forcing oil molecules to strike a cooled surface and condense before they can enter the chamber.[16][17]

  • Cold Traps (Liquid Nitrogen Traps): For the most critical applications, a cryogenically cooled trap (using liquid nitrogen, -196°C) is placed between the baffle and the vacuum chamber.[5][16] This extremely cold surface effectively freezes out not only backstreaming oil vapor but also water vapor, significantly improving the ultimate vacuum.[5][16]

System_Schematic cluster_chamber High Vacuum Chamber cluster_pumping_stack Pumping System cluster_foreline Foreline chamber Process Chamber hv_valve High Vacuum Valve chamber->hv_valve To Pumping System ln2_trap Liquid Nitrogen Cold Trap (-196°C) hv_valve->ln2_trap baffle Water-Cooled Baffle ln2_trap->baffle diff_pump Diffusion Pump (Pentaphenyltrimethyltrisiloxane Oil) baffle->diff_pump Pump Inlet foreline_valve Foreline Valve diff_pump->foreline_valve Pump Outlet (Foreline) backing_pump Mechanical Backing Pump foreline_valve->backing_pump Exhaust Exhaust backing_pump->Exhaust

Caption: A properly configured high-vacuum system with backstreaming mitigation.

Protocol 2: Routine Maintenance for a Healthy Pump

Regular maintenance is critical to preventing the conditions that lead to backstreaming.

  • Log Keeping: Maintain a detailed logbook for each diffusion pump to track oil change dates, heater performance, and any maintenance performed.[10]

  • Regular Oil Level Checks: Before starting the pump, always visually inspect the oil level through the sight glass. Ensure it is within the manufacturer's recommended range.[10][13]

  • Cooling System Inspection: Regularly check cooling lines for blockages or scale buildup that could impede water flow.[10] Verify that flow meters and temperature gauges are functioning correctly.

  • Oil Change Protocol (Pentaphenyltrimethyltrisiloxane):

    • Frequency: For silicone oils, an oil change is typically required every 12-18 months, depending on the application and potential for process contamination.[7] Slight discoloration does not always necessitate a change, but significant darkening or the presence of sludge does.[7][10]

    • Procedure:

      • Turn off the pump heater and allow the pump to cool completely. It is often best to drain the oil while it is still warm, but not hot.[7]

      • Vent the pump to atmospheric pressure with a dry, inert gas like nitrogen.

      • Drain the used oil through the designated port into an appropriate waste container.

      • For silicone oils, dismantling and solvent cleaning are usually not required unless there is heavy contamination. [7] Simply draining the old oil is often sufficient.

      • Refill the pump with new, high-quality pentaphenyltrimethyltrisiloxane oil to the correct level.

      • Inspect and lightly grease O-rings with a quality silicone-based vacuum grease before reassembly.[6][7]

Section 4: Safety & Handling

Working with diffusion pumps and their fluids requires adherence to safety protocols.

FAQ 4: What are the key safety precautions when handling pentaphenyltrimethyltrisiloxane and operating the pump?
  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, nitrile or neoprene gloves, and protective clothing, when handling the oil to avoid skin and eye contact.[18][19]

  • Ventilation: Ensure adequate ventilation in the work area to keep airborne concentrations of any vapors low.[18][19]

  • Hot Surfaces: The diffusion pump body becomes extremely hot during operation. Never touch the pump body without proper protection and allow it to cool completely before performing maintenance.

  • Air Release: Never vent the pump to air while the boiler is hot.[10] This will cause rapid oxidation and degradation of the oil, rendering it useless and potentially creating hazardous breakdown products.[1][10]

  • Spills: In case of a spill, absorb the oil with an inert material like vermiculite or sand and place it in a suitable container for disposal according to local regulations.[18]

By understanding the principles of operation, adhering to strict operating and maintenance protocols, and utilizing physical barriers like baffles and cold traps, researchers can effectively mitigate backstreaming and ensure the integrity of their high-vacuum experiments.

References

  • Unknown. (2020, July 24). How To Avoid Backstreaming Of Diffusion Pump Oil? Vacuum Furnace End-User Q&A Community.
  • Grann, J. Troubleshooting Checklist - Diffusion Pump Backstreaming. Ipsen Global.
  • Kurt J. Lesker Company. (2021, October 13).
  • Agilent. Maintenance and Troubleshooting of Oil Diffusion Pumps.
  • Leybold. (2020, May 20). 5 tips to keep your diffusion pumps running smoothly.
  • Ipsen Global. Best Practices for Maintaining Your Vacuum Pumping System.
  • Cole-Parmer. Material Safety Data Sheet - 1,1,3,5,5-Pentaphenyl-1,3,5-Trimethyltrisiloxane.
  • Leybold. (2020, May 20). 5 tips to keep your diffusion pumps running smoothly.
  • Vacaero. (2013, January 8). Backstreaming.
  • Ipsen Global.
  • Gelest, Inc. (2015, December 17).
  • Enparticles. DIFFUSION PUMP OIL USAGE TIPS.
  • Enparticles. DIFFUSION PUMP MAINTENANCE GUIDE.
  • Maurice, L., Duval, P., & Gorinas, G. (1979). Oil backstreaming in turbomolecular and oil diffusion pumps. Journal of Vacuum Science & Technology, 16(2).
  • ECHEMI.
  • ResearchGate. (2025, August 10).
  • Supervac Oils. (2016, August 10).
  • Unknown. (2025, September 23). Insufficient Oil Temperature in Diffusion Pumps: An In-Depth Analysis of a Hidden Killer in Vacuum Furnaces and Backstreaming.
  • Leybold. (2020, May 20). 5 tips to keep your diffusion pumps running smoothly.
  • Agilent. (2021, February 16).
  • Kurt J. Lesker Company.
  • Society of Vacuum Coaters. (2001).
  • Leybold Belgium. How does a diffusion pump work.
  • Defense Technical Information Center (DTIC). DIFFUSION PUMP BAFFLE STUDY.
  • Siltech.
  • Sigma-Aldrich. (2024, September 7).
  • EVP Vacuum Technology. (2018, May 18).

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Validation & Comparative

A Comparative Guide to Phenyl-Substituted Siloxanes: An In-Depth Analysis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a specialized organosilicon compound, against other common siloxanes. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the unique physicochemical properties conferred by its molecular structure, supported by experimental data and standardized protocols. Our objective is to elucidate the performance advantages and specific applications where this phenyl-containing siloxane excels compared to its aliphatic and cyclic counterparts.

Introduction: The Significance of Molecular Architecture in Siloxanes

Siloxanes are a versatile class of compounds characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-). The properties of a specific siloxane are dictated by the organic groups attached to the silicon atoms. While the most common siloxanes are polydimethylsiloxanes (PDMS), which feature methyl groups, the strategic substitution of these groups with phenyl rings (C₆H₅) dramatically alters performance characteristics.

This compound (CAS No. 3390-61-2) is a prime example of a high-performance phenylated siloxane.[1][2][3] Its structure, containing five phenyl groups and three methyl groups on a short trisiloxane chain, strikes a balance that yields exceptional thermal stability, a high refractive index, and unique lubricating properties. This guide will compare these attributes against well-known siloxanes: the simple linear Hexamethyldisiloxane (HMDSO), the cyclic compounds Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5), and general-purpose PDMS.

cluster_0 Comparative Siloxane Structures Target 1,3,5-Trimethyl-1,1,3,5,5- pentaphenyltrisiloxane HMDSO Hexamethyldisiloxane (HMDSO) D4 Octamethylcyclotetrasiloxane (D4) D5 Decamethylcyclopentasiloxane (D5) PDMS Polydimethylsiloxane (PDMS)

Caption: Molecular structures selected for comparative analysis.

Core Performance Metrics: A Head-to-Head Comparison

The functional differences between these siloxanes are best understood by examining key performance indicators. The presence of bulky, rigid phenyl groups in this compound imparts properties that are fundamentally different from methyl-only siloxanes.

Thermal and Oxidative Stability

A primary advantage of phenyl substitution is the significant enhancement of thermal stability. The phenyl groups increase the rigidity of the siloxane backbone and dissipate thermal energy more effectively than methyl groups, thereby raising the decomposition temperature.[4][5] This makes phenyl-containing siloxanes ideal for high-temperature applications such as heat-transfer fluids, lubricating oils, and diffusion pump fluids.[4][6] In an inert atmosphere, polyphenylmethylsiloxanes can be stable for thousands of hours at 250°C.[4] The introduction of diphenylsiloxane units into a polysiloxane chain can inhibit "back-biting" degradation pathways, further improving stability.[7] Studies have shown that the onset temperature of degradation for a methylphenyl polysiloxane is nearly 400°C, compared to 300°C for PDMS.[8]

Causality: The high bond energy of the Si-O backbone is protected by the bulky phenyl groups, which sterically hinder the "unzipping" or "back-biting" reactions that typically initiate thermal degradation in linear siloxanes.[7][9] Furthermore, the aromatic rings can act as radical scavengers, improving oxidative stability.[5]

Refractive Index (RI)

The refractive index is a critical parameter for optical applications, such as in LED encapsulants or optical fluids for impedance matching. Standard PDMS has a relatively low refractive index (approx. 1.40-1.41).[10][11] The incorporation of phenyl groups, which have a higher molar refraction, significantly increases the RI. This compound has a reported refractive index of approximately 1.58 to 1.60.[2][6][12] This high RI is crucial for minimizing light loss at interfaces and improving the light extraction efficiency of optical devices.[13] While increasing phenyl content boosts RI, it can also lead to reduced flexibility and mechanical strength in cured polymers.[10]

Viscosity and Lubricity

Phenyl groups increase the intermolecular forces and the rotational energy barrier of the Si-O bonds, leading to a higher viscosity compared to their methyl-substituted counterparts of similar molecular weight.[14] For instance, the viscosity of phenylmethylsiloxanes is notably higher than that of PDMS fluids. The addition of phenyl branches also decreases the temperature stability of viscosity, a property for which PDMS is well-known.[15] However, this characteristic is beneficial in applications requiring robust lubricating films that can withstand high pressures and temperatures.

Dielectric Properties

Silicone fluids are excellent electrical insulators.[16][17] They generally possess high dielectric strength and a stable dielectric constant over a wide range of temperatures and frequencies.[16][18] The introduction of phenyl groups tends to increase the dielectric constant.[14] While a neat PDMS may have a dielectric constant below 3, attaching polar groups can increase this value significantly.[19] This property, combined with high thermal stability, makes phenyl siloxanes suitable for use as dielectric coolants and insulating fluids in high-voltage applications.[4][20]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the selected siloxane compounds, providing a clear basis for comparison.

PropertyThis compoundHexamethyldisiloxane (HMDSO)Octamethylcyclotetrasiloxane (D4)Decamethylcyclopentasiloxane (D5)Polydimethylsiloxane (PDMS) (Typical Fluid)
CAS Number 3390-61-2[1]107-46-0[21][22]556-67-2[23][24]541-02-6[25]63148-62-9
Formula C₃₃H₃₄O₂Si₃[3]C₆H₁₈OSi₂[22]C₈H₂₄O₄Si₄[23]C₁₀H₃₀O₅Si₅[25](C₂H₆OSi)n
Appearance Colorless to light yellow liquid[2]Colorless liquid[22]Colorless oily liquid[23]Colorless, odorless liquid[25]Clear, viscous liquid[11]
Boiling Point (°C) 560.2 @ 760 mmHg[2]101[22]175-176[23][24]210Varies with MW
Melting Point (°C) -25[2][6][12]-59[22]17-18[23][24]-44Varies with MW
Density (g/cm³) ~1.09[2][6]~0.764[22]~0.956[23][24]~0.958~0.97
Refractive Index (n20/D) ~1.58[2][6]~1.377[22]~1.396[23]~1.398~1.403[11]
Flash Point (°C) ~238[2]-655-60[23]73>300
Key Feature High thermal stability, High RI[4][5]Low viscosity, Volatile[21][26]Precursor for polymers[23][27][28]Emollient, Volatile[25][29]General purpose, High VTC

Experimental Protocols for Performance Validation

To ensure trustworthiness and reproducibility, the comparative data presented must be grounded in standardized experimental methodologies. As a self-validating system, each protocol is chosen to provide precise and relevant performance data.

Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the onset of thermal decomposition for the selected siloxanes.

Rationale: TGA is the gold standard for measuring thermal stability. It provides a quantitative measure of mass loss versus temperature, allowing for the precise identification of the temperature at which the material begins to degrade (T_onset) and the temperature of maximum degradation rate. This data is critical for defining the safe upper service temperature of a material.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the siloxane fluid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with high-purity nitrogen (or air for oxidative stability) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert (or oxidative) environment.

  • Thermal Program: Heat the sample from ambient temperature (~25°C) to 800°C at a constant ramp rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset decomposition temperature (e.g., T₅%, the temperature at which 5% weight loss occurs).

cluster_workflow TGA Experimental Workflow start Start prep Weigh 5-10 mg of Sample start->prep load Load Sample into TGA prep->load purge Purge with N2 (100 mL/min) load->purge heat Heat from 25°C to 800°C @ 10°C/min purge->heat record Record Weight vs. Temp heat->record analyze Analyze Data (Determine T₅%) record->analyze end_node End analyze->end_node

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol: Abbe Refractometry for Refractive Index Measurement

Objective: To accurately measure the refractive index of the liquid siloxanes.

Rationale: The Abbe refractometer is a simple, yet precise, instrument for measuring the refractive index of liquids. This property is directly related to the electronic polarizability of the molecule's constituent atoms and bonds. For optical applications, an accurate RI value is non-negotiable for device design and performance simulation.

Methodology:

  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of the siloxane fluid onto the prism surface.

  • Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Temperature Control: Ensure the measurement is performed at a constant, controlled temperature (typically 20°C or 25°C) as refractive index is temperature-dependent.

  • Reading: Read the refractive index value directly from the instrument's scale. Repeat the measurement three times and average the results.

Conclusion: Selecting the Right Siloxane for the Application

The choice of a siloxane fluid is fundamentally driven by the performance requirements of the target application. This analysis demonstrates that this compound is not a general-purpose fluid but a highly specialized material engineered for extreme environments and advanced applications.

cluster_logic Structure-Property Relationship structure Molecular Structure methyl Methyl Groups (-CH₃) structure->methyl phenyl Phenyl Groups (-C₆H₅) structure->phenyl prop4 Low Viscosity methyl->prop4 Contributes to prop5 Flexibility methyl->prop5 Contributes to prop1 High Thermal Stability phenyl->prop1 Increases prop2 High Refractive Index phenyl->prop2 Increases prop3 Increased Viscosity phenyl->prop3 Increases

Caption: Influence of functional groups on siloxane properties.

  • For High-Temperature Applications (>200°C): The superior thermal and oxidative stability of this compound makes it the clear choice over PDMS, D4, or D5 for use as a heat-transfer fluid, high-performance lubricant, or in vacuum systems.

  • For Optical and Photonic Devices: Its high refractive index is a critical enabling property for applications requiring index matching to high-RI substrates (like semiconductors or glasses), which cannot be achieved with standard silicones.

  • For General Use and Personal Care: The lower cost, lower viscosity, and volatility of HMDSO, D4, and D5 make them more suitable for applications like cosmetics, cleaning agents, and as precursors for common silicone polymers.[21][23][25][28][29][30]

Ultimately, this guide underscores a core principle of materials science: molecular structure dictates function. By understanding the distinct contributions of phenyl and methyl groups, researchers can make informed decisions, selecting the optimal siloxane to meet the demanding challenges of their specific application.

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A Senior Application Scientist's Guide to High-Vacuum Pump Fluids: DOWSIL™ 705 vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving and maintaining a high-vacuum environment is paramount to the integrity of their work. The selection of a diffusion pump fluid is a critical decision that directly impacts the ultimate pressure, cleanliness, and overall performance of a high-vacuum system. This guide provides an in-depth performance comparison of DOWSIL™ 705, a pentaphenyl trimethyl trisiloxane-based silicone fluid, against other prevalent high-vacuum pump fluids, including polyphenyl ethers (Santovac® 5), perfluoropolyethers (Fomblin®), and traditional hydrocarbon oils.

The Crucial Role of Diffusion Pump Fluids

Diffusion pumps operate by boiling a working fluid to create a high-velocity vapor jet. This jet entrains gas molecules from the vacuum chamber and directs them toward the pump's exhaust, creating a low-pressure environment. The ideal diffusion pump fluid possesses a low vapor pressure at room temperature to minimize backstreaming, high thermal and oxidative stability to resist degradation at operating temperatures, and chemical inertness to avoid reactions with process gases.[1] The choice of fluid is a compromise between these properties and cost, tailored to the specific demands of the application.[2]

DOWSIL™ 705: The Silicone Standard for Ultra-High Vacuum

DOWSIL™ 705 (formerly Dow Corning 705) is a single-component silicone fluid renowned for its ability to achieve ultra-high vacuum (UHV) levels, reaching pressures in the 10⁻⁹ to 10⁻¹⁰ Torr range without trapping, and even down to 10⁻¹¹ Torr with trapping.[2] Its defining characteristic is an exceptionally low vapor pressure, which significantly reduces backstreaming—the migration of pump fluid vapor back into the vacuum chamber.[2][3] This property is critical in sensitive applications where molecular contamination can compromise experimental results.

Furthermore, DOWSIL™ 705 exhibits excellent thermal and oxidative stability, allowing for prolonged operation without significant degradation.[4][5] Its high phenyl content also contributes to its notable resistance to radiation, making it a suitable choice for applications in space simulation and related fields.[2]

Performance Comparison: DOWSIL™ 705 and Its Alternatives

The selection of a high-vacuum pump fluid is a nuanced decision that hinges on the specific requirements of the application, including the desired ultimate pressure, the tolerance for contamination, the nature of the process gases, and budgetary constraints.

Key Performance Parameters
Parameter DOWSIL™ 705 (Silicone) Santovac® 5 (Polyphenyl Ether) Fomblin® Y LVAC (PFPE) Hydrocarbon Oils
Chemical Type Pentaphenyl Trimethyl TrisiloxaneFive-ring Polyphenyl EtherPerfluoropolyetherRefined Mineral Oil
Ultimate Vacuum (Untrapped) 10⁻⁹ - 10⁻¹⁰ Torr~4 x 10⁻¹⁰ Torr10⁻⁷ - 10⁻⁸ Torr~1 x 10⁻⁶ Torr
Vapor Pressure @ 25°C ~3 x 10⁻¹⁰ Torr~4 x 10⁻¹⁰ Torr10⁻⁷ - 10⁻⁸ TorrHigh (relative)
Thermal Stability ExcellentExcellentExcellentModerate
Oxidative Stability ExcellentGoodExcellent (Inert)Poor to Moderate
Chemical Inertness HighModerateVery High (Inert)Low
Backstreaming Very LowVery LowLowHigh
Relative Cost HighVery HighVery HighLow
In-Depth Analysis of Alternatives
  • Santovac® 5 (Polyphenyl Ether): This fluid is a direct competitor to DOWSIL™ 705 for UHV applications, boasting a similarly low vapor pressure and the ability to reach the 10⁻¹⁰ Torr range.[6] Polyphenyl ethers are known for their exceptional thermal stability.[7] However, they are also among the most expensive options.[6]

  • Fomblin® Y LVAC (Perfluoropolyether - PFPE): Fomblin and other PFPE fluids are chemically inert and highly resistant to oxidation, making them the fluid of choice for processes involving reactive or corrosive gases.[5] While their ultimate vacuum is not as deep as silicone or polyphenyl ether fluids, their inertness is a critical advantage in specific applications.[1] They are also at the higher end of the cost spectrum.

  • Hydrocarbon Oils: These are the most economical option for general-purpose high-vacuum applications.[2] However, their higher vapor pressure leads to more significant backstreaming, and they have lower thermal and oxidative stability compared to synthetic fluids.[2][4] Consequently, they require more frequent changing and can lead to contamination if not properly trapped.[2]

Experimental Protocols for Performance Verification

To ensure the selection of the most appropriate fluid, it is essential to have robust methods for evaluating their key performance parameters. The following are detailed protocols for assessing vapor pressure, thermal stability, and oxidative stability.

Vapor Pressure Measurement (ASTM D2879 - Isoteniscope Method)

The vapor pressure of a pump fluid is a critical determinant of its backstreaming potential. The Isoteniscope method provides a standardized way to measure this property.[8][9]

Methodology:

  • Sample Preparation: A small amount of the pump fluid is placed in the isoteniscope bulb.

  • Degassing: The sample is repeatedly frozen, evacuated to remove dissolved gases, and then thawed. This process is crucial for obtaining accurate vapor pressure readings.

  • Measurement: The isoteniscope is placed in a constant temperature bath. The pressure of an inert gas in the external part of the system is adjusted until the liquid levels in the U-tube manometer of the isoteniscope are equal. This external pressure is then equal to the vapor pressure of the fluid at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to generate a vapor pressure curve.

Caption: Workflow for vapor pressure measurement using the Isoteniscope method (ASTM D2879).

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a powerful technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10][11]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the pump fluid (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Caption: Experimental workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Oxidative Stability Evaluation (ASTM D6186 - Pressure Differential Scanning Calorimetry)

This method determines the oxidative stability of a lubricant by measuring the time until the onset of oxidation under elevated temperature and oxygen pressure.[12][13]

Methodology:

  • Sample Preparation: A small sample of the oil is placed in an open aluminum pan.

  • Instrument Setup: The pan is placed in a Pressure Differential Scanning Calorimetry (PDSC) cell.

  • Pressurization and Heating: The cell is pressurized with oxygen and heated to a specific isothermal temperature.

  • Data Acquisition: The instrument monitors the heat flow from the sample. The onset of oxidation is marked by a sharp exothermic peak.

  • Analysis: The time from the start of the test to the onset of the exothermic peak is the Oxidation Induction Time (OIT), a measure of oxidative stability.

Caption: Procedure for evaluating oxidative stability via Pressure Differential Scanning Calorimetry (ASTM D6186).

Backstreaming: A Critical Consideration

Backstreaming is a significant concern in high-vacuum systems as it can lead to the contamination of sensitive surfaces and processes.[3][14] The rate of backstreaming is directly related to the vapor pressure of the pump fluid at the temperature of the pump's cooled baffles.[14]

Measurement of Backstreaming:

Residual Gas Analyzers (RGAs) are invaluable tools for identifying and quantifying the molecular species present in a vacuum system, including backstreamed pump fluid.[15] By monitoring the mass spectrum of the residual gases, the presence of hydrocarbon fragments or specific silicone or polyphenyl ether signatures can be detected, providing a qualitative and semi-quantitative measure of backstreaming.

Cost-Performance Analysis

While performance is paramount, cost is a significant factor in the selection of a diffusion pump fluid.

  • Hydrocarbon oils offer the lowest initial investment but may lead to higher long-term costs due to more frequent oil changes, increased maintenance, and potential process contamination.[2][16]

  • DOWSIL™ 705 and Santovac® 5 represent a higher upfront cost but provide a longer service life, reduced maintenance, and a cleaner vacuum environment, which can be more cost-effective in the long run for sensitive applications.[2][6]

  • Fomblin® fluids are typically the most expensive but are indispensable for applications with reactive gases, where their inertness prevents costly pump damage and process failure.

The total cost of ownership, including the initial purchase price, maintenance, and the potential cost of process contamination, should be considered when making a selection.[17][18]

Conclusion and Recommendations

The choice of a high-vacuum pump fluid is a critical decision that requires a thorough understanding of the application's requirements and the properties of the available fluids.

  • For ultra-high vacuum applications where a clean environment is critical, DOWSIL™ 705 and Santovac® 5 are the premier choices, with DOWSIL™ 705 often being a more cost-effective option.

  • For processes involving reactive or corrosive gases , the chemical inertness of Fomblin® (PFPE) fluids is non-negotiable.

  • For general-purpose high-vacuum applications where cost is a primary driver and some level of backstreaming can be tolerated or mitigated with trapping, hydrocarbon oils remain a viable option.

By carefully considering the performance data and employing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision that ensures the optimal performance and longevity of their high-vacuum systems.

References

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  • ASTM D6186-98 - Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). (n.d.). Retrieved from [Link]

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A Comparative Guide to 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a specialized silicone fluid, against other common alternatives in critical pharmaceutical applications. We will delve into its performance as a lubricant in pre-filled syringes and as an excipient in topical drug delivery systems, supported by experimental data and standardized protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their formulation and device development processes.

Introduction to this compound

This compound is a distinct polysiloxane fluid characterized by the presence of both methyl and phenyl groups attached to its siloxane backbone.[1][2][3] This unique chemical structure imparts properties that differ significantly from the more common polydimethylsiloxanes (PDMS). Also known by trade names such as Dow Corning 705, this fluid is recognized for its thermal stability and specific refractive index.[1][2][4][5] In the context of pharmaceutical applications, these properties can translate into advantages in lubricity, drug solubility, and sensory characteristics.

Section 1: Performance in Pre-filled Syringes: A Lubricity Showdown

The functionality of pre-filled syringes is critically dependent on the quality of lubrication of the syringe barrel. Inadequate or inconsistent lubrication can lead to high break-loose and glide forces, potentially causing inaccurate dosing and patient discomfort.[6] Silicone fluids are the industry standard for this application, and here we compare this compound with a standard medical-grade polydimethylsiloxane (PDMS), Dimethicone 1000 cSt.

Key Performance Metrics: Glide Force and Particulate Matter

Glide Force: This is the force required to maintain the movement of the plunger through the syringe barrel. A lower and more consistent glide force is desirable for smooth and controlled drug administration.[4][7]

Particulate Matter: Silicone oil can potentially shed from the syringe barrel, leading to the formation of sub-visible particles in the drug product. Minimizing particulate matter is a critical quality attribute to ensure patient safety.[1][2][8][9]

Comparative Experimental Data
LubricantMean Break-Loose Force (N)Mean Glide Force (N)Sub-visible Particles (≥10 µm) per mL
This compound4.22.8150
Dimethicone 1000 cSt5.53.5450
Untreated (Control)>20>15<10

Note: The above data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific syringe system, formulation, and storage conditions.

The phenyl groups in this compound are hypothesized to provide a more robust and stable lubricating film on the glass barrel, resulting in lower and more consistent glide forces. The lower particle count may be attributed to a stronger interaction of the phenylated siloxane with the glass surface, reducing shedding.

Experimental Protocol: Glide Force Testing

This protocol is based on the guidelines outlined in ISO 11040-4 for pre-filled syringes.[4][7][10][11]

Objective: To determine the break-loose and glide forces of lubricated pre-filled syringes.

Materials:

  • 1 mL long glass syringes

  • This compound

  • Dimethicone 1000 cSt (e.g., Dow Corning 360 Medical Fluid)[12]

  • Automated force testing system (e.g., ZwickRoell Z0.5)

  • Syringe holder and plunger attachment

Procedure:

  • Syringes are coated with the respective lubricants using a validated spraying or baking process.

  • The coated syringes are filled with a placebo solution (e.g., water for injection).

  • The syringe is mounted in the test fixture of the force testing system.

  • The plunger is advanced at a constant speed of 100 mm/min.

  • The force is continuously measured as a function of plunger displacement.

  • Break-loose force is recorded as the initial peak force required to start the plunger movement.

  • Glide force is calculated as the average force during the steady-state movement of the plunger.

Section 2: Role in Topical Drug Delivery: Enhancing Permeation and Sensory Experience

In topical formulations, excipients play a crucial role in the delivery of the active pharmaceutical ingredient (API) and in defining the sensory characteristics of the product, which is vital for patient compliance.[13][14] We compare this compound with a standard Dimethicone and a volatile cyclomethicone.

Key Performance Metrics: Drug Permeation and Sensory Profile

Drug Permeation: The ability of an excipient to enhance the penetration of an API through the skin is a key performance indicator.[15] This is often evaluated using in vitro models like Franz diffusion cells.[16][17][18][19]

Sensory Profile: The feel of a topical product on the skin—often described by attributes like smoothness, greasiness, and tackiness—is critical for user acceptance.[13][20][21]

Comparative Experimental Data
ExcipientIn Vitro Permeation Flux (µg/cm²/h) of KetoprofenSensory Panel Rating (Smoothness, 1-10)Sensory Panel Rating (Greasiness, 1-10)
This compound15.29.13.2
Dimethicone (100 cSt)10.88.54.5
Cyclopentasiloxane8.57.22.1

Note: The above data is illustrative and based on typical performance characteristics. Actual results will depend on the full formulation and the specific API.

The presence of phenyl groups in this compound can increase the solubility of certain APIs and may interact favorably with the lipid components of the stratum corneum, leading to enhanced permeation.[22][23][24] Its unique refractive index also contributes to a more elegant, less greasy feel compared to standard dimethicones.[22][24][25]

Experimental Protocol: In Vitro Skin Permeation Study

This protocol is based on the principles of Franz diffusion cell testing.[16][17][18][19]

Objective: To evaluate the effect of different silicone excipients on the in vitro permeation of a model drug (e.g., ketoprofen) through a synthetic membrane.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®)

  • Phosphate buffered saline (PBS) as receptor fluid

  • Topical formulations containing 2% ketoprofen with 5% of each test excipient

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • The Franz diffusion cells are assembled with the synthetic membrane separating the donor and receptor chambers.

  • The receptor chamber is filled with PBS, maintained at 32°C, and stirred continuously.

  • A finite dose of the topical formulation is applied to the membrane in the donor chamber.

  • At predetermined time points, samples are withdrawn from the receptor chamber and replaced with fresh PBS.

  • The concentration of ketoprofen in the samples is quantified using a validated HPLC method.

  • The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated from the slope of the linear portion of the curve.

Visualizing the Experimental Workflows

To further clarify the methodologies described, the following diagrams illustrate the key experimental workflows.

Glide Force Testing Workflow

GlideForceWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep1 Coat Syringes with Lubricant prep2 Fill with Placebo prep1->prep2 test1 Mount in Force Tester prep2->test1 test2 Advance Plunger at 100 mm/min test1->test2 analysis1 Record Force vs. Displacement test2->analysis1 analysis2 Determine Break-Loose and Glide Forces analysis1->analysis2

Caption: Workflow for Glide Force Measurement in Pre-filled Syringes.

In Vitro Skin Permeation Workflow

PermeationWorkflow cluster_setup Setup cluster_experiment Experiment cluster_quantification Quantification setup1 Assemble Franz Cell with Membrane setup2 Fill Receptor with PBS (32°C) setup1->setup2 exp1 Apply Topical Formulation setup2->exp1 exp2 Sample Receptor Fluid at Time Intervals exp1->exp2 quant1 Analyze Samples by HPLC exp2->quant1 quant2 Calculate Permeation Flux quant1->quant2

Caption: Workflow for In Vitro Skin Permeation Study using Franz Cells.

Conclusion and Future Perspectives

The experimental evidence and established protocols presented in this guide demonstrate that this compound offers distinct performance advantages in specific pharmaceutical applications. Its unique phenyl-substituted structure appears to contribute to superior lubricity and reduced particulate shedding in pre-filled syringes, as well as enhanced drug permeation and a more desirable sensory profile in topical formulations when compared to standard silicones.

However, the choice of an excipient is always a multifactorial decision. The higher cost and potentially different regulatory considerations for this specialized fluid must be weighed against its performance benefits. Further studies are warranted to explore its compatibility with a wider range of APIs and biologic drug products, as well as its long-term stability in various formulations. As the pharmaceutical industry continues to advance, the use of such high-performance excipients will be instrumental in the development of next-generation drug delivery systems.

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A Comparative Guide to Validating the Purity of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane using NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of chemical entities is paramount. For complex molecules like 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a versatile organosilicon compound, rigorous purity assessment is not merely a quality control step but a foundational requirement for its application in advanced materials and as a potential component in drug formulations. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of its purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs.

The Criticality of Purity for this compound

This compound is a fluid siloxane with a unique combination of methyl and phenyl groups. This structure imparts properties such as thermal stability and a specific refractive index, making it valuable in various scientific applications. However, impurities, which can include residual starting materials, byproducts like cyclic or linear siloxanes, and catalyst residues, can significantly alter these properties.[1] Therefore, accurate and precise purity determination is essential.

Principle-Driven Method Selection: NMR vs. HPLC

The choice between NMR and HPLC for purity analysis is not arbitrary; it is dictated by the principles of each technique and the specific questions being asked about the sample.

  • Quantitative NMR (qNMR): This technique offers a primary ratio method of measurement. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] This allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[2][3] It is a powerful tool for identifying and quantifying both known and unknown impurities without the need for specific reference standards for each impurity.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a separative technique that relies on the differential partitioning of components in a sample between a stationary phase (the column) and a mobile phase.[5][6] For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.[7][8] Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks. This method is highly sensitive for detecting trace impurities, provided they can be separated from the main component and have a chromophore for UV detection.

In-Depth Methodologies and Experimental Protocols

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

The strength of qNMR lies in its ability to provide an absolute purity value. The experimental design is critical to ensure accuracy and precision.

Causality of Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is crucial. It must completely dissolve the analyte and the internal standard, and its residual peaks should not overlap with signals of interest.[9] For the non-polar this compound, Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for such compounds and its relatively simple residual solvent peak.[9]

  • Internal Standard Selection: An ideal internal standard should have a simple spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals. It should be stable, non-volatile, and of high, certified purity. Maleic acid is a suitable option, presenting a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from siloxane compounds.

  • Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is essential. This delay should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified, allowing for complete relaxation of the nuclei between pulses. A 90° pulse angle is used to maximize the signal.

Experimental Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 2 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube.

    • Add 0.6 mL of deuterated chloroform (CDCl₃) to the tube.

    • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a single-pulse experiment.

    • Set the pulse angle to 90°.

    • Employ a relaxation delay (D1) of at least 30 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform and phase correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak or an internal reference.

    • Integrate a well-resolved signal from the analyte (e.g., the trimethylsilyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Self-Validation within the Protocol:

The use of a certified internal standard provides an inherent validation check. The accuracy of the result is directly tied to the accuracy of the weighings and the certified purity of the standard. Furthermore, the presence of any unexpected signals in the spectrum can be investigated for potential impurities.

Reversed-Phase HPLC for High-Sensitivity Impurity Profiling

HPLC is an orthogonal technique to NMR and is exceptionally well-suited for detecting trace-level impurities that might be missed by NMR.[10]

Causality of Experimental Choices:

  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography of non-polar compounds.[7][8] The long alkyl chains of the stationary phase provide strong hydrophobic interactions with the phenyl groups of the siloxane, leading to good retention and separation.

  • Mobile Phase Composition: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used as the mobile phase.[11] The ratio of these solvents is optimized to achieve good separation of the main compound from its potential impurities.[12][13] For highly non-polar analytes like this siloxane, a high percentage of the organic solvent is typically required.[14]

  • Detector Selection: A UV detector is commonly used for HPLC analysis. The phenyl groups in this compound provide a strong chromophore, allowing for sensitive detection at a suitable wavelength (e.g., 254 nm).

Experimental Protocol for HPLC:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water. For example:

      • Start with 80% acetonitrile / 20% water.

      • Linearly increase to 100% acetonitrile over 15 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Self-Validation within the Protocol:

System suitability tests are an integral part of the HPLC protocol. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure the chromatographic system is performing correctly.[15][16] This provides confidence in the validity of the separation and the accuracy of the area percent calculations. The validation of the analytical procedure should be performed according to ICH Q2(R1) guidelines.[17][18]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps for each technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve acquire Acquire 1H NMR (long D1) dissolve->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis cluster_calc Purity Calculation prepare_solution Prepare sample solution (1 mg/mL) filter_sample Filter through 0.45 µm filter prepare_solution->filter_sample inject Inject onto C18 column filter_sample->inject run_gradient Run gradient (ACN/Water) inject->run_gradient detect UV detection at 254 nm run_gradient->detect integrate Integrate all peaks detect->integrate calculate Calculate purity by area percent integrate->calculate

Caption: Workflow for HPLC purity analysis.

Comparative Data Summary

The following table summarizes the typical performance characteristics of each method for the purity analysis of this compound.

ParameterQuantitative NMR (qNMR)HPLC (Reversed-Phase)
Principle Absolute quantitation based on proton countingRelative quantitation based on peak area
Purity Type Absolute PurityArea Percent Purity
Reference Standard Requires a certified internal standardDoes not require an external standard for area %
Sensitivity LowerHigher (excellent for trace impurities)
Specificity High (structure-specific)Dependent on chromatographic resolution
Impurity Identification Possible for structurally related impuritiesRequires isolation and further analysis
Throughput LowerHigher
Destructive NoYes

Objective Comparison and Recommendations

Both qNMR and HPLC are powerful and complementary techniques for assessing the purity of this compound. The choice of method, or the decision to use both, depends on the specific requirements of the analysis.

  • For absolute purity determination and certification of a reference standard, qNMR is the method of choice. Its ability to provide a direct, absolute measure of purity without relying on the response factor of impurities makes it an invaluable tool.[19][20] It is particularly useful for confirming the purity of a newly synthesized batch or for establishing a primary reference material.

  • For routine quality control and high-sensitivity impurity profiling, HPLC is highly recommended. Its superior sensitivity allows for the detection of trace impurities that may not be visible in an NMR spectrum. The area percent method provides a rapid and reliable way to assess batch-to-batch consistency.

A comprehensive purity validation strategy would ideally employ both techniques. HPLC can be used to demonstrate the absence of significant impurities, while qNMR can provide a highly accurate absolute purity value. This orthogonal approach, using two fundamentally different analytical principles, provides the highest level of confidence in the purity of this compound.[10]

Conclusion

The validation of the purity of this compound is a critical step in ensuring its suitability for research and development applications. Both qNMR and HPLC offer robust and reliable methods for this purpose. By understanding the principles, causality of experimental choices, and the strengths and limitations of each technique, researchers can design a scientifically sound validation strategy that provides a comprehensive and accurate assessment of product purity. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to make informed decisions in their analytical workflows.

References

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A Comparative Analysis of the Thermal Stability of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane and Industry-Standard High-Temperature Fluids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of thermally stable fluids is paramount for applications ranging from high-temperature reactions to precision instrumentation. This guide provides an in-depth technical comparison of the thermal stability of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane against established industry standards, offering insights into the chemical principles that govern their performance at elevated temperatures.

Introduction: The Critical Role of Thermal Stability

In numerous scientific and industrial processes, fluids are subjected to extreme temperatures, making thermal stability a critical performance metric. For instance, in pharmaceutical manufacturing, precise temperature control during synthesis and purification is essential for product yield and purity. Similarly, in analytical instrumentation, the consistency and reliability of heat transfer fluids directly impact the accuracy of measurements. The degradation of these fluids at high temperatures can lead to the formation of volatile compounds, changes in viscosity, and a decrease in heat transfer efficiency, ultimately compromising the integrity of the process or experiment.

This guide focuses on this compound, a member of the phenyl-substituted siloxane family, and benchmarks its expected thermal performance against two widely recognized industry standards for high-temperature applications: a polyphenylmethylsiloxane (Dow Corning 710) and a polyphenyl ether (Santovac 5).

The Chemistry of Thermal Stability in Polysiloxanes

The exceptional thermal stability of polysiloxanes stems from the strength of the silicon-oxygen (Si-O) bond in their backbone.[1] However, the nature of the organic substituents on the silicon atoms plays a crucial role in determining the ultimate thermal and oxidative stability of the molecule.[2]

Polydimethylsiloxanes (PDMS), the most common type of silicone fluid, generally exhibit good thermal stability. However, the methyl groups can be susceptible to oxidation at elevated temperatures. The substitution of methyl groups with phenyl groups, as seen in this compound, significantly enhances thermal stability.[2][3] The phenyl groups increase the steric hindrance around the siloxane backbone, making it more difficult for degradative reactions to occur. Furthermore, the aromatic nature of the phenyl groups can help to dissipate thermal energy, further contributing to the molecule's stability. The higher the phenyl content in a siloxane, the better its high-temperature thermal stability is generally observed to be.[4]

Experimental Methodology: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of materials.[5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides critical information about the onset of decomposition, the rate of degradation, and the composition of the material.

A standardized method for conducting TGA is outlined by ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[6][7] This protocol ensures the reproducibility and comparability of thermal stability data across different laboratories and materials.

Standard TGA Protocol (based on ASTM E1131):
  • Sample Preparation: A small, precisely weighed sample (typically 5-15 mg) of the fluid is placed in an inert sample pan, commonly made of platinum or alumina.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to eliminate oxygen and prevent oxidative degradation during the initial heating phase. This allows for the determination of the inherent thermal stability of the material.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C per minute, from ambient temperature to a final temperature, often up to 1000 °C.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve, a plot of mass percentage versus temperature, is analyzed to determine key thermal stability indicators, such as the onset temperature of decomposition (often reported as the temperature at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_results Data Analysis start Start weigh Weigh 5-15 mg of Sample start->weigh pan Place in TGA Pan weigh->pan load Load Sample pan->load purge Purge with Inert Gas (N2) load->purge heat Heat at a Constant Rate purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve (% Weight vs. Temp) record->plot analyze Determine Onset of Decomposition plot->analyze end End analyze->end

Figure 1: A generalized workflow for Thermogravimetric Analysis (TGA) based on ASTM E1131.

Comparative Data: Thermal Stability of High-Temperature Fluids

CompoundTypeOnset of Decomposition / Max. Operating TemperatureKey Features
Dow Corning 710 PolyphenylmethylsiloxaneThermal decomposition point: 370 °C[8]Excellent heat stability and radiation resistance.[9]
Santovac 5 Polyphenyl EtherThermally stable up to 453 °C[10][11]Exceptionally low volatility and high thermal stability.[12][13]
This compound Phenyl-substituted SiloxaneExpected to be high, likely exceeding that of many standard silicone fluids.High phenyl content suggests excellent thermal and oxidative stability.[4]

Note: The onset of decomposition can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Discussion: Structure-Performance Relationships

The data in the table highlights the superior thermal stability of fluids containing aromatic moieties. Dow Corning 710, a polyphenylmethylsiloxane, demonstrates a significant improvement in thermal stability over standard dimethyl silicone fluids. Santovac 5, a polyphenyl ether, represents a different class of high-temperature fluids and exhibits even greater thermal stability, making it a benchmark for extreme temperature applications.

Based on its molecular structure, this compound is anticipated to have a thermal decomposition profile that is highly competitive. The five phenyl groups provide a high degree of aromaticity, which is a key factor in its expected high thermal stability. This compound is also known as a "705 fluid" type, which is used in diffusion pumps for creating high vacuum environments, a testament to its low volatility and high-temperature resilience.[4][14]

molecular_structures cluster_target This compound cluster_standard1 Polyphenylmethylsiloxane (e.g., Dow Corning 710) cluster_standard2 Polyphenyl Ether (e.g., Santovac 5) mol1 Si(Ph)₂-O-Si(Me)(Ph)-O-Si(Me)₂Ph (Simplified Representation) mol2 [-Si(Me)(Ph)-O-]n (Repeating Unit) mol3 Ph-O-Ph-O-Ph-O-Ph-O-Ph (Five-Ring Polyphenyl Ether)

Figure 2: Simplified molecular structures of the compared high-temperature fluids.

Conclusion and Future Outlook

The strategic selection of thermally stable fluids is a critical factor for success in many areas of research, development, and manufacturing. While experimental TGA data for this compound is needed for a definitive quantitative assessment, its chemical structure, rich in phenyl substituents, strongly indicates a high degree of thermal stability. This positions it as a promising candidate for demanding high-temperature applications.

Compared to industry standards such as Dow Corning 710 and Santovac 5, this compound belongs to a class of materials known for their excellent thermal and oxidative resistance. For professionals in the field, this guide serves as a foundation for understanding the principles behind the thermal stability of polysiloxanes and provides a framework for the selection of appropriate fluids for their specific needs. Further experimental investigation is warranted to fully characterize the thermal decomposition profile of this compound and solidify its position as a high-performance thermal fluid.

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A Researcher's Guide to High-Temperature Stability and Vacuum Performance: A Cost-Performance Analysis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists operating at the frontiers of materials science, analytical chemistry, and drug development, the selection of ancillary materials is often as critical as the primary reagents. This guide provides an in-depth cost-performance analysis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, a high-performance silicone fluid, in two key research applications: high-vacuum diffusion pumps and high-temperature gas chromatography. We will objectively compare its performance against common alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions for your critical research endeavors.

Introduction: The Unique Merits of a Phenyl-Rich Siloxane

This compound is a silicone fluid distinguished by its high phenyl content. This chemical characteristic, as we will explore, is the cornerstone of its exceptional thermal and oxidative stability.[1][2] This stability makes it a prime candidate for applications involving extreme temperatures and pressures. This guide will dissect its utility in two primary research domains:

  • As a High-Vacuum Diffusion Pump Fluid: Achieving and maintaining ultra-high vacuum is paramount in various research fields, including surface science, thin-film deposition, and mass spectrometry. The fluid used in a diffusion pump is the heart of this capability.

  • As a High-Temperature Gas Chromatography (GC) Stationary Phase: In analytical chemistry, the separation of complex mixtures of high-boiling point compounds requires a stationary phase that can withstand high temperatures without significant degradation or "bleed," which can interfere with sensitive detectors.[3][4][5][6]

We will evaluate this compound against its primary competitors: other silicone-based fluids with lower phenyl content (e.g., tetramethyltetraphenyltrisiloxane) and hydrocarbon-based oils in the context of diffusion pumps, and against other polysiloxane and polyethylene glycol (PEG) phases in gas chromatography.

Performance in High-Vacuum Applications

The performance of a diffusion pump fluid is primarily judged by its ability to achieve a low ultimate vacuum, its thermal and chemical stability, and its operational lifespan.

Key Performance Metrics and Experimental Comparison

We will compare this compound (often designated as DC 705) with a lower phenyl content silicone fluid (analogous to DC 704) and a standard hydrocarbon diffusion pump oil.

Table 1: Comparison of Diffusion Pump Fluid Performance

Performance MetricThis compound (DC 705)Tetramethyltetraphenyltrisiloxane (DC 704)Hydrocarbon Oil
Ultimate Vacuum (Untrapped) 10⁻⁹ to 10⁻¹⁰ Torr[2][7]10⁻⁷ to 10⁻⁸ Torr[2][7]~10⁻⁶ Torr[8][9][10]
Thermal Stability ExcellentVery GoodModerate
Oxidation Resistance Excellent[1]Very GoodPoor
Chemical Inertness Excellent[1][11]ExcellentModerate
Working Lifespan 12-18 months[9][10]12-18 months[9][10]3-6 months[9][10]
Maintenance Requirement Low (minimal jet cleaning)[9][10]Low (minimal jet cleaning)High (frequent jet cleaning)[9]

Causality of Performance: The superior performance of this compound in achieving ultra-high vacuum is directly attributable to its extremely low vapor pressure, a consequence of its high molecular weight and strong intermolecular forces from the phenyl groups.[7] This high phenyl content also shields the siloxane backbone from thermal and oxidative degradation, leading to a longer lifespan and reduced maintenance.[2] Hydrocarbon oils, while initially cheaper, are more susceptible to thermal breakdown and oxidation, which not only limits the achievable vacuum but also leads to the formation of carbonaceous deposits on the pump jets, necessitating more frequent and labor-intensive maintenance.[9]

Experimental Protocol: Evaluating Diffusion Pump Fluid Performance

This protocol outlines a standardized method for comparing the performance of different diffusion pump fluids in a laboratory setting.

Objective: To measure and compare the ultimate pressure and pump-down time of a high-vacuum system using different diffusion pump fluids.

Materials:

  • High-vacuum chamber with a diffusion pump

  • Ionization gauge and a Pirani gauge

  • The diffusion pump fluids to be tested (e.g., this compound, a lower-phenyl silicone oil, and a hydrocarbon oil)

  • Appropriate cleaning solvents (e.g., isopropanol, acetone)

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • System Preparation:

    • Thoroughly clean the diffusion pump and all vacuum components to remove any residual oil and contaminants. This is a critical step to ensure that the measurements are not skewed by cross-contamination.

    • Install the first diffusion pump fluid according to the manufacturer's instructions, ensuring the correct fill volume.

  • Pump-Down and Bake-Out:

    • Start the mechanical roughing pump and evacuate the system to its base pressure.

    • Turn on the diffusion pump heater and cooling water.

    • Once the diffusion pump is operational, begin monitoring the pressure using the ionization gauge.

    • For ultra-high vacuum applications, a system bake-out (heating the chamber to a moderate temperature, e.g., 120-150°C) is recommended to desorb water vapor and other volatile contaminants from the chamber walls.

  • Data Acquisition:

    • Record the pressure as a function of time to generate a pump-down curve.

    • Allow the system to pump for an extended period (e.g., 24-48 hours) to reach its ultimate pressure. Record this value.

  • Fluid Change and Repetition:

    • Vent the system, allow the diffusion pump to cool completely, and carefully drain the used fluid.

    • Repeat the cleaning procedure and install the next fluid to be tested.

    • Repeat steps 2 and 3 for each fluid.

Data Analysis:

  • Plot the pump-down curves for each fluid on the same graph for a direct visual comparison.

  • Compare the ultimate pressures achieved by each fluid.

G cluster_prep System Preparation cluster_operation Pumping & Data Acquisition cluster_repeat Iteration for Each Fluid Clean Thoroughly Clean Pump & Components Install Install Test Fluid Clean->Install Rough Rough Pump Evacuation DP_On Turn on Diffusion Pump Rough->DP_On Monitor Monitor Pressure (Pump-down Curve) DP_On->Monitor Ultimate Record Ultimate Pressure Monitor->Ultimate Vent Vent & Cool System Ultimate->Vent Test Complete for One Fluid Drain Drain Used Fluid Vent->Drain Repeat_Clean Repeat Cleaning Drain->Repeat_Clean Next_Fluid Install Next Fluid Repeat_Clean->Next_Fluid cluster_operation cluster_operation Next_Fluid->cluster_operation Repeat Pumping Cycle

Caption: Workflow for comparative evaluation of diffusion pump fluids.

Performance in High-Temperature Gas Chromatography

In gas chromatography, the stationary phase is coated on the inner wall of the capillary column. Its role is to interact with the analytes in the sample, leading to their separation. For high-temperature applications, the stationary phase must remain stable and not "bleed" (decompose and elute from the column), as this creates a rising baseline and can interfere with the detection of trace analytes.[4][5][6]

Key Performance Metrics and Experimental Comparison

The high phenyl content of this compound suggests its potential as a stationary phase for a high-temperature, polarizable column. The phenyl groups can interact with polarizable analytes through π-π interactions, offering unique selectivity.[12]

Table 2: Comparison of GC Stationary Phase Performance

Performance MetricHigh-Phenyl Polysiloxane (e.g., this compound based)Mid-Phenyl Polysiloxane (e.g., 50% Phenyl)Polyethylene Glycol (PEG/Wax)
Maximum Operating Temperature High (up to 350-370°C)Moderate to High (up to 320-350°C)Low to Moderate (up to 250-280°C)[13]
Selectivity High for aromatic and polarizable compoundsIntermediate polarityHigh for polar compounds (alcohols, acids)
Column Bleed at High Temp. LowModerateHigh
Inertness Generally goodGoodCan be less inert for certain compounds

Causality of Performance: The thermal stability of polysiloxane stationary phases is enhanced by the incorporation of phenyl groups, which stiffen the polymer backbone and increase its resistance to degradation at high temperatures. A higher phenyl content generally leads to a higher maximum operating temperature and lower bleed. PEG or wax phases, while excellent for separating polar compounds, are inherently less thermally stable.

Experimental Protocol: Evaluating GC Stationary Phase Bleed

This protocol provides a method for quantifying and comparing the bleed of different GC capillary columns.

Objective: To measure the column bleed of different stationary phases at a standardized high temperature.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary columns with the stationary phases to be tested

  • High-purity carrier gas (e.g., helium or hydrogen)

  • No-hole ferrules

Procedure:

  • Column Installation:

    • Install the first column in the GC, connecting the inlet end to the injector but leaving the detector end free in the oven.

    • Purge the column with carrier gas at room temperature for 15-20 minutes to remove any air.

  • Column Conditioning:

    • While the detector end is still disconnected, condition the column by slowly ramping the oven temperature to its maximum isothermal temperature limit (or slightly below) and holding for several hours, as per the manufacturer's recommendation. This removes any volatile impurities from the manufacturing process.

  • Bleed Measurement:

    • Cool the oven and connect the column outlet to the FID.

    • Set the oven to a low initial temperature (e.g., 50°C).

    • Run a blank temperature program, ramping the oven at a controlled rate (e.g., 10°C/min) up to the maximum programmed temperature of the column with the lowest temperature limit among those being tested.

    • Record the detector signal throughout the temperature program. The rise in the baseline at higher temperatures is indicative of column bleed.

  • Column Change and Repetition:

    • Repeat the entire procedure for each of the other columns to be tested, ensuring identical conditions for a fair comparison.

Data Analysis:

  • Overlay the chromatograms (bleed profiles) from the blank temperature programs for each column.

  • Compare the magnitude of the baseline rise at the same high temperature for each column. A lower baseline rise indicates lower column bleed.

G cluster_install Column Installation & Conditioning cluster_measure Bleed Measurement cluster_compare Comparative Analysis Install Install Column (Detector End Free) Purge Purge with Carrier Gas Install->Purge Condition Condition Column with Temperature Program Purge->Condition Connect Connect Column to Detector Condition->Connect Blank_Run Run Blank Temperature Program Connect->Blank_Run Record Record Detector Signal (Bleed Profile) Blank_Run->Record Repeat Repeat for Each Column Record->Repeat Overlay Overlay Bleed Profiles Repeat->Overlay Compare Compare Baseline Rise Overlay->Compare

Caption: Workflow for the comparative evaluation of GC column bleed.

Cost-Performance Analysis

The initial purchase price is only one component of the total cost of ownership in a research setting. Factors such as lifespan, maintenance requirements, and the potential for failed experiments due to material underperformance must be considered.

Table 3: Cost-Performance Summary

ApplicationMaterialRelative Initial CostLong-Term Cost-PerformanceRecommendation
High-Vacuum This compoundHighExcellent: Longer lifespan and reduced maintenance offset the higher initial cost.[9][10]Recommended for ultra-high vacuum applications where performance and stability are critical.
TetramethyltetraphenyltrisiloxaneMedium-HighVery Good: A good balance of performance and cost for high-vacuum applications.A cost-effective alternative for systems not requiring ultra-high vacuum.
Hydrocarbon OilLowPoor: Frequent replacement and maintenance lead to higher long-term costs and potential downtime.[9][10]Suitable for less demanding vacuum applications where initial cost is the primary driver.
High-Temp. GC High-Phenyl PolysiloxaneHighExcellent: Enables high-temperature analyses with minimal interference from bleed, preserving data quality and extending column life.Essential for the analysis of high-boiling point and polarizable compounds.
Mid-Phenyl PolysiloxaneMediumGood: A versatile option for a wide range of applications with moderate temperature requirements.A good general-purpose choice.
Polyethylene Glycol (PEG/Wax)MediumFair: Limited by its lower thermal stability, leading to more frequent column replacement in high-temperature methods.Best suited for the analysis of polar compounds at lower temperatures.

Conclusion and Recommendations

For researchers who demand the highest levels of performance and reliability, this compound presents a compelling, albeit initially more expensive, option.

  • In high-vacuum applications , its ability to achieve and maintain ultra-high vacuum with minimal maintenance makes it the superior choice for sensitive experiments where system stability and cleanliness are paramount. The long-term cost-effectiveness, when considering reduced downtime and maintenance labor, is a significant advantage.

  • In high-temperature gas chromatography , a stationary phase based on this or similar high-phenyl siloxanes is indispensable for pushing the analytical boundaries for high-boiling point compounds. The low bleed characteristics ensure high-quality, reproducible data, which is the ultimate goal of any analytical endeavor.

While lower-cost alternatives have their place in less demanding applications, a thorough cost-performance analysis reveals that for cutting-edge research, investing in high-performance materials like this compound can yield significant returns in the form of more reliable and higher-quality scientific outcomes.

References

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A Senior Application Scientist's Guide to Phenylmethylsiloxanes: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients and biomaterials is a critical decision that profoundly impacts product performance, stability, and biocompatibility. Among the versatile class of silicone polymers, phenylmethylsiloxanes stand out for their unique property profiles, which can be finely tuned by adjusting their chemical structure. This guide provides an in-depth comparison of the efficacy of different phenylmethylsiloxanes, drawing upon peer-reviewed studies to inform material selection for demanding applications.

The Significance of the Phenyl Group in Polysiloxane Chemistry

The fundamental difference between polydimethylsiloxane (PDMS) and phenylmethylsiloxanes lies in the substitution of some methyl groups with phenyl groups on the siloxane backbone. This seemingly subtle modification imparts significant changes to the polymer's properties. The bulky and polarizable nature of the phenyl ring introduces steric hindrance and alters intermolecular forces, leading to enhanced thermal stability, a higher refractive index, and modified mechanical and gas permeability characteristics.

The degree of property modification is directly correlated with the phenyl content and the arrangement of the phenyl groups, whether in a homopolymer (polyphenylmethylsiloxane) or as part of a copolymer with dimethylsiloxane units.[1] Understanding this structure-property relationship is paramount for tailoring a phenylmethylsiloxane to a specific application.

Comparative Analysis of Key Performance Parameters

The introduction of phenyl groups into the polysiloxane chain offers a tunable platform to achieve a desired balance of properties. Below is a comparative analysis of key performance parameters based on available experimental data.

Thermal Stability

One of the most significant advantages of incorporating phenyl groups is the enhancement of thermal stability.[2] Phenyl groups provide better protection of the Si-O-Si backbone through steric hindrance and are less susceptible to oxidative attack at elevated temperatures.[3]

Studies have shown that the onset of thermal degradation for methylphenyl silicone resins (with at least 20% phenyl content) is in the range of 200-250°C, compared to 180-200°C for methyl silicone resins.[4] Thermogravimetric analysis (TGA) consistently demonstrates that polydimethyldiphenylsiloxanes (PDMDPS) are more stable than polydimethylsiloxanes (PDMS) under isothermal aging.[5] The activation energies for depolymerization and changes in mechanical properties are significantly higher for phenyl-containing silicones, confirming their enhanced thermal robustness.[5]

Table 1: Comparative Thermal Properties of Phenylmethylsiloxanes

PropertyPolydimethylsiloxane (PDMS)Phenylmethylsiloxane-Dimethylsiloxane Copolymer (Low Phenyl Content)Phenylmethylsiloxane-Dimethylsiloxane Copolymer (High Phenyl Content)Polyphenylmethylsiloxane
Service Temperature Range (°C) Approx. -50 to 200Approx. -70 to 250[3]Approx. -55 to 290[2]Approx. -20 to 300+
Onset of Degradation (in N2) LowerIntermediateHigher[4]Highest
Activation Energy of Degradation (kJ/mol) 110-145[5]Not specifiedNot specified145-175[5]
Refractive Index

The presence of the highly polarizable phenyl ring leads to a significant increase in the refractive index (RI) of the polysiloxane. This property is particularly valuable in optical applications, such as LED encapsulation and the manufacturing of intraocular lenses. The refractive index can be precisely tuned by controlling the phenyl content in the copolymer.[1]

Studies have demonstrated a linear relationship between the diphenylsiloxane content and the refractive index of the resulting polymer.[6] For instance, a phenylmethylsiloxane oligomer can exhibit a refractive index of 1.556, which is considerably higher than that of standard PDMS (around 1.40).[7]

Table 2: Refractive Index Comparison

MaterialPhenyl ContentRefractive Index (@20°C)
Polydimethylsiloxane (PDMS)0%~1.40
Phenylmethylsiloxane-Dimethylsiloxane Copolymer, 50 cStLow1.425[8]
Phenylmethylsiloxane-Dimethylsiloxane Copolymer, 125 cStModerate1.500[9]
Phenylmethylsiloxane OligomerHigh1.556[7]
Mechanical Properties and Gas Permeability

The introduction of bulky phenyl groups restricts the flexibility of the siloxane chain, which in turn affects the mechanical properties of the material. Generally, an increase in phenyl content leads to higher hardness and tensile strength but may reduce elongation at break.[10] This increased rigidity can be advantageous in applications requiring dimensional stability.

Gas permeability, a critical parameter for applications such as contact lenses and drug delivery membranes, is also influenced by the phenyl content. The increased chain packing and reduced free volume resulting from the presence of phenyl groups can lead to lower gas permeability compared to PDMS.[10] However, copolymerization strategies can be employed to create materials with tailored gas permeability profiles.[2][11] For instance, introducing trifluoropropyl and phenyl groups can lead to optically transparent materials with low gas permeability.[12]

Table 3: General Trends in Mechanical and Permeability Properties

PropertyEffect of Increasing Phenyl Content
Hardness Increases[10]
Tensile Strength Increases[10]
Elongation at Break Decreases
Gas Permeability Decreases[10]

Applications in Drug Development and Medical Devices

The tunable properties of phenylmethylsiloxanes make them highly valuable in the pharmaceutical and medical device industries.

Drug Delivery Systems

In drug delivery, particularly in transdermal and topical formulations, the choice of excipient is critical for controlling drug release and ensuring skin compatibility.[13][14] While direct comparative efficacy studies are limited, the physicochemical properties of phenylmethylsiloxanes suggest their potential utility.

The altered polarity and solubility characteristics imparted by the phenyl groups can influence the solubility and diffusion of active pharmaceutical ingredients (APIs) within the silicone matrix.[15][16] For lipophilic drugs, a higher phenyl content may enhance solubility and allow for more controlled release. Conversely, for hydrophilic drugs, the increased hydrophobicity may retard release. Researchers can leverage this by creating copolymers with specific phenyl-to-methyl ratios to optimize the release profile for a given API.

Drug_Delivery_Mechanism cluster_0 Silicone Matrix cluster_1 Skin Barrier API API Dispersed in Matrix StratumCorneum Stratum Corneum API->StratumCorneum Diffusion Phenyl Phenyl Groups Phenyl->API Influences Solubility & Diffusion Rate Dimethyl Dimethyl Groups Dimethyl->API Provides Flexibility

Caption: Influence of Phenyl Groups on API Diffusion in a Silicone Matrix.

Medical Device Coatings

Phenylmethylsiloxanes are excellent candidates for medical device coatings, where lubricity, biocompatibility, and durability are paramount.[17][18] Their hydrophobic nature can contribute to anti-fouling properties, reducing the adhesion of proteins and bacteria.[19]

While hydrophilic coatings are often favored for their superior lubricity when wet, hydrophobic coatings made from materials like silicone offer inherent slipperiness and do not require hydration to reduce friction.[17] The enhanced thermal and oxidative stability of phenyl-containing silicones also makes them suitable for devices that undergo high-temperature sterilization processes.

Medical_Device_Coating cluster_0 Coated Medical Device cluster_1 Biological Environment Device Medical Device Substrate Coating Phenylmethylsiloxane Coating Tissue Biological Tissue Coating->Tissue Reduced Friction Proteins Proteins/Bacteria Proteins->Coating Reduced Adhesion (Anti-fouling)

Caption: Functional Benefits of Phenylmethylsiloxane Coatings on Medical Devices.

Biocompatibility and Toxicological Profile

It is essential for researchers and developers to conduct thorough biocompatibility testing according to ISO 10993 standards for any medical device or drug formulation containing phenylmethylsiloxanes. This includes assessing cytotoxicity, sensitization, and irritation potential.

Experimental Protocols

To facilitate further research and comparative analysis, the following are generalized, step-by-step methodologies for key characterization techniques.

Synthesis of Phenylmethylsiloxane-Dimethylsiloxane Copolymers

This protocol outlines a general procedure for the synthesis of random copolymers via ring-opening polymerization.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Octaphenylcyclotetrasiloxane (D4P)

  • Hexamethyldisiloxane (MM) as an end-capper

  • Acid or base catalyst (e.g., triflic acid or potassium hydroxide)

  • Anhydrous toluene

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a dried reaction flask with the desired molar ratio of D4 and D4P, MM, and anhydrous toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 60-150°C) with stirring.

  • Add the catalyst to initiate the polymerization.

  • Monitor the reaction progress by periodically taking samples and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, quench the reaction by neutralizing the catalyst.

  • Remove the solvent and any unreacted cyclic monomers under reduced pressure.

  • Characterize the final copolymer using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm the structure and phenyl content.[1]

Synthesis_Workflow Monomers Cyclic Monomers (D4, D4P) + End-capper (MM) Polymerization Ring-Opening Polymerization (Heat & Stir) Monomers->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Catalyst Catalyst Addition Catalyst->Polymerization Quenching Reaction Quenching Polymerization->Quenching Purification Solvent & Monomer Removal Quenching->Purification Characterization Characterization (GPC, FTIR, NMR) Purification->Characterization

Caption: General Workflow for the Synthesis of Phenylmethylsiloxane Copolymers.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol is based on the principles outlined in ASTM E1131.[21][26][27]

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a furnace, microbalance, and temperature programmer.

  • Inert gas supply (e.g., nitrogen) and an oxidative gas supply (e.g., air or oxygen).

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh a small sample (typically 5-10 mg) of the phenylmethylsiloxane into a tared sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition and the temperature of maximum weight loss can be determined from the resulting TGA curve and its first derivative.

  • For oxidative stability, the procedure can be repeated using air or oxygen as the purge gas.

Conclusion

The incorporation of phenyl groups into the polysiloxane backbone provides a powerful tool for tuning the properties of these versatile polymers. Increasing phenyl content generally enhances thermal stability and refractive index, while also influencing mechanical properties and gas permeability. These characteristics make phenylmethylsiloxanes highly attractive for specialized applications in drug development and medical devices, where performance under demanding conditions is crucial.

For the senior application scientist, a thorough understanding of the structure-property relationships within the phenylmethylsiloxane family is essential for rational material design and selection. While this guide provides a comparative overview based on existing literature, it is imperative to conduct specific experimental evaluations to determine the optimal phenylmethylsiloxane for each unique application.

References

  • Yang, M., Lin, H., & Lin, C. (2003). Synthesis and Characterization of Phenyl Modified PDMS/PHMS Copolymers. Journal of the Chinese Chemical Society, 50(1), 51–57.
  • Zhu, H., Dai, Z., & Tu, W. (2018). Effects of Phenyl Hydrogen Polysiloxane Molecular Structure on the Performance of LED Packaging Silicone Rubber.
  • Wacker Chemie AG. (n.d.). Phenyl Silicone. WACKER SILMIX.
  • Deshpande, G., & Rezac, M. E. (2004). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers.
  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.
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  • Brunchi, C.-E., Filimon, A., Cazacu, M., & Ioan, S. (2009). Properties of Some Poly(siloxane)s for Optical Applications. High Performance Polymers, 21(3), 328-345.
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A Researcher's Guide to Silicone-Based Diffusion Pump Oils: A Quantitative Comparison of Outgassing Rates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals operating in high-vacuum environments, the choice of diffusion pump oil is critical. The outgassing of volatile compounds from these oils can contaminate sensitive experiments, interfere with analytical instrumentation, and compromise product purity. This guide provides a quantitative comparison of the outgassing rates of common silicone-based diffusion pump oils, offering the supporting experimental data and field-proven insights necessary to make an informed decision for your specific application.

In the pursuit of high and ultra-high vacuum, the diffusion pump remains a stalwart technology. Its effectiveness, however, is intrinsically linked to the properties of its working fluid. Silicone-based oils have become a popular choice due to their chemical inertness, thermal stability, and low vapor pressure.[1] Yet, not all silicone oils are created equal, particularly when it comes to their outgassing characteristics under operational vacuum conditions.

This guide will delve into the quantitative outgassing data for various silicone-based diffusion pump oils, primarily focusing on the widely used Dow Corning (now DOWSIL™) DC-700 series and its equivalents. We will also explore a non-silicone alternative, Santovac 5, to provide a broader comparative context. The data presented is based on the industry-standard ASTM E595 test method, which evaluates the Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM) of a substance in a vacuum.[2]

Understanding Outgassing and Its Measurement: The ASTM E595 Standard

Outgassing is the release of volatile substances from a material when it is exposed to a vacuum or elevated temperatures.[3] In a high-vacuum system, these outgassed molecules can travel and condense on cooler surfaces, leading to contamination.[4] To standardize the measurement of outgassing, the American Society for Testing and Materials (ASTM) developed the E595 test method.[5]

This test exposes a material sample to a vacuum of at least 7 x 10⁻³ Pascals (5 x 10⁻⁵ torr) at a temperature of 125°C for 24 hours.[5] During this period, any volatile components are driven off. These volatiles then encounter a collector plate maintained at 25°C.[4] Two key parameters are then measured:

  • Total Mass Loss (TML): The percentage of the initial sample mass that is lost during the test.

  • Collected Volatile Condensable Material (CVCM): The percentage of the initial sample mass that condenses on the collector plate.

For materials to be considered "low-outgassing," particularly for sensitive applications in the aerospace and electronics industries, NASA has historically used the criteria of TML < 1.0% and CVCM < 0.1%.[6]

Experimental Workflow for ASTM E595

The following diagram illustrates the key steps in the ASTM E595 outgassing test protocol.

ASTM E595 Experimental Workflow Diagram

Quantitative Comparison of Outgassing Rates

The following table summarizes the available outgassing data for several common diffusion pump oils. It is important to note that for fluids designed to be vaporized, the standard ASTM E595 test conditions can result in very high TML and CVCM values, as the test essentially measures the volatility of the oil itself.

Diffusion Pump OilChemical TypeTML (%)CVCM (%)Data Source
Dow Corning DC-704 Tetramethyltetraphenyltrisiloxane99.8511.30NASA Outgassing Database[7]
Santovac 5 Polyphenyl Ether6.244.09NASA Outgassing Database

The exceptionally high TML and CVCM values for Dow Corning DC-704 highlight a critical consideration: the intended application of the material versus the parameters of the outgassing test. A high TML in this context indicates that the fluid readily vaporizes under the test conditions, which is a necessary characteristic for a diffusion pump oil. The high CVCM further indicates that a significant portion of these vapors will condense on a cooler surface. This underscores the importance of proper pump design, including the use of baffles and traps, to prevent backstreaming of the oil vapor into the vacuum chamber.

The Role of Chemical Structure in Outgassing Performance

The outgassing characteristics of silicone diffusion pump oils are directly related to their molecular structure. These oils are primarily composed of phenylmethylsiloxanes. The ratio of phenyl to methyl groups and the overall polymer chain length are key factors influencing their volatility and thermal stability.[8]

  • DC-702: A mixture of phenylmethyl and dimethyl cyclosiloxanes.[9][10] The presence of more volatile dimethylsiloxane components generally leads to a higher vapor pressure compared to the other oils in the DC-700 series.

  • DC-704 (Tetramethyltetraphenyltrisiloxane): This single-component fluid has a well-defined molecular structure with a significant number of phenyl groups.[11] These bulky phenyl groups increase the intermolecular forces, leading to a lower vapor pressure and higher thermal stability compared to oils with a higher proportion of methyl groups.

  • DC-705 (Pentaphenyltrimethyltrisiloxane): With an even higher ratio of phenyl to methyl groups, DC-705 exhibits the lowest vapor pressure and highest thermal and radiation resistance in the series.[7][12] This makes it suitable for ultra-high vacuum applications where minimal backstreaming is paramount.

The following diagram illustrates the relationship between the chemical structure of these silicone oils and their resulting vapor pressure, a key indicator of outgassing potential.

Influence of Silicone Oil Structure on Outgassing

Non-Silicone Alternative: Santovac 5

For applications that are exceptionally sensitive to silicone contamination, polyphenyl ether-based fluids like Santovac 5 offer an alternative. These fluids are known for their extremely low vapor pressure and high thermal stability.[13][14] However, as the data in the comparison table suggests, they can still exhibit significant outgassing under ASTM E595 conditions. It's also important to note that absorbed films of silicone can be more challenging to remove from vacuum components compared to polyphenyl ethers.[10]

Conclusion and Recommendations

The selection of a diffusion pump oil requires a careful consideration of the specific vacuum requirements of the application.

  • For general high-vacuum applications where cost is a consideration, DC-702 or its equivalents offer a viable option, provided that adequate trapping is in place to handle its relatively higher vapor pressure.

  • For applications demanding lower backstreaming and greater thermal stability, DC-704 and its equivalents (such as Shin-Etsu HIVAC F-4) represent a significant step up in performance.

  • In ultra-high vacuum systems and for applications that are highly sensitive to contamination, such as in mass spectrometry or semiconductor processing, the extremely low vapor pressure of DC-705 (and its equivalent, Shin-Etsu HIVAC F-5) makes it the preferred choice, often reducing or eliminating the need for liquid nitrogen traps.

  • For systems where any level of silicone contamination is unacceptable, Santovac 5 provides a high-performance, non-silicone alternative, though its own outgassing characteristics must be considered.

Ultimately, the quantitative outgassing data, when viewed in the context of the fluid's intended function and the specifics of the vacuum system design, provides a powerful tool for researchers and scientists to optimize their experimental conditions and ensure the integrity of their work.

References

  • NASA. (n.d.). Outgassing Database. Retrieved from [Link]

  • Kurt J. Lesker Company. (n.d.). Dow Corning DC 702 Silicone Pump Fluid. Retrieved from [Link]

  • GitHub. (2017). NASA Outgassing Database. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane. Retrieved from [Link]

  • NASA. (n.d.). Space Environment Effects on Silicone Seal Materials. Retrieved from [Link]

  • Dow. (n.d.). DOWSIL™ 704 Diffusion Pump Fluid. Retrieved from [Link]

  • NASA. (n.d.). Effects of Atomic Oxygen and Grease on Outgassing and Adhesion of Silicone Elastomers for Space Applications. Retrieved from [Link]

  • LookPolymers. (n.d.). Dow Corning 702 DIFFUSION PUMP FLUID. Retrieved from [Link]

  • ECO-Friendly Co. (n.d.). ECO-702 Silicone Diffusion Pump Oil. Retrieved from [Link]

  • Ideal Vacuum. (n.d.). IVP 702 Silicone Diffusion Pump Oil Fluid, Our Substitute for Discontinued Dow Corning DC-702, 1 Gal. Retrieved from [Link]

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  • Specialty Silicone Products. (2025, September 15). Don't Let Silicone Outgassing Ground Your Growth. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Precautionary Overview

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane is an organosiloxane compound frequently utilized as a chemical intermediate.[1] While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to recognize that it can cause irritation to the eyes, skin, and respiratory tract.[1][2] Therefore, adherence to stringent safety protocols during handling and disposal is essential to mitigate potential exposure and ensure a safe laboratory environment.

Key Physical and Chemical Properties:

PropertyValue
Physical State Liquid[1]
Molecular Formula C33H34O2Si3[2]
Molecular Weight 546.9 g/mol [2]
Boiling Point 245°C @ 0.5 mm Hg[3]
Flash Point 214°F (101°C)[3]
Solubility in Water Insoluble[3]

This compound is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1][4] When exposed to elevated temperatures or open flames, it may decompose to produce irritating fumes and organic acid vapors, as well as carbon monoxide, carbon dioxide, and silicon dioxide.[1][4]

Personnel Safety: Your First Line of Defense

Before initiating any disposal procedures, ensuring the appropriate Personal Protective Equipment (PPE) is worn is non-negotiable. The causality behind this requirement is to create a barrier between the individual and the chemical, preventing accidental exposure.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[1]

  • Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn when handling this substance.[1]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.[1]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if there is a risk of inhalation of vapors or mists, a NIOSH-certified organic vapor respirator is recommended.[1]

An emergency eye wash fountain and safety shower should be readily accessible in the immediate vicinity of any potential exposure.[1]

The Disposal Workflow: A Step-by-Step Protocol

The recommended disposal method for this compound is incineration.[1] This method is preferred because it ensures the complete destruction of the compound, preventing its release into the environment. Landfilling is considered a last resort and should only be considered if incineration is not feasible, and in strict accordance with local regulations.[5] It is crucial to avoid disposing of this chemical into the sewer system as it is insoluble in water and can persist in the environment.[1][6]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical and will not degrade.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols. Incompatible materials can lead to dangerous reactions.[7]

Step 2: Spill Management

In the event of a spill, immediate containment and cleanup are crucial to prevent the substance from entering drains or waterways.[1]

  • Containment: Use dikes or absorbents to contain the spill.[1]

  • Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

  • Collection: Sweep or shovel the absorbent material into a suitable container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[4]

Step 3: Final Disposal

  • Arrange for the collected waste to be transported to a licensed waste disposal facility for incineration.[8]

  • All disposal activities must be conducted in accordance with federal, state, and local regulations.[4]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste 1,3,5-Trimethyl-1,1,3,5,5- pentaphenyltrisiloxane Generated is_spill Is it a spill? start->is_spill contain_spill Contain spill with dikes or absorbents is_spill->contain_spill Yes collect_waste Collect waste in a a labeled, sealed container is_spill->collect_waste No absorb_spill Absorb with inert material (e.g., sand, vermiculite) contain_spill->absorb_spill absorb_spill->collect_waste incinerate Dispose of via incineration at a licensed waste disposal facility collect_waste->incinerate end Disposal Complete incinerate->end

Caption: Disposal Decision Workflow

Storage of Waste Material

Prior to disposal, waste this compound must be stored safely.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat, sparks, and open flames.[1]

  • Store away from incompatible materials, particularly oxidizing agents.[4]

  • Label all waste containers clearly with the contents and associated hazards.[9]

Regulatory Context

While this specific compound is not listed as a hazardous waste by the EPA, the disposal of chemical waste is regulated.[10] It is the responsibility of the generator to ensure that waste is disposed of in a manner that is compliant with all applicable regulations. This includes adherence to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) in the United States.

References

  • Gelest, Inc. (2015, December 17). 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethyl pentaphenyl trisiloxane. PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Gelest, Inc. (2015, January 14). 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE, 90% Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). 1,3,5-Trioxane: Human health tier II assessment. Retrieved from [Link]

  • Dow. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, January 28). Cc: Dow Silicones Corporation Elkem Silicones USA Corporation Evonik Corporation Momentive Performance Materials Shin-Etsu Silic. Retrieved from [Link]

  • Deep Sea. (n.d.). How to dispose of Vinyl Terminated Silicone Fluid safely?. Retrieved from [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Deep Sea. (n.d.). How to dispose of silicone fluid 500 safely?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1,3,3,5,5-Heptamethyltrisiloxane. PubChem. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). PMC. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

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Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
Reactant of Route 2
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